molecular formula C8H8O4 B7802402 Homogentisic Acid CAS No. 71694-00-3

Homogentisic Acid

Número de catálogo: B7802402
Número CAS: 71694-00-3
Peso molecular: 168.15 g/mol
Clave InChI: IGMNYECMUMZDDF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Homogentisic acid is a dihydroxyphenylacetic acid having the two hydroxy substituents at the 2- and 5-positions. It has a role as a human metabolite and a plant metabolite. It is a dihydroxyphenylacetic acid and a member of hydroquinones. It is functionally related to a phenylacetic acid. It is a conjugate acid of a homogentisate.
This compound has been reported in Penicillium commune, Penicillium simplicissimum, and other organisms with data available.
This compound is an intermediate of the metabolic breakdown of tyrosine and phenylalanine;  it occurs in the urine in cases of alkaptonuria. (OMIN 203500) this compound is the primary precursor of melanin synthesis in Vibrio cholerae.
Dihydroxyphenylacetic acid with hydroxyls at the 2 and 5 positions of the phenyl ring.

Propiedades

IUPAC Name

2-(2,5-dihydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMNYECMUMZDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060005
Record name 2,5-Dihydroxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Homogentisic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14770
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Homogentisic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

850 mg/mL at 25 °C
Record name Homogentisic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.00000082 [mmHg]
Record name Homogentisic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14770
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

451-13-8, 71694-00-3
Record name Homogentisic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homogentisic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 3,4-dihydroxy-, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071694003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homogentisic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08327
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Homogentisic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, 2,5-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Dihydroxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-dihydroxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOGENTISIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP8UE6VF08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Homogentisic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

153 °C
Record name Homogentisic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Structure of Homogentisic Acid

Executive Summary

This compound (HGA) is a phenolic acid that serves as a critical intermediate in the metabolic pathway of aromatic amino acids, specifically phenylalanine and tyrosine.[1][2][3] Its chemical properties and structure are of significant interest, primarily due to its central role in the pathophysiology of the rare genetic disorder, alkaptonuria.[4][5] This condition, caused by a deficiency in the enzyme homogentisate (B1232598) 1,2-dioxygenase, leads to the systemic accumulation of HGA.[5][6] The subsequent oxidation and polymerization of HGA into a melanin-like pigment results in ochronosis, a condition characterized by the bluish-black discoloration and degeneration of connective tissues, leading to severe arthropathy and other systemic complications.[6][7][8] This guide provides a comprehensive overview of the core chemical properties, structure, metabolic significance, and analytical methodologies for this compound to support further research and therapeutic development.

Chemical Identity and Structure

This compound, with the IUPAC name 2-(2,5-dihydroxyphenyl)acetic acid, is classified as a dihydroxyphenylacetic acid and a member of the hydroquinones.[9][10] Its structure consists of a phenylacetic acid core with two hydroxyl groups substituted at the 2- and 5-positions of the benzene (B151609) ring.[9] This hydroquinone (B1673460) structure is essential to its chemical reactivity, particularly its propensity for oxidation.[11]

Key Structural Identifiers:

  • SMILES: OC(=O)Cc1cc(O)ccc1O[1][10]

  • InChI: InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)[9][10]

  • InChI Key: IGMNYECMUMZDDF-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The physical and chemical properties of this compound are well-documented. It typically presents as a beige, off-white, or pale yellow crystalline solid.[9][11] A summary of its key quantitative properties is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₈O₄[1][9][12]
Molecular Weight 168.15 g/mol [9][12][13]
Melting Point 150-153 °C[1][9][14]
Boiling Point 439.30 °C (estimated)[14]
Water Solubility 850 mg/mL (at 25 °C)[9][10]
Other Solubilities DMSO: 100-250 mg/mLEthanol: 16 mg/mLPBS (pH 7.2): 5 mg/mL[3][13][15]
pKa (Strongest Acidic) 3.57[10]
LogP (o/w) 0.86[9][14]
Appearance Off-white to tan crystalline solid[9][11]

Metabolic Pathway and Pathophysiology

Role in Tyrosine Catabolism

This compound is a key intermediate in the degradation pathway of phenylalanine and tyrosine.[1][16] In this pathway, 4-hydroxyphenylpyruvate is converted to HGA by the enzyme 4-hydroxyphenylpyruvate dioxygenase.[1][10] Subsequently, in healthy individuals, the enzyme homogentisate 1,2-dioxygenase (HGD), found primarily in the liver and kidneys, catalyzes the oxidative cleavage of the aromatic ring of HGA to form 4-maleylacetoacetic acid.[1][10][16] This product is then further metabolized into fumarate (B1241708) and acetoacetate, which can enter the citric acid cycle for energy production.[8][16]

Tyrosine_Catabolism Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Aminotransferase HGA This compound (HGA) HPPA->HGA 4-Hydroxyphenylpyruvate Dioxygenase MAA 4-Maleylacetoacetate HGA->MAA Homogentisate 1,2-Dioxygenase (HGD) CitricAcidCycle Citric Acid Cycle (Fumarate, Acetoacetate) MAA->CitricAcidCycle Maleylacetoacetate Isomerase

Figure 1: Metabolic pathway of tyrosine catabolism highlighting the role of this compound.
Pathophysiology of Alkaptonuria

Alkaptonuria (AKU) is an autosomal recessive disorder caused by mutations in the HGD gene, leading to a deficiency of the homogentisate 1,2-dioxygenase enzyme.[4][5][6] This enzymatic block prevents the breakdown of HGA, causing its accumulation in blood and tissues to levels up to 100 times higher than normal.[5][7] The excess HGA is excreted in the urine, which characteristically darkens upon standing due to oxidation and polymerization of HGA into a substance called alkapton.[17]

Systemically, the accumulated HGA undergoes auto-oxidation to form benzoquinone acetic acid (BQA), a highly reactive species.[7][10] BQA then polymerizes and binds to collagen and other connective tissue macromolecules, forming a dark, melanin-like pigment.[7][10] This deposition process, known as ochronosis, imparts a bluish-black discoloration to tissues and leads to their progressive stiffening, brittleness, and degeneration.[6][18] The primary clinical manifestation is a severe, early-onset osteoarthritis, particularly affecting the spine and large weight-bearing joints.[6] Other complications include cardiovascular issues, such as aortic valve calcification, and the formation of kidney and prostate stones.[6]

Alkaptonuria_Pathophysiology HGD_Deficiency HGD Enzyme Deficiency (Genetic Defect) HGA_Accumulation ↑ this compound (HGA) in Blood & Tissues HGD_Deficiency->HGA_Accumulation Blocks HGA breakdown HGA_Excretion ↑ HGA Excretion (Dark Urine) HGA_Accumulation->HGA_Excretion BQA_Formation Oxidation to Benzoquinone Acetic Acid (BQA) HGA_Accumulation->BQA_Formation Polymerization Polymerization & Binding to Connective Tissue BQA_Formation->Polymerization Ochronosis Ochronosis (Pigment Deposition) Polymerization->Ochronosis Arthritis Severe Osteoarthritis Ochronosis->Arthritis CardioRenal Cardiovascular & Renal Complications Ochronosis->CardioRenal

Figure 2: Logical workflow of the pathophysiology of Alkaptonuria resulting from HGA accumulation.

Experimental Protocols for Analysis

Accurate quantification of this compound in biological matrices is essential for the diagnosis of alkaptonuria and for monitoring therapeutic interventions. Several analytical methods have been developed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

A stable isotope dilution GC-MS method has been established for the sensitive quantification of HGA in human plasma.[19]

  • Principle: This method uses a stable isotope-labeled version of HGA as an internal standard to correct for matrix effects and variations during sample preparation and analysis, providing high accuracy and precision.

  • Methodology Outline:

    • Sample Preparation: Plasma samples are spiked with the isotope-labeled internal standard.

    • Extraction: Proteins are precipitated, and the supernatant containing HGA is collected.

    • Derivatization: HGA is chemically modified (e.g., silylated) to increase its volatility and thermal stability for GC analysis.

    • Analysis: The derivatized sample is injected into a gas chromatograph for separation. The eluent is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

    • Quantification: The concentration of endogenous HGA is determined by comparing the signal intensity of the analyte to that of the known concentration of the internal standard.[19]

  • Reported Performance: This method has successfully measured HGA in the plasma of normal individuals in the range of 2.4 to 12 ng/mL.[19]

Spectrophotometric Determination

An enzymatic assay using homogentisate dioxygenase from the fungus Aspergillus nidulans offers a specific and sensitive spectrophotometric method for HGA determination.[20]

  • Principle: The assay relies on the high specificity of the HGD enzyme, which converts HGA into maleylacetoacetic acid. The reaction can be monitored by measuring the change in absorbance at a specific wavelength.

  • Methodology Outline:

    • Enzyme Preparation: A crude preparation of homogentisate dioxygenase is obtained from cultured mycelia of Aspergillus nidulans.[20]

    • Assay Conditions: The reaction is typically performed at an optimal pH of 6.5-7.0.[20]

    • Reaction: The biological sample (e.g., urine) is incubated with the enzyme preparation.

    • Detection: The consumption of HGA or the formation of the product is measured spectrophotometrically. The enzyme shows high specificity for HGA, with no competition from structurally similar compounds like phenylacetate (B1230308) or tyrosine.[20]

  • Reported Performance: The accuracy of this method is reported to be nearly indistinguishable from that obtained by HPLC and is suitable for routine determination of HGA in human urine.[20]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Direct analysis by ESI-MS is a rapid method for the detection of HGA, particularly in urine for the diagnosis of alkaptonuria.[21][22]

  • Principle: ESI-MS involves the ionization of the sample directly from a liquid phase, followed by mass analysis. It can detect the deprotonated molecular ion of HGA.

  • Methodology Outline:

    • Sample Preparation: Urine samples may be diluted or undergo simple filtration.

    • Infusion: The sample is introduced into the ESI source of the mass spectrometer.

    • Ionization: A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leaving charged analyte ions.

    • Detection: The mass analyzer separates the ions. In negative ion mode, HGA is detected as its deprotonated molecular ion at an m/z of approximately 167.035.[21][22]

  • Reported Performance: The method successfully identifies the molecular ion of HGA in solutions under various pH conditions, confirming its suitability for the diagnosis of alkaptonuria.[21][22]

Conclusion

This compound is a molecule of profound importance in human metabolism and disease. Its fundamental chemical properties, particularly its susceptibility to oxidation, are directly linked to the severe pathology of alkaptonuria. A thorough understanding of its structure, reactivity, and metabolic context is crucial for developing effective diagnostic tools and novel therapeutic strategies, such as the inhibition of HGA production or the prevention of its polymerization into ochronotic pigment. The detailed analytical protocols available allow for precise and reliable measurement, which is fundamental to both clinical management and ongoing research in this field.

References

An In-depth Technical Guide to the Homogentisic Acid Biosynthesis Pathway in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of the aromatic amino acids L-phenylalanine and L-tyrosine is a critical metabolic process in humans, culminating in the production of fumarate (B1241708) and acetoacetate, which can then enter central energy-yielding pathways. A key intermediate in this degradative pathway is homogentisic acid (HGA). The biosynthesis of HGA is a multi-step enzymatic process primarily occurring in the liver. Dysregulation of this pathway, most notably due to a deficiency in the enzyme homogentisate (B1232598) 1,2-dioxygenase, leads to the rare genetic disorder alkaptonuria, characterized by the accumulation of HGA. This technical guide provides a comprehensive overview of the HGA biosynthesis pathway, including detailed information on the involved enzymes, quantitative kinetic data, and relevant experimental protocols.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is an integral part of the degradation pathway of phenylalanine and tyrosine. The process involves a series of enzymatic reactions that convert L-phenylalanine into HGA.

The pathway begins with the conversion of the essential amino acid L-phenylalanine to L-tyrosine . This reaction is catalyzed by phenylalanine hydroxylase (PAH) , a monooxygenase that requires tetrahydrobiopterin (B1682763) as a cofactor. Subsequently, L-tyrosine undergoes transamination to form 4-hydroxyphenylpyruvate , a reaction mediated by tyrosine aminotransferase (TAT) . The conversion of 4-hydroxyphenylpyruvate to This compound is then carried out by 4-hydroxyphenylpyruvate dioxygenase (HPPD) , an iron-containing enzyme.

Under normal physiological conditions, this compound is further metabolized by homogentisate 1,2-dioxygenase (HGD) into maleylacetoacetate . This intermediate is then isomerized to fumarylacetoacetate by maleylacetoacetate isomerase . Finally, fumarylacetoacetate hydrolase (FAH) cleaves fumarylacetoacetate into fumarate and acetoacetate , which can be utilized in the citric acid cycle and ketogenesis, respectively.

A deficiency in HGD activity leads to the accumulation of HGA in various tissues and its excretion in the urine. This condition, known as alkaptonuria, results in ochronosis (a bluish-black discoloration of connective tissues), arthritis, and the darkening of urine upon exposure to air.[1]

Homogentisic_Acid_Biosynthesis_Pathway cluster_pathway This compound Biosynthesis Pathway L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine Hydroxylase (PAH) 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate L-Tyrosine->4-Hydroxyphenylpyruvate Tyrosine Aminotransferase (TAT) This compound This compound 4-Hydroxyphenylpyruvate->this compound 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Maleylacetoacetate Maleylacetoacetate This compound->Maleylacetoacetate Homogentisate 1,2-Dioxygenase (HGD) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate Fumarylacetoacetate Hydrolase (FAH) Experimental_Workflow cluster_workflow Workflow for Investigating Enzyme Deficiency Patient_Sample Patient Sample (Blood, Urine) Metabolite_Analysis Metabolite Analysis (e.g., GC-MS, LC-MS) Patient_Sample->Metabolite_Analysis Enzyme_Assay Enzyme Activity Assay (in patient cells/tissues) Patient_Sample->Enzyme_Assay Genetic_Analysis Genetic Analysis (Gene Sequencing) Patient_Sample->Genetic_Analysis Diagnosis Diagnosis of Enzyme Deficiency Metabolite_Analysis->Diagnosis Enzyme_Assay->Diagnosis Genetic_Analysis->Diagnosis Functional_Studies Functional Studies of Mutant Enzyme (Recombinant expression and characterization) Genetic_Analysis->Functional_Studies Drug_Screening High-Throughput Screening for Therapeutic Compounds Functional_Studies->Drug_Screening

References

The Ochronotic Process: A Technical Guide to the Polymerization of Homogentisic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism, quantification, and experimental analysis of homogentisic acid (HGA) polymerization. This process is of central importance in the pathophysiology of Alkaptonuria (AKU), a rare genetic disorder where the accumulation of HGA leads to the formation of a melanin-like pigment, known as pyomelanin or ochronotic pigment. The deposition of this polymer in connective tissues results in debilitating ochronosis and severe osteoarthropathy. Understanding the intricacies of HGA polymerization is critical for developing therapeutic interventions aimed at inhibiting this pathological process.

Core Mechanism of this compound Polymerization

The polymerization of this compound is a complex oxidative process that can proceed through two primary pathways: spontaneous autoxidation and enzymatic catalysis. Both pathways converge on the formation of a reactive quinone intermediate, which then undergoes non-enzymatic self-polymerization to form a brown-black pigment.[1][2]

Autoxidation Pathway

In conditions of elevated HGA concentration and physiological pH, HGA can undergo spontaneous oxidation, particularly in the presence of oxygen and certain metal ions.[3] This autoxidation is a free-radical chain reaction.[3][4]

  • Initiation : The process begins with the oxidation of the HGA hydroquinone (B1673460) to a semiquinone radical. This step is oxygen-dependent and can be significantly accelerated by transition metal ions like copper (Cu²⁺) and iron (Fe³⁺).[5][6]

  • Formation of Benzoquinone Acetic Acid (BQA) : The semiquinone is further oxidized to form 1,4-benzoquinone-2-acetic acid (BQA), a reactive p-quinone intermediate.[2][7] This oxidation process also generates reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), which are believed to contribute to the tissue damage seen in alkaptonuria.[8]

  • Polymerization : BQA molecules then undergo a series of non-enzymatic coupling reactions (polymerization) to form the final pigment.[2] The initial color change observed in solutions of HGA is attributed to the formation of the BQA intermediary, not the final polymer itself.[7]

Enzymatic Pathway

Several oxidoreductase enzymes can catalyze the initial oxidation of HGA, significantly accelerating the formation of the pigment. The subsequent polymerization of the resulting radical species is an uncatalyzed coupling reaction.[5]

  • Laccases and Peroxidases : These enzymes have been shown to be highly efficient in catalyzing HGA polymerization.[6][9] They work by oxidizing the phenolic hydroxyl groups of HGA, generating phenoxy radicals.[5][10] These radicals are highly reactive and readily couple to form the polymer.[11] Studies indicate that peroxidase and laccase are more effective at promoting HGA polymerization than tyrosinase.[12]

  • Tyrosinase : While primarily known for its role in melanin (B1238610) synthesis from tyrosine, tyrosinase has been hypothesized to contribute to ochronosis in AKU by acting on the excess HGA.[13][14] It can oxidize HGA to its quinone intermediary, initiating the polymerization cascade.[13] However, its expression is localized, and it is not considered the primary driver of systemic ochronosis.[15]

The resulting polymer, often referred to as HGA-melanin or pyomelanin, is a heterogeneous macromolecule.[1] Structural analyses using techniques like Fourier-transform infrared (FTIR) spectroscopy indicate a structure predominantly formed by carbon-carbon (C-C) and carbon-oxygen (C-O) linkages between the aromatic monomer units, with a notable absence of ether (C-O-C) linkages.[7][11]

Factors Influencing HGA Polymerization

The rate and extent of HGA polymerization are governed by several physicochemical factors.

  • pH : The polymerization process is highly pH-dependent. Autoxidation is significantly enhanced at alkaline pH values (optimal around pH 8-9), which facilitates the deprotonation of HGA's hydroxyl groups, making them more susceptible to oxidation.[6][7]

  • Oxygen : As an oxidative process, the availability of molecular oxygen is crucial for HGA autoxidation.[3]

  • Temperature : Increased temperature accelerates the rate of HGA autoxidation.[6]

  • Metal Ions : Transition metals such as Cu²⁺, Fe³⁺, and Mn²⁺ can act as catalysts, promoting the generation of radicals and accelerating the autoxidation of HGA.[5][6]

  • Enzyme Concentration : In enzymatic polymerization, the reaction rate is directly influenced by the concentration of the catalyzing enzyme (e.g., laccase, peroxidase).[10]

Quantitative Data on HGA Polymerization

The following tables summarize key quantitative data related to the synthesis and properties of HGA-derived polymers from various studies.

Table 1: Polymer Yield and Molecular Weight
Polymerization MethodpHYieldMolecular Weight (Mw)Dispersity (Đ)Reference
HGA-Mn²⁺ Autoxidation (PyoCHEM)8-90.317 g/g substrate2,300 Da6.64[6]
Enzymatic (Laccase, PyoENZ)6.81.25 g/g substrate5,400 Da15.3[1][6]
Bacterial (PyoBACT)-0.55 g/L5,700 Da11.9[1][6]
Peroxidase-catalyzed7.4≈21 ± 4%--[12]
Laccase-catalyzed7.4≈7 ± 3%--[12]
Tyrosinase-catalyzed7.4≈5 ± 1%--[12]
No Enzyme Control (Autoxidation)7.4≈5 ± 2%--[12]
Table 2: Antioxidant Activity of HGA-Polymer (Pyomelanin)
Pigment Source / MethodAssayEC₅₀ / IC₅₀ (μg/mL)Reference
Laccase-synthesized (PyoENZ)DPPH27.5[1][6]
Yeast (Y. lipolytica)DPPH230[1][16]
Laccase-synthesized HGA mimic (HGAm)DPPH (EPR)16.0 ± 0.9[5]
Laccase-synthesized (PyoENZ)ROS Scavenging (Keratinocytes)82.2[1]

EC₅₀: Effective concentration to scavenge 50% of radicals. A lower value indicates higher antioxidant activity. IC₅₀: Inhibitory concentration to achieve 50% of the maximal effect.

Visualized Pathways and Workflows

HGA_Polymerization_Pathway cluster_initiation Oxidative Initiation cluster_polymerization Polymerization cluster_catalysts Catalysts / Conditions HGA This compound (HGA) Radical Semiquinone Radical HGA->Radical Oxidation BQA Benzoquinone Acetic Acid (BQA) Radical->BQA Oxidation Polymer Pyomelanin / Ochronotic Pigment BQA->Polymer Non-enzymatic Coupling Reactions Autoxidation Autoxidation (O₂, High pH, Metal Ions) Autoxidation->HGA Enzymes Enzymatic (Laccase, Peroxidase) Enzymes->HGA

Core HGA Polymerization Pathway.

Experimental_Workflow cluster_synthesis 1. Polymer Synthesis cluster_monitoring 2. Kinetic Monitoring cluster_purification 3. Purification cluster_characterization 4. Characterization start Prepare HGA Solution in Buffer (pH 5 or 7.4) autoxidation Incubate (e.g., 37°C, shaking) for Autoxidation start->autoxidation Control enzymatic Add Enzyme (e.g., Laccase) and Incubate start->enzymatic Enzymatic monitor Monitor Reaction Progress (UV-Vis Spectroscopy @ 290nm & 400-600nm) autoxidation->monitor enzymatic->monitor purify Acid Precipitation (pH 2.5) Centrifugation & Washing monitor->purify dialysis Dialysis (e.g., 3.5 kDa MWCO) Lyophilization purify->dialysis ftir FTIR Spectroscopy (Bonding Structure) dialysis->ftir nmr NMR Spectroscopy (Polymer Structure) dialysis->nmr gpc GPC/SEC (Molecular Weight) dialysis->gpc sem SEM (Morphology) dialysis->sem

Experimental Workflow for HGA Polymerization.

Experimental Protocols

Protocol for In Vitro Enzymatic Polymerization of HGA using Laccase

This protocol describes the synthesis of an HGA polymer (pyomelanin mimic) using laccase from Trametes versicolor.[5]

Materials:

  • This compound (HGA)

  • Laccase from Trametes versicolor (e.g., 0.92 U/mg)

  • Phosphate (B84403) buffer (100 mM, pH 7.1)

  • Shaker incubator

  • Centrifuge

  • Nitrogen gas supply

Procedure:

  • Prepare Reagents:

    • Prepare a 100 mM phosphate buffer and adjust the pH to 7.1.

    • Dissolve HGA in the phosphate buffer.

    • Prepare a stock solution of laccase in the same buffer.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the HGA solution and the laccase solution to achieve a final laccase:substrate molar ratio of 1:1000.[5]

    • For a higher yield process, a final concentration of 40 mM HGA can be used with 17-22 Units of laccase per mL of reaction volume.[6]

  • Incubation:

    • Place the reaction mixture in a shaker incubator set to 150 rpm at room temperature (approx. 25°C) for 48 hours.[5] Ensure the vessel is open to the air to allow for oxygen availability. The solution will gradually turn from colorless to a dark brown-black color.

  • Polymer Collection:

    • After incubation, transfer the reaction mixture to centrifuge tubes.

    • Centrifuge the mixture to pellet the precipitated polymer.

    • Carefully decant the supernatant.

  • Drying:

    • Wash the pellet multiple times with deionized water to remove unreacted monomer and buffer salts.

    • Extensively dry the collected polymer pellet under a gentle stream of nitrogen gas until a constant weight is achieved. The resulting powder is the HGA polymer.

Protocol for Monitoring Polymerization Kinetics using UV-Vis Spectroscopy

This protocol allows for the real-time monitoring of HGA consumption and polymer formation.

Materials:

  • HGA polymerization reaction mixture (from Protocol 5.1 or an autoxidation setup)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz or plastic cuvettes

Procedure:

  • Instrument Setup:

    • Set the spectrophotometer to scan a wavelength range from 250 nm to 700 nm.

    • Set up a time-course (kinetic) measurement to record spectra at regular intervals (e.g., every 5-10 minutes) for the duration of the reaction.

  • Measurement:

    • Initiate the polymerization reaction directly in the cuvette by adding the final component (e.g., the enzyme or by adjusting pH).

    • Immediately place the cuvette in the spectrophotometer and begin recording data.

  • Data Analysis:

    • Monitor the decrease in the characteristic absorbance peak of HGA at approximately 290 nm, which indicates its consumption.[12]

    • Observe the appearance of a new peak around 250 nm, corresponding to the BQA intermediate, especially in the early stages.[12]

    • Track the broad increase in absorbance across the visible spectrum (400-600 nm), which is characteristic of the formation of the colored pyomelanin polymer.[7][9]

    • The rate of polymerization (Rp) can be determined by plotting the change in absorbance at a specific wavelength over time.[17]

Protocol for HGA Polymer Characterization

5.3.1 Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)

Procedure:

  • Sample Preparation: Dissolve a known amount of the purified, lyophilized HGA polymer in a suitable mobile phase (e.g., aqueous buffer).

  • GPC Analysis:

    • Inject the sample into a GPC system equipped with a suitable column set for aqueous separations.

    • Use a guard column to protect the analytical columns from polymer aggregates.[12]

    • Elute the sample with the mobile phase at a constant flow rate.

    • Use a refractive index (RI) or UV detector to monitor the elution of the polymer.

  • Data Analysis: Determine the molecular weight distribution (Mw, Mn) and dispersity (Đ) of the polymer by calibrating the system with appropriate molecular weight standards.

5.3.2 Structural Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Procedure:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dry polymer sample with dry KBr powder and pressing it into a transparent disk.

  • FTIR Analysis:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Analyze the resulting spectrum to identify characteristic absorbance peaks corresponding to specific functional groups and chemical bonds (e.g., O-H stretch of polymeric structures, aromatic C=C bonds, C=O groups) to elucidate the polymer's structure.[7]

References

The Central Role of Homogentisic Acid in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of the Synthesis, Degradation, and Biotechnological Significance of a Key Aromatic Intermediate

For researchers, scientists, and drug development professionals, understanding the intricacies of microbial metabolic pathways is paramount for innovation. This technical guide delves into the pivotal role of homogentisic acid (HGA), a central intermediate in the catabolism of aromatic amino acids, across a diverse range of microorganisms. This document provides a comprehensive overview of the enzymatic machinery governing HGA metabolism, detailed experimental protocols for its study, and insights into its emerging significance in microbial signaling and biotechnology.

The this compound Catabolic Pathway: A Core Metabolic Route

This compound is a key intermediate in the degradation of the aromatic amino acids L-phenylalanine and L-tyrosine in numerous microorganisms.[1][2][3][4][5] The pathway funnels these essential amino acids into central metabolism, ultimately yielding fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle.[1][6] This catabolic route is particularly well-characterized in bacteria such as Pseudomonas putida.[1][2][3][6]

The core of the this compound pathway consists of a series of enzymatic reactions that cleave the aromatic ring of HGA. Inactivation of the first enzyme in this pathway, homogentisate (B1232598) 1,2-dioxygenase, leads to the accumulation of HGA, which can then auto-oxidize and polymerize to form a brown pigment known as pyomelanin.[7] This phenomenon is observed in various bacteria, including Pseudomonas aeruginosa, Burkholderia cenocepacia, and the yeast Yarrowia lipolytica.[1][5][7]

The key enzymes involved in the central this compound catabolic pathway are:

  • Homogentisate 1,2-dioxygenase (HmgA): This non-heme Fe(II)-dependent dioxygenase catalyzes the oxidative cleavage of the aromatic ring of this compound to produce maleylacetoacetate.[1][6]

  • Maleylacetoacetate isomerase (HmgC): This enzyme catalyzes the glutathione-dependent cis-trans isomerization of maleylacetoacetate to fumarylacetoacetate.[7][8]

  • Fumarylacetoacetate hydrolase (HmgB/FAH): This hydrolase cleaves the carbon-carbon bond of fumarylacetoacetate to yield fumarate and acetoacetate.[6][9][10]

The genes encoding these enzymes are often clustered together in an operon, for instance, the hmgABC cluster in Pseudomonas putida, and their expression is typically regulated by a repressor protein, HmgR, with homogentisate acting as an inducer.[1]

Quantitative Data on Key Enzymes

The efficiency of the this compound pathway is dictated by the kinetic properties of its constituent enzymes. A summary of available quantitative data for these enzymes from microbial sources is presented below.

EnzymeOrganismSubstrateKm (µM)Vmaxkcat (s-1)Optimal pHOptimal Temperature (°C)
Homogentisate 1,2-dioxygenase (HmgA)Pseudomonas putida KT24402,5-dihydroxyphenylacetate27--7.037

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to study the this compound pathway in their own laboratories.

Enzymatic Assay for Homogentisate 1,2-dioxygenase (HmgA)

This protocol is adapted from the spectrophotometric assay used for the characterization of HmgA from Aspergillus nidulans.

Principle: The activity of HmgA is determined by monitoring the decrease in the substrate, this compound, which absorbs light at 290 nm.

Reagents:

  • 100 mM Potassium Phosphate buffer, pH 7.0

  • 2 mM Ascorbic acid solution

  • 50 µM FeSO4 solution

  • 10 mM this compound (HGA) stock solution

  • Crude or purified HmgA enzyme preparation

Procedure:

  • Prepare a reaction mixture containing:

    • 800 µL of 100 mM Potassium Phosphate buffer (pH 7.0)

    • 100 µL of 2 mM Ascorbic acid

    • 50 µL of 50 µM FeSO

  • Equilibrate the reaction mixture to 37°C.

  • Add a known amount of the HmgA enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding 50 µL of 10 mM HGA stock solution (final concentration 0.5 mM).

  • Immediately monitor the decrease in absorbance at 290 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of HGA consumption using the molar extinction coefficient of HGA at 290 nm.

Enzymatic Assay for Maleylacetoacetate Isomerase (HmgC/MAAI)

This protocol is based on a coupled spectrophotometric assay.[11]

Principle: The activity of MAAI is measured in the presence of excess homogentisate 1,2-dioxygenase (HGD) and fumarylacetoacetate hydrolase (FAH). HGD converts HGA to maleylacetoacetate (MAA). In the presence of MAAI, MAA is isomerized to fumarylacetoacetate (FAA), which is then cleaved by FAH. The overall reaction is monitored by the increase in absorbance at 330 nm, corresponding to the formation of FAA.

Reagents:

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (HGA) solution

  • Purified homogentisate 1,2-dioxygenase (HGD)

  • Purified fumarylacetoacetate hydrolase (FAH)

  • Glutathione (GSH) solution

  • Crude or purified MAAI enzyme preparation

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, HGA, HGD, FAH, and GSH.

  • Incubate the mixture at the desired temperature to allow for the generation of maleylacetoacetate.

  • Monitor the increase in absorbance at 330 nm over time.

  • The rate of increase in absorbance is proportional to the MAAI activity.

Enzymatic Assay for Fumarylacetoacetate Hydrolase (HmgB/FAH)

Principle: The activity of FAH is determined by monitoring the decrease in the substrate, fumarylacetoacetate, which absorbs light at 330 nm.

Reagents:

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fumarylacetoacetate (FAA) solution

  • Crude or purified FAH enzyme preparation

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and FAA.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding the FAH-containing sample.

  • Monitor the decrease in absorbance at 330 nm over time.

  • The rate of decrease in absorbance is proportional to the FAH activity.

Signaling and Regulatory Roles of this compound

While primarily known as a metabolic intermediate, recent evidence suggests that HGA and its derivatives may also play roles in microbial signaling.

Quorum Sensing Inhibition

A derivative of this compound, This compound γ-lactone (HgAL) , has been shown to act as a quorum sensing (QS) inhibitor in the opportunistic pathogen Pseudomonas aeruginosa.[1][2] HgAL effectively suppresses the production of virulence factors, such as pyocyanin, and inhibits biofilm formation by interfering with the biosynthesis of the QS signal molecules 3-oxo-C12-HSL and C4-HSL.[1] This discovery opens up new avenues for the development of anti-virulence strategies targeting HGA-related compounds.

Quorum_Sensing_Inhibition cluster_QS P. aeruginosa Quorum Sensing 3-oxo-C12-HSL 3-oxo-C12-HSL Virulence_Factors Virulence_Factors 3-oxo-C12-HSL->Virulence_Factors activates C4-HSL C4-HSL Biofilm_Formation Biofilm_Formation C4-HSL->Biofilm_Formation activates HgAL This compound γ-lactone (HgAL) HgAL->3-oxo-C12-HSL inhibits biosynthesis HgAL->C4-HSL inhibits biosynthesis

Inhibition of P. aeruginosa Quorum Sensing by HgAL.
Regulation of Gene Expression

This compound itself acts as an inducer molecule for the expression of the hmgABC operon in Pseudomonas putida. It binds to the HmgR repressor protein, causing a conformational change that leads to its dissociation from the operator region of the hmgA promoter, thereby allowing transcription of the catabolic genes.

Gene_Regulation cluster_operon hmg Operon hmgR hmgR gene HmgR_protein HmgR Repressor hmgR->HmgR_protein expresses hmgA_promoter hmgA promoter hmgABC_genes hmgABC genes hmgA_promoter->hmgABC_genes drives transcription HmgR_protein->hmgA_promoter binds and represses HGA This compound HGA->HmgR_protein binds to

Regulation of the hmg operon by HmgR and HGA.

Biotechnological Applications

The microbial metabolism of this compound presents several opportunities for biotechnological applications, ranging from the production of valuable chemicals to the synthesis of novel biopolymers.

Production of δ-Tocotrienol

The oleaginous yeast Yarrowia lipolytica has been metabolically engineered for the de novo biosynthesis of δ-tocotrienol, a form of Vitamin E with potent antioxidant properties.[12] In this engineered pathway, this compound, derived from the shikimate pathway, serves as a key precursor.[12] By overexpressing key enzymes and optimizing precursor supply, researchers have achieved significant titers of δ-tocotrienol, demonstrating the potential of leveraging the HGA pathway for the production of high-value nutraceuticals.[12]

Tocotrienol_Biosynthesis Shikimate_Pathway Shikimate_Pathway HGA This compound Shikimate_Pathway->HGA MVA_Pathway MVA_Pathway GGPP Geranylgeranyl Pyrophosphate MVA_Pathway->GGPP MGGBQ 2-methyl-6-geranylgeranyl -1,4-benzoquinone HGA->MGGBQ GGPP->MGGBQ delta_Tocotrienol δ-Tocotrienol MGGBQ->delta_Tocotrienol HPT Homogentisate Phytyltransferase (HPT) HPT->MGGBQ VTE1 Tocopherol Cyclase (VTE1) VTE1->delta_Tocotrienol

Biosynthesis of δ-Tocotrienol from HGA in Y. lipolytica.
Production of Pyomelanin

The accumulation of HGA in microorganisms due to the inactivation of HmgA leads to the formation of pyomelanin.[3] This biopolymer exhibits several interesting properties, including antioxidant activity and UV protection.[3] Biotechnological processes are being developed for the production of pyomelanin using both microbial fermentation and enzymatic synthesis with laccases.[13][14] These processes offer a sustainable route to a biocompatible polymer with potential applications in cosmetics, materials science, and biomedicine. Quantitative data from one study showed a yield of 0.55 g/L of pyomelanin from an induced bacterial culture of Halomonas titanicae and a significantly higher yield of 1.25 g of pyomelanin per gram of substrate using a recombinant laccase.[13]

Distribution of the this compound Pathway in Microbes

The this compound pathway for aromatic catabolism is widespread in the microbial world, but its distribution and the organization of the associated genes can vary.

  • Bacteria: The pathway is well-conserved in many bacteria, particularly in the Proteobacteria phylum, including genera like Pseudomonas, Aeromonas, and Xanthomonas.[5][15][16] Comparative genomic studies have revealed the diversity of aromatic catabolic pathways in bacteria, with the HGA pathway being a prominent route for the degradation of phenylalanine and tyrosine.[17]

  • Fungi: The HGA pathway is also present in various fungi, including the yeast Yarrowia lipolytica and the filamentous fungus Aspergillus nidulans.[1] In these organisms, it is also linked to tyrosine catabolism and, in some cases, pigment production.[1] Comparative genomics of fungal species has highlighted the conservation of genes for enzymes involved in aromatic degradation.[17][18]

  • Archaea: The presence and specifics of the this compound pathway in archaea are less well-characterized. While some archaea possess genes with homology to enzymes of aromatic catabolic pathways, a complete and functional HGA pathway as seen in bacteria and fungi has not been extensively documented.[19][20][21][22] Further genomic and biochemical studies are needed to elucidate the role of HGA metabolism in this domain of life.

Conclusion

This compound stands as a critical juncture in the microbial metabolism of aromatic compounds. Beyond its established role in catabolism, emerging research highlights its involvement in signaling processes and its potential as a precursor for valuable bioproducts. The detailed understanding of the enzymes, regulatory networks, and genetic organization of the HGA pathway provides a robust foundation for future research and development. For scientists in academia and industry, the continued exploration of HGA metabolism promises to unlock novel solutions in areas ranging from antimicrobial therapies to sustainable chemical production. This guide serves as a foundational resource to navigate this exciting and evolving field.

References

Homogentisic Acid: A Core Biomarker for Alkaptonuria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Affiliation: Google Research

Abstract

Alkaptonuria (AKU) is a rare, autosomal recessive metabolic disorder characterized by the deficiency of the enzyme homogentisate (B1232598) 1,2-dioxygenase (HGD).[1] This enzymatic defect leads to the accumulation of homogentisic acid (HGA), a key intermediate in the catabolism of tyrosine and phenylalanine.[2][3] The subsequent deposition of HGA in connective tissues, a process known as ochronosis, results in debilitating, early-onset osteoarthritis and other systemic complications.[3][4] Given its central role in the pathophysiology of AKU, HGA serves as the definitive biomarker for diagnosis, disease monitoring, and the evaluation of therapeutic interventions. This technical guide provides a comprehensive overview of HGA as a biomarker for AKU, detailing its biochemical basis, analytical methodologies for its quantification, and its application in clinical research and drug development.

Introduction to Alkaptonuria and this compound

Alkaptonuria, one of the first described "inborn errors of metabolism," is caused by mutations in the HGD gene, leading to a non-functional HGD enzyme.[1] In a healthy individual, HGD metabolizes HGA into maleylacetoacetic acid.[5] In AKU patients, this pathway is blocked, causing HGA to accumulate in the body and be excreted in large quantities in the urine.[5] The urine of individuals with AKU characteristically darkens upon standing due to the oxidation of HGA.[3] While this is a hallmark sign, the systemic accumulation of HGA is responsible for the severe clinical manifestations of the disease.

The pathological hallmark of AKU is ochronosis, the bluish-black pigmentation of connective tissues, which is a direct consequence of HGA deposition.[4] This pigment accumulation in cartilage, tendons, and other tissues leads to a chronic inflammatory response, degeneration, and ultimately, severe arthropathy.[2][4] Therefore, the accurate and precise measurement of HGA in biological fluids is paramount for the management of AKU.

Biochemical Pathway of this compound

The metabolic pathway of tyrosine catabolism is central to understanding the role of HGA in AKU. The pathway involves a series of enzymatic reactions, and a defect in any of these enzymes can lead to a specific metabolic disorder. In the case of AKU, the critical enzyme is HGD.

Tyrosine_Catabolism Tyrosine Tyrosine PHPPA 4-hydroxyphenylpyruvic acid Tyrosine->PHPPA Tyrosine aminotransferase HGA This compound PHPPA->HGA 4-hydroxyphenylpyruvic acid dioxygenase MAA Maleylacetoacetic acid HGA->MAA Homogentisate 1,2-dioxygenase (HGD) HGD_Deficiency HGD Deficiency (Alkaptonuria) FAA Fumarylacetoacetic acid MAA->FAA Maleylacetoacetate isomerase Fumarate Fumarate FAA->Fumarate Fumarylacetoacetate hydrolase Acetoacetate Acetoacetate FAA->Acetoacetate Fumarylacetoacetate hydrolase Nitisinone Nitisinone (inhibitor) Nitisinone->PHPPA GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine_Sample Urine Sample Acidification Acidification & Liquid-Liquid Extraction Urine_Sample->Acidification Evaporation Evaporation to Dryness Acidification->Evaporation Derivatization Derivatization (e.g., with BSTFA) Evaporation->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification HGA_Pathophysiology HGA_Accumulation HGA Accumulation in Cartilage Oxidative_Stress Oxidative Stress (ROS Production) HGA_Accumulation->Oxidative_Stress Ochronosis Ochronosis (Pigment Deposition) HGA_Accumulation->Ochronosis Altered_Autophagy Altered Autophagy Oxidative_Stress->Altered_Autophagy Chondroptosis Chondroptosis (Cell Death) Oxidative_Stress->Chondroptosis Altered_Autophagy->Chondroptosis ECM_Degradation ECM Degradation & Cytoskeleton Alteration Chondroptosis->ECM_Degradation Arthropathy Ochronotic Arthropathy ECM_Degradation->Arthropathy Ochronosis->ECM_Degradation

References

The Discovery and History of Homogentisic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homogentisic acid (HGA), a key intermediate in the catabolism of the amino acids phenylalanine and tyrosine, holds a significant place in the history of biochemistry and medical genetics. Its discovery and the subsequent investigation into its metabolic role were pivotal in establishing the concept of "inborn errors of metabolism," a cornerstone of modern genetics and personalized medicine. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound, with a focus on its association with the rare genetic disorder, alkaptonuria.

The Historical Unraveling of a Metabolic Puzzle

The story of this compound is intrinsically linked to the clinical observation of alkaptonuria, a condition characterized by the darkening of urine upon exposure to air, a phenomenon noted as early as the 19th century. However, it was the pioneering work of Sir Archibald Garrod, an English physician, in the early 20th century that transformed our understanding of this curious symptom from a mere clinical anomaly to a fundamental principle of biochemical genetics.[1][2][3]

Garrod, through meticulous observation of families with alkaptonuria, recognized that the condition followed the principles of Mendelian recessive inheritance.[2][4] In his seminal 1902 paper, "The Incidence of Alkaptonuria: A Study in Chemical Individuality," he proposed that alkaptonuria was an "inborn error of metabolism."[3][4] He hypothesized that a specific enzyme, responsible for breaking down a particular substance in the body, was deficient in these individuals, leading to the accumulation and excretion of that substance in the urine.[1][5] This substance was identified as this compound.[6] Garrod's insightful connection between a single gene, a specific enzyme, and a metabolic disease laid the groundwork for the "one gene-one enzyme" hypothesis, a central tenet of molecular biology.[5]

It wasn't until 1958 that the specific enzyme deficiency in alkaptonuria was confirmed to be homogentisate (B1232598) 1,2-dioxygenase (HGD).[7] The gene encoding this enzyme, the HGD gene, was later mapped to chromosome 3q13.33 and mutations within this gene were identified as the cause of the disorder.[8][9]

History_of_Homogentisic_Acid cluster_19th_Century 19th Century cluster_20th_Century 20th Century 1859 Bödeker observes urine darkening in a patient. 1891 Wolkow and Baumann identify the substance in the urine as this compound. 1859->1891 1902 Archibald Garrod proposes alkaptonuria is an 'inborn error of metabolism' and follows Mendelian recessive inheritance. 1891->1902 1908 Garrod solidifies his 'inborn errors of metabolism' concept in his Croonian Lectures. 1902->1908 1958 The enzyme deficiency in alkaptonuria is identified as homogentisate 1,2-dioxygenase (HGD). 1908->1958 1996 The HGD gene is mapped and mutations are identified as the cause of alkaptonuria. 1958->1996

Figure 1: A timeline of key discoveries in the history of this compound and alkaptonuria.

The Tyrosine Catabolic Pathway and the Role of this compound

This compound is a critical intermediate in the catabolic pathway of phenylalanine and tyrosine. In healthy individuals, these amino acids are broken down through a series of enzymatic reactions to produce energy. The enzyme homogentisate 1,2-dioxygenase (HGD) plays a crucial role in this pathway by catalyzing the conversion of this compound to maleylacetoacetate.[8] In individuals with alkaptonuria, a deficiency in HGD leads to the accumulation of HGA in various tissues and its subsequent excretion in the urine.[7][8]

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Tyrosine->4-Hydroxyphenylpyruvate Tyrosine aminotransferase Homogentisic_Acid This compound 4-Hydroxyphenylpyruvate->Homogentisic_Acid 4-hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate Homogentisic_Acid->Maleylacetoacetate Homogentisate 1,2-dioxygenase (HGD) (Deficient in Alkaptonuria) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetase

Figure 2: The metabolic pathway of tyrosine, highlighting the role of this compound.

Quantitative Analysis of this compound

The quantification of this compound in biological fluids is crucial for the diagnosis and management of alkaptonuria. The following tables summarize the typical concentrations of HGA in urine and plasma, as well as the impact of nitisinone, a therapeutic agent that inhibits the production of HGA.

Table 1: this compound Levels in Urine and Plasma

AnalyteSample TypeConditionConcentration Range
This compoundUrineHealthy IndividualsNot typically detectable
This compoundUrineAlkaptonuria Patients1 - 8 grams/24 hours[10]
This compoundPlasmaHealthy IndividualsNot typically detectable
This compoundPlasmaAlkaptonuria Patients33 - 38 µmol/L

Table 2: Effect of Nitisinone Treatment on this compound Levels

AnalyteSample TypeTreatment% Reduction in HGA
This compoundUrineNitisinone>95%

Experimental Protocols

A variety of analytical techniques have been employed for the detection and quantification of this compound. The evolution of these methods reflects the advancements in analytical chemistry.

Historical Methods

Archibald Garrod's initial investigations relied on simple, yet insightful, observational and chemical methods:

  • Visual Inspection of Urine: The most prominent historical method was the observation of urine turning dark brown or black upon standing and exposure to air, or upon alkalinization.[8]

  • Basic Chemical Tests: While specific details of all of Garrod's chemical tests are not extensively documented in readily available literature, it is known that he utilized basic organic chemistry principles of the time. This likely included precipitation and colorimetric reactions to confirm the presence of the reducing substance, this compound.

Modern Analytical Techniques

Modern clinical and research laboratories utilize highly sensitive and specific chromatographic and electrophoretic methods for the accurate quantification of HGA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for the analysis of organic acids in urine, including HGA.

  • Sample Preparation:

    • An internal standard is added to a urine sample.

    • Organic acids are extracted using an organic solvent such as ethyl acetate (B1210297).

    • The organic layer is separated and evaporated to dryness.

  • Derivatization: To increase volatility for GC analysis, the dried extract is derivatized. A common method involves a two-step process:

    • Methoximation: The sample is treated with methoxyamine hydrochloride in pyridine (B92270) to protect keto groups.

    • Silylation: The sample is then treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert polar functional groups into more volatile trimethylsilyl (B98337) (TMS) ethers and esters.

  • GC-MS Analysis:

    • Gas Chromatograph (GC): A capillary column (e.g., DB-5ms) is used with helium as the carrier gas. The oven temperature is programmed with an initial hold followed by a gradual increase to separate the organic acids.

    • Mass Spectrometer (MS): The mass spectrometer is typically operated in full scan mode to acquire mass spectra of the eluting compounds. Identification is achieved by comparing the obtained mass spectra with spectral libraries like the National Institute of Standards and Technology (NIST) library.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a rapid and sensitive method for HGA quantification in both urine and plasma.

  • Sample Preparation: Urine samples are often diluted with a buffer (e.g., 10 mmol/L potassium phosphate (B84403) buffer, pH 5.5). Plasma samples may require protein precipitation with an agent like acetonitrile, followed by centrifugation.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column (e.g., Atlantis T3, 150 x 4.6 mm, 3 µm) is commonly used.

    • Mobile Phase: A gradient elution is typically employed. For example:

      • Mobile Phase A: 10 mM ammonium (B1175870) acetate and 2 mM tetrabutylammonium (B224687) phosphate (TBAP), pH 5.0.

      • Mobile Phase B: 10 mM ammonium dihydrogen phosphate, 2 mM TBAP, 25% acetonitrile, pH 7.0.

      • A typical gradient might start with 100% A, ramp to a high percentage of B, hold, and then return to the initial conditions.

    • Detection: HGA is detected using a photodiode array (PDA) detector at a wavelength of approximately 292 nm.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample volume.

  • Sample Preparation: Urine samples can often be directly injected after minimal dilution.

  • CE Analysis:

    • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter) is used.

    • Electrolyte: A buffer solution, such as 45 mmol/L phosphate buffer at pH 7.0, is used as the separation electrolyte.

    • Separation Voltage: A high voltage (e.g., 22 kV) is applied across the capillary.

    • Detection: HGA is detected using a UV detector.

Diagnostic and Research Workflows

The diagnosis of alkaptonuria and research into its pathophysiology often follow structured workflows.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (e.g., dark urine, early-onset osteoarthritis) Urine_Screening Urine Screening (Observation of darkening upon standing or addition of alkali) Clinical_Suspicion->Urine_Screening Quantitative_HGA_Analysis Quantitative HGA Analysis in Urine (GC-MS, HPLC, or CE) Urine_Screening->Quantitative_HGA_Analysis Confirmation Confirmation of Elevated HGA Quantitative_HGA_Analysis->Confirmation Genetic_Testing Genetic Testing (Sequencing of the HGD gene) Confirmation->Genetic_Testing Diagnosis_Confirmed Diagnosis of Alkaptonuria Confirmed Genetic_Testing->Diagnosis_Confirmed

Figure 3: A typical diagnostic workflow for alkaptonuria.

Conclusion

The journey of this compound from a curious urinary pigment to a central molecule in the "one gene-one enzyme" concept is a testament to the power of clinical observation coupled with biochemical investigation. The in-depth understanding of its role in the tyrosine metabolic pathway and the development of sophisticated analytical methods for its quantification have not only enabled the diagnosis and management of alkaptonuria but have also provided a fundamental framework for understanding a wide range of inherited metabolic disorders. For researchers and drug development professionals, the story of this compound serves as a powerful example of how the study of rare diseases can illuminate fundamental biological processes and pave the way for therapeutic innovation.

References

An In-depth Technical Guide to the Free Radical Mechanism of Homogentisic Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homogentisic acid (HGA), a key intermediate in the catabolism of tyrosine and phenylalanine, is implicated in the pathogenesis of the rare genetic disorder alkaptonuria (AKU). The accumulation of HGA in tissues leads to its oxidation and polymerization into a melanin-like pigment, a process known as ochronosis, which is central to the debilitating arthropathy and other clinical manifestations of AKU. This technical guide provides a comprehensive overview of the free radical mechanisms underlying HGA oxidation, encompassing both spontaneous auto-oxidation and enzymatic pathways. It details the generation of reactive oxygen species, the formation of key intermediates, and the subsequent pathological consequences at a molecular level. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the molecular underpinnings of AKU and exploring potential therapeutic interventions.

Introduction

Alkaptonuria is an autosomal recessive disorder caused by a deficiency in the enzyme homogentisate (B1232598) 1,2-dioxygenase (HGD). This enzymatic defect leads to the systemic accumulation of this compound (HGA).[1] Under normal physiological conditions, HGD catalyzes the cleavage of the aromatic ring of HGA.[2] However, in its absence, HGA is prone to oxidation, initiating a cascade of reactions that involve free radical intermediates and the production of reactive oxygen species (ROS).[2][3] This guide delineates the free radical-mediated oxidation pathways of HGA, providing insights into the molecular events that drive the pathology of alkaptonuria.

Non-Enzymatic Oxidation (Auto-oxidation) of this compound

The auto-oxidation of HGA is a spontaneous process that occurs in the presence of oxygen and is significantly influenced by factors such as pH, temperature, and the presence of metal cations.[3][4] This non-enzymatic pathway is a crucial contributor to the formation of ochronotic pigment in AKU.

Initiation and Propagation of Free Radical Chain Reactions

The auto-oxidation of HGA is initiated by the transfer of an electron from the hydroquinone (B1673460) ring of HGA to molecular oxygen, leading to the formation of a semiquinone radical and a superoxide (B77818) radical (O₂⁻•).[5] This semiquinone radical is a key intermediate that can propagate the chain reaction.

The rate of HGA auto-oxidation is dependent on several factors:

  • pH: The reaction is significantly faster in alkaline solutions.[4]

  • Oxygen Concentration: The rate is dependent on the availability of molecular oxygen.[3]

  • Temperature: Increased temperature accelerates the rate of auto-oxidation.[3]

  • Metal Cations: Metal ions can catalyze the oxidation process.[3]

Generation of Reactive Oxygen Species (ROS)

The auto-oxidation of HGA is a significant source of ROS, including superoxide (O₂⁻•) and hydroxyl radicals (•OH).[3]

  • Superoxide (O₂⁻•): As mentioned, the initial step of HGA auto-oxidation generates superoxide.

  • Hydrogen Peroxide (H₂O₂): Superoxide radicals can dismutate to form hydrogen peroxide.

  • Hydroxyl Radical (•OH): In the presence of transition metals like Fe²⁺ (Fenton reaction), hydrogen peroxide can be converted to the highly reactive hydroxyl radical.

These ROS contribute to cellular damage by oxidizing lipids, proteins, and nucleic acids, thus playing a central role in the pathophysiology of AKU.

Formation of Benzoquinoneacetic Acid (BQA)

The oxidation of the HGA semiquinone radical leads to the formation of 1,4-benzoquinone-2-acetic acid (BQA).[3] BQA is a reactive intermediate that can undergo further polymerization to form the melanin-like ochronotic pigment.[3] The formation of BQA is a critical step in the pathway leading to ochronosis.

Signaling Pathways Activated by HGA-Induced Oxidative Stress

The chronic oxidative stress resulting from HGA auto-oxidation triggers various cellular signaling pathways, contributing to the inflammatory and degenerative aspects of alkaptonuria. Two of the most pertinent pathways are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of MAPK signaling.[6] In the context of HGA, the generated ROS can activate MAPKs such as ERK1/2, p38, and JNK.[7] This activation can lead to the expression of genes involved in inflammation and cartilage degradation.

MAPK_Pathway HGA This compound ROS Reactive Oxygen Species (ROS) HGA->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression induces

HGA-induced MAPK signaling pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response.[8] ROS generated during HGA oxidation can lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and matrix metalloproteinases (MMPs) that contribute to cartilage destruction.[9][10]

NFkB_Pathway cluster_nucleus HGA This compound ROS Reactive Oxygen Species (ROS) HGA->ROS IKK IKK Complex ROS->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression Gene_Expression_n Pro-inflammatory Gene Expression NFkB_n->Gene_Expression_n induces HPLC_Workflow Sample_Prep Sample Preparation (e.g., urine, plasma) Filtration Filtration (0.22 µm filter) Sample_Prep->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (210-290 nm) Separation->Detection Quantification Quantification Detection->Quantification

References

A Technical Guide to the Natural Sources of Homogentisic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homogentisic acid (HGA), a phenolic acid with the chemical name 2,5-dihydroxyphenylacetic acid, is a key intermediate in the catabolism of the aromatic amino acids phenylalanine and tyrosine. While its accumulation in humans leads to the rare metabolic disorder alkaptonuria, HGA is a naturally occurring compound found in a variety of organisms, from microorganisms to plants and animals. This technical guide provides an in-depth overview of the natural sources of HGA, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations of its metabolic pathways and analytical workflows. This information is intended to be a valuable resource for researchers exploring the biochemistry of HGA, its potential as a biomarker, or its role in the development of novel therapeutics.

Natural Occurrence of this compound

This compound is not ubiquitously distributed in high concentrations in nature but has been identified in several specific sources.

In the Animal Kingdom

In the animal kingdom, one of the most unique occurrences of HGA is in the "blood sweat" of the hippopotamus (Hippopotamus amphibius). HGA undergoes oxidative dimerization to form hipposudoric acid, a red-colored pigment that acts as a natural sunscreen and antimicrobial agent for the hippopotamus.

In the Plant Kingdom

In plants, this compound is a crucial metabolic intermediate in the biosynthesis of essential compounds such as plastoquinones and tocochromanols (tocopherols and tocotrienols), which are collectively known as vitamin E.[1][2] Despite its central role, the concentration of free HGA in most plant tissues is generally low under normal physiological conditions. However, it has been quantified in specific plant-derived products. A notable example is strawberry tree honey , derived from the nectar of Arbutus unedo, which contains exceptionally high levels of HGA.[3][4] This has led to HGA being recognized as a unique chemical marker for the botanical origin of this particular honey.[4]

In Microorganisms

Several microorganisms are known to produce HGA. The yeast Yarrowia lipolytica produces brown pigments derived from the polymerization of HGA, which it accumulates extracellularly.[5][6] The bacterium Xanthomonas campestris pv. phaseoli , a plant pathogen, is also known to produce HGA, which is associated with a brown pigmentation.[1] Other bacteria in which HGA has been identified include Shewanella colwelliana and Burkholderia cenocepacia.[4] Fungi such as various species of Aspergillus and Penicillium have also been reported to contain HGA.[7] In some microorganisms, HGA production is a result of their normal tyrosine catabolism, while in others, it may be linked to specific metabolic states or genetic modifications.

Quantitative Data on this compound in Natural Sources

The concentration of this compound varies significantly among its natural sources. The following tables summarize the available quantitative data.

Natural SourceOrganism/ProductConcentration RangeReference(s)
Honey Strawberry Tree (Arbutus unedo) Honey245.1 - 485.9 mg/kg[3]
Strawberry Tree (Arbutus unedo) HoneyAverage: 378 ± 92 mg/kg[4]
Microorganisms Yarrowia lipolytica (in culture medium)Maximum concentration of 0.21 mM (in the absence of Mn2+)[5]
Metabolically Engineered Yarrowia lipolyticaUp to 1.0 g/L in shake flask fermentation[2]

Metabolic Pathways Involving this compound

This compound is a central molecule in the catabolic pathway of tyrosine and a precursor for the biosynthesis of important molecules in plants.

Biosynthesis and Catabolism of this compound

The primary route for HGA biosynthesis in most organisms is through the breakdown of the amino acid tyrosine. This pathway involves the conversion of tyrosine to 4-hydroxyphenylpyruvate, which is then converted to homogentisate (B1232598) by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The subsequent catabolism of HGA to maleylacetoacetate is catalyzed by homogentisate 1,2-dioxygenase (HGD). A deficiency in this enzyme in humans leads to the accumulation of HGA and the clinical condition of alkaptonuria.

Homogentisic_Acid_Metabolism Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine aminotransferase HGA This compound HPPA->HGA 4-Hydroxyphenylpyruvate dioxygenase (HPPD) MAA 4-Maleylacetoacetate HGA->MAA Homogentisate 1,2-dioxygenase (HGD) FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase Fumarate Fumarate FAA->Fumarate Acetoacetate Acetoacetate FAA->Acetoacetate

Biosynthesis and catabolism of this compound.

Role in Plant Secondary Metabolism

In plants, this compound serves as the aromatic precursor for the biosynthesis of plastoquinones and tocochromanols (Vitamin E). HGA is condensed with a prenyl side chain to initiate the formation of these essential molecules.

Plant_Secondary_Metabolism cluster_tocopherol Tocopherol Biosynthesis HGA This compound MPBQ 2-Methyl-6-phytyl-1,4-benzoquinol HGA->MPBQ PQ Plastoquinone HGA->PQ Tocotrienols Tocotrienols HGA->Tocotrienols PDP Phytyl Diphosphate PDP->MPBQ GGDP Geranylgeranyl Diphosphate GGDP->Tocotrienols DMPBQ 2,3-Dimethyl-5-phytyl-1,4-benzoquinol MPBQ->DMPBQ gamma_T γ-Tocopherol MPBQ->gamma_T alpha_T α-Tocopherol (Vitamin E) DMPBQ->alpha_T gamma_T->alpha_T

Role of this compound in plant secondary metabolism.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound from natural sources requires robust analytical methodologies. The following sections detail common experimental protocols.

General Workflow for HGA Analysis

A typical workflow for the analysis of HGA from a natural source involves sample preparation, extraction, analytical separation and detection, and data analysis.

HGA_Analysis_Workflow Sample Natural Source Sample (e.g., Honey, Microbial Culture, Plant Tissue) Preparation Sample Preparation (Homogenization, Grinding, etc.) Sample->Preparation Extraction Extraction of HGA (LLE, SPE) Preparation->Extraction Analysis Analytical Separation & Detection (HPLC-UV/MS, GC-MS) Extraction->Analysis Data Data Analysis (Quantification, Validation) Analysis->Data Result Result: Concentration of HGA Data->Result

General workflow for this compound analysis.

Protocol 1: Quantification of this compound in Honey by GC-MS

This protocol is adapted from a validated method for the analysis of HGA in strawberry tree honey.[3]

1. Sample Preparation and Extraction:

  • Weigh 1 g of honey into a 15 mL centrifuge tube.

  • Dissolve the honey in 5 mL of ultrapure water.

  • Add 1 g of NaCl and acidify the solution to pH 2 with HCl.

  • Perform liquid-liquid extraction (LLE) by adding 5 mL of ethyl acetate (B1210297) and vortexing for 1 min.

  • Centrifuge at 4000 rpm for 5 min.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction two more times with 5 mL of ethyl acetate each.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 min to form the trimethylsilyl (B98337) (TMS) derivative of HGA.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for HGA-TMS derivative (e.g., m/z 384, 369, 282).

4. Quantification:

  • Prepare a calibration curve using standard solutions of HGA subjected to the same extraction and derivatization procedure.

  • Quantify the HGA concentration in the honey sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of this compound in Microbial Culture by HPLC-UV

This protocol provides a general framework for analyzing HGA in a liquid microbial culture, such as that of Yarrowia lipolytica.

1. Sample Preparation:

  • Centrifuge the microbial culture (e.g., 10 mL) at 5000 rpm for 10 min to separate the cells from the supernatant.

  • Collect the supernatant, as HGA is often secreted into the medium.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

2. HPLC Analysis:

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). A typical gradient could be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B; 35-40 min, 5% B.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • UV Detector:

    • Wavelength: Monitor at the maximum absorbance of HGA, which is around 292 nm.

3. Quantification:

  • Prepare a calibration curve using standard solutions of HGA of known concentrations.

  • Inject the filtered supernatant directly onto the HPLC system.

  • Identify the HGA peak based on its retention time compared to the standard.

  • Quantify the concentration of HGA in the culture supernatant by comparing the peak area to the calibration curve.

Protocol 3: Extraction of this compound from Plant Tissues for HPLC Analysis

This protocol outlines a general procedure for the extraction of phenolic acids, including HGA, from plant material.

1. Sample Preparation:

  • Harvest fresh plant material (e.g., leaves, seeds) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilize (freeze-dry) the plant material to remove water.

  • Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

2. Extraction:

  • Weigh approximately 100 mg of the powdered plant tissue into a microcentrifuge tube.

  • Add 1 mL of an extraction solvent, such as 80% methanol (B129727) in water containing an antioxidant (e.g., 1% ascorbic acid) to prevent degradation of phenolic compounds.

  • Vortex the mixture thoroughly and sonicate for 30 min in a water bath.

  • Centrifuge at 13,000 rpm for 10 min.

  • Collect the supernatant.

  • Repeat the extraction on the pellet with another 1 mL of the extraction solvent.

  • Combine the supernatants and evaporate the solvent under vacuum or a stream of nitrogen.

  • Reconstitute the dried extract in a known volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.

3. HPLC Analysis:

  • Follow the HPLC-UV conditions as described in Protocol 2.

  • If interferences are significant, a solid-phase extraction (SPE) cleanup step may be necessary before HPLC analysis. A C18 SPE cartridge can be used to retain HGA and other phenolics, which can then be eluted with methanol.

Conclusion

This compound, while often studied in the context of the human disease alkaptonuria, is a fascinating natural product with a diverse distribution across the biological kingdoms. From its role as a key metabolic intermediate in most aerobic organisms to its accumulation in specific natural products like strawberry tree honey and certain microbial cultures, HGA presents numerous avenues for scientific exploration. The quantitative data and detailed analytical protocols provided in this guide offer a solid foundation for researchers in the fields of natural product chemistry, metabolic engineering, and drug development to further investigate the significance of this intriguing molecule. The continued study of the natural sources and metabolic pathways of this compound will undoubtedly contribute to a deeper understanding of its biological roles and potential applications.

References

The Double-Edged Sword: Unraveling the Antioxidant and Pro-oxidant Effects of Homogentisic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Homogentisic acid (HGA), a key metabolite in the tyrosine degradation pathway, has garnered significant attention for its paradoxical roles in biological systems. While it can exhibit protective antioxidant properties, under certain conditions, it transforms into a potent pro-oxidant, contributing to the pathophysiology of alkaptonuria and other oxidative stress-related conditions. This technical guide provides a comprehensive analysis of the dual nature of HGA, presenting a compilation of quantitative data, detailed experimental protocols for assessing its effects, and visual representations of the key signaling pathways it modulates. This document is intended to serve as a critical resource for researchers and professionals involved in the study of oxidative stress, metabolic disorders, and the development of novel therapeutic strategies.

Introduction

This compound (2,5-dihydroxyphenylacetic acid) is an intermediate product in the catabolism of the amino acids phenylalanine and tyrosine.[1][2] In healthy individuals, HGA is efficiently converted to maleylacetoacetate by the enzyme homogentisate (B1232598) 1,2-dioxygenase (HGD).[3] However, a deficiency in this enzyme leads to the rare genetic disorder alkaptonuria (AKU), characterized by the accumulation of HGA in various tissues.[3] This accumulation triggers a cascade of events, including the formation of a melanin-like pigment in a process called ochronosis, leading to debilitating arthropathy and other systemic complications.[4]

The pathology of AKU is intrinsically linked to the redox properties of HGA. Its hydroquinone (B1673460) structure endows it with the ability to act as both a reducing agent (antioxidant) and, particularly in the presence of transition metal ions, a source of reactive oxygen species (ROS) (pro-oxidant).[5][6] Understanding this delicate balance is crucial for elucidating disease mechanisms and for the development of targeted therapeutic interventions.

The Dichotomy of this compound: Antioxidant vs. Pro-oxidant

The chemical behavior of HGA is highly dependent on its environment. Its ability to donate hydrogen atoms from its hydroxyl groups allows it to scavenge free radicals, thus acting as an antioxidant. Conversely, its autoxidation, a process significantly accelerated by the presence of metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), leads to the generation of superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH), establishing its pro-oxidant role.[5][6]

Antioxidant Properties

The antioxidant capacity of HGA and its derivatives has been demonstrated in various in vitro assays. These assays typically measure the ability of a compound to reduce a stable colored radical, with the degree of color change being proportional to the antioxidant activity.

Table 1: Quantitative Data on the Antioxidant Activity of this compound and its Derivatives

CompoundAssayIC50 / EC50 (µg/mL)Reference
Pyomelanin mimic from HGADPPH10.3 ± 0.9[7]

Note: Data on the direct IC50 value of this compound in DPPH and ABTS assays is limited in the reviewed literature. The value presented is for a pyomelanin mimic synthesized from HGA.

Pro-oxidant Properties

The pro-oxidant effects of HGA are most pronounced in the context of alkaptonuria, where its high concentrations, coupled with the presence of physiological metal ions, drive oxidative damage. This process involves the autoxidation of HGA to its corresponding semiquinone and benzoquinone acetic acid (BQA), with the concomitant production of ROS.[5][6] These ROS can then inflict damage on cellular components, including lipids, proteins, and nucleic acids.

Table 2: Conditions and Consequences of this compound's Pro-oxidant Activity

ConditionHGA ConcentrationMetal IonsObserved EffectTarget Molecule/Cell TypeReference
In vitro autoxidationProportional to concentrationFe³⁺-EDTAGeneration of O₂⁻, H₂O₂, and •OH-[5]
In vitroUp to 100 µMFe³⁺-EDTAHyaluronic acid depolymerizationHyaluronic acid[5]
In vitro0.33 mM-Increased protein carbonylationHuman chondrocytes[8]
In vitroNot specifiedCu(II)Oxidative DNA damageDNA[6]

Key Signaling Pathways Modulated by this compound

The oxidative stress induced by HGA has been shown to disrupt critical cellular signaling pathways, contributing to the cellular dysfunction observed in alkaptonuria. Two of the most notably affected pathways are the Wnt/β-catenin and autophagy signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for bone development and homeostasis. Studies have shown that HGA-induced oxidative stress can impair this pathway in human osteoblasts, providing a potential molecular basis for the skeletal abnormalities seen in alkaptonuria.[9]

Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds LRP5_6 LRP5/6 Wnt->LRP5_6 binds Dsh Dishevelled Frizzled->Dsh activates Axin Axin Dsh->Axin inhibits GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylates Axin->beta_catenin APC APC APC->beta_catenin Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates HGA This compound ROS ROS HGA->ROS induces ROS->GSK3b activates? ROS->beta_catenin promotes degradation? TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Caption: HGA-induced ROS may impair Wnt/β-catenin signaling.

Autophagy Signaling Pathway

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins, playing a critical role in cellular homeostasis. HGA-induced oxidative stress can dysregulate autophagy in chondrocytes, leading to cell death (chondroptosis) and contributing to the cartilage degradation seen in alkaptonuric arthropathy.

Autophagy_Pathway cluster_stress Cellular Stress cluster_regulation Autophagy Regulation cluster_autophagosome Autophagosome Formation cluster_degradation Degradation HGA This compound ROS ROS HGA->ROS mTORC1 mTORC1 ROS->mTORC1 inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Beclin1_complex Beclin-1 Complex ULK1_complex->Beclin1_complex activates Phagophore Phagophore Beclin1_complex->Phagophore initiates Autophagosome Autophagosome Phagophore->Autophagosome LC3_I LC3-I LC3_II LC3-II LC3_I->LC3_II conversion LC3_II->Autophagosome incorporates Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome DPPH_Assay_Workflow A Prepare HGA and Reference Dilutions B Add Dilutions to 96-well Plate A->B C Add DPPH Solution B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F ABTS_Assay_Workflow A Prepare ABTS•⁺ Working Solution C Mix Dilutions and ABTS•⁺ Solution A->C B Prepare HGA and Reference Dilutions B->C D Incubate (e.g., 6 min) C->D E Measure Absorbance at 734 nm D->E F Calculate % Inhibition and IC50 E->F

References

A Technical Guide to CRISPR-Cas9 for Gene Knockout in Cancer Drug Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has revolutionized molecular biology, providing an unprecedented ability to precisely edit the genome.[1] This technology, derived from a bacterial adaptive immune system, offers a powerful and versatile tool for genetic manipulation with significant implications for drug discovery and the development of novel therapeutics.[1][2] This guide provides an in-depth technical overview of the application of CRISPR-Cas9 for gene knockout, with a focus on its use in identifying and validating novel drug targets in oncology.

Core Principles of CRISPR-Cas9 Gene Editing

The CRISPR-Cas9 system is a ribonucleoprotein complex comprising two essential molecules: the Cas9 nuclease and a guide RNA (gRNA).[1][3] The Cas9 protein acts as a pair of "molecular scissors" that can induce a site-specific double-strand break (DSB) in the target DNA.[1][4] The gRNA is a synthetic RNA molecule that directs the Cas9 nuclease to a specific genomic location.[1] The gRNA contains a user-defined ~20-nucleotide spacer sequence that is complementary to the target DNA sequence, ensuring the precision of the edit.[1]

Once the Cas9-gRNA complex binds to the target DNA sequence, the Cas9 nuclease cleaves both strands of the DNA. The cell's natural DNA repair mechanisms then attempt to repair the break. The primary repair pathway utilized for gene knockout is Non-Homologous End Joining (NHEJ).[4] NHEJ is an error-prone process that often results in the insertion or deletion of nucleotides (indels) at the site of the break.[4] These indels can cause a frameshift mutation in the coding sequence of a gene, leading to the production of a non-functional protein, thereby "knocking out" the gene.[4]

Experimental Workflow for Gene Knockout

A typical CRISPR-Cas9 gene knockout experiment can be broken down into three main phases: design, execution, and analysis.[2]

experimental_workflow cluster_design Design Phase cluster_execution Execution Phase cluster_analysis Analysis Phase design_gRNA gRNA Design & Selection construct_design Vector Construct Design design_gRNA->construct_design Incorporate delivery Delivery to Cells construct_design->delivery Transfect/Transduce selection Cell Selection/Enrichment delivery->selection validation Validation of Edit selection->validation phenotypic_assay Phenotypic Analysis validation->phenotypic_assay

Caption: A generalized workflow for a CRISPR-Cas9 gene knockout experiment.

Detailed Experimental Protocols

1. gRNA Design and Vector Cloning

  • Objective: To design and clone a specific gRNA sequence into a vector that also expresses the Cas9 nuclease.

  • Methodology:

    • gRNA Design: Utilize online design tools such as CHOPCHOP to identify potential gRNA sequences targeting an early exon of the gene of interest.[5] Select gRNAs with high predicted efficiency and low off-target scores.

    • Oligonucleotide Synthesis: Synthesize forward and reverse oligonucleotides corresponding to the chosen gRNA sequence with appropriate overhangs for cloning.

    • Vector Preparation: Linearize a CRISPR plasmid vector (e.g., pX458, which co-expresses Cas9 and a marker like GFP) using a restriction enzyme such as BbsI.[5]

    • Ligation: Anneal the synthesized oligonucleotides to form a duplex and ligate it into the linearized vector.

    • Transformation: Transform the ligated plasmid into competent E. coli for amplification.

    • Verification: Isolate the plasmid DNA and verify the correct insertion of the gRNA sequence through Sanger sequencing.

2. Delivery of CRISPR-Cas9 Components into Mammalian Cells

  • Objective: To introduce the Cas9 nuclease and gRNA into the target cells.

  • Methodologies:

    • Plasmid Transfection: Transfect the target cells with the all-in-one CRISPR plasmid using a lipid-based transfection reagent or electroporation. While cost-effective, this can lead to prolonged Cas9 expression, potentially increasing off-target effects.[1]

    • Lentiviral Transduction: Package the CRISPR plasmid into lentiviral particles and transduce the target cells. This method is highly efficient for a wide range of cell types, including hard-to-transfect cells.

    • Ribonucleoprotein (RNP) Delivery: Co-transfect in vitro transcribed gRNA and purified Cas9 protein. This approach leads to transient expression of the editing machinery, which can reduce the risk of off-target mutations.[6]

3. Validation of Gene Knockout

  • Objective: To confirm the successful knockout of the target gene at the genomic and protein levels.

  • Methodologies:

    • Mismatch Cleavage Assay (e.g., Surveyor Assay):

      • Isolate genomic DNA from the edited cell population.

      • Amplify the target region by PCR.

      • Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.

      • Treat the re-annealed DNA with a mismatch-specific endonuclease (e.g., T7 Endonuclease I) that cleaves at the mismatch sites.

      • Analyze the cleavage products by gel electrophoresis. The presence of cleaved fragments indicates the presence of indels.

    • Sanger Sequencing:

      • Amplify the target region from the edited cells and clone the PCR product into a vector.

      • Sequence multiple clones to identify the specific indels generated.

    • Next-Generation Sequencing (NGS):

      • Amplify the target region and perform deep sequencing to quantify the frequency and variety of different indels within the cell population.

    • Western Blot:

      • Prepare protein lysates from the edited cells.

      • Perform a Western blot using an antibody specific to the target protein to confirm the absence of protein expression.

Quantitative Data Presentation

The efficiency of gene knockout and the prevalence of off-target effects are critical parameters to quantify in any CRISPR-Cas9 experiment.

Table 1: Gene Knockout Efficiency by Validation Method

Cell LineTarget GeneDelivery MethodValidation MethodKnockout Efficiency (%)
HEK293TTP53Plasmid TransfectionMismatch Cleavage Assay75
JurkatCCR5Lentiviral TransductionNGS92
HAP1EMX1RNP ElectroporationSanger Sequencing (of clones)85
A549VEGFAPlasmid TransfectionNGS68

Table 2: Off-Target Analysis Summary

Target GenegRNA SequencePredicted Off-Target SiteMismatchesOff-Target Editing Frequency (%)
TP53GACTCCAGTGGTAATCTACTChr2: 175,228,789-175,228,81121.2
CCR5GGTCTTCATTACACCTGCAGChr10: 4,541,194-4,541,21630.5
EMX1GAGTCCGAGCAGAAGAAGAAChr1: 100,689,031-100,689,05313.1
VEGFAGGGTGGGGGGCTTGAGTTTGChrX: 48,786,478-48,786,5003<0.1

Signaling Pathway and Off-Target Analysis Visualization

CRISPR-Cas9 Mechanism of Action

crispr_mechanism gRNA Guide RNA (gRNA) Complex gRNA-Cas9 Complex gRNA->Complex Cas9 Cas9 Nuclease Cas9->Complex TargetDNA Target DNA Complex->TargetDNA Binds to target DSB Double-Strand Break (DSB) TargetDNA->DSB Cleavage NHEJ NHEJ Repair DSB->NHEJ Cellular Repair Indel Indel Mutation (Gene Knockout) NHEJ->Indel

Caption: The mechanism of CRISPR-Cas9 induced gene knockout via NHEJ.

Off-Target Cleavage Detection Workflow

There are two main approaches for identifying off-target effects: computational prediction followed by validation, and unbiased genome-wide screening.[7]

off_target_workflow cluster_biased Biased (Computational Prediction) cluster_unbiased Unbiased (Genome-Wide) in_silico In Silico Prediction (gRNA sequence based) pcr_validation PCR of Predicted Sites in_silico->pcr_validation ngs_validation NGS of Amplicons in_silico->ngs_validation Direct Sequencing pcr_validation->ngs_validation genome_wide Genome-wide Methods (e.g., GUIDE-seq, Digenome-seq) wgs Whole Genome Sequencing genome_wide->wgs

Caption: Methodologies for the detection of off-target cleavage events.

Conclusion

The CRISPR-Cas9 system represents a paradigm shift in our ability to manipulate genetic information.[1] Its application in gene knockout studies is accelerating the identification and validation of novel drug targets in oncology and other disease areas.[8][9] A thorough understanding of the experimental workflow, from gRNA design to rigorous validation of both on-target and off-target effects, is crucial for the successful application of this powerful technology in research and drug development. As the technology continues to evolve, its impact on science and medicine is poised to grow even further.[1]

References

An In-depth Technical Guide to the Quantification of Homogentisic Acid in Urine via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the analytical methodologies for the quantification of homogentisic acid (HGA) in urine, a critical biomarker for the diagnosis and management of Alkaptonuria (AKU).

Alkaptonuria is a rare, autosomal recessive disorder characterized by the deficiency of the enzyme homogentisate (B1232598) 1,2-dioxygenase.[1][2] This enzymatic deficiency leads to the accumulation of this compound, which is excreted in large amounts in the urine.[1][2] The presence of HGA in urine is a pathognomonic sign of AKU, causing the urine to darken upon exposure to air and leading to a range of clinical manifestations, including ochronosis and debilitating arthritis.[1][2][3] Accurate and reliable quantification of urinary HGA is therefore essential for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.

While gas chromatography-mass spectrometry (GC-MS) is considered a gold-standard for HGA analysis, High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and widely accessible alternative for routine clinical and research applications.[2][4] This guide details established HPLC methods, including sample preparation protocols, chromatographic conditions, and validation parameters.

Experimental Protocols

The successful quantification of HGA in urine by HPLC relies on meticulous sample preparation and optimized chromatographic separation. The following sections outline detailed experimental protocols derived from validated methods.

The primary objective of sample preparation is to remove interfering substances from the urine matrix that could compromise the accuracy and longevity of the HPLC system.

Method 1: Direct Dilution

This method is suitable for rapid screening and for urine samples with high HGA concentrations.

  • Collection: Collect a 24-hour or random urine sample. For 24-hour collections, storage at 4°C is recommended, and the addition of an acid preservative (e.g., final concentration of 0.25 mol/L HCl or H₂SO₄) can improve HGA stability.[1]

  • Pre-treatment: Heat the urine sample at 56°C for 30 minutes.[1]

  • Dilution: Dilute the urine sample 1:30 with 10 mmol/L potassium phosphate (B84403) buffer (pH 5.5).[1]

  • Filtration: Filter the diluted sample through a 0.2 µm or 0.45 µm syringe filter prior to injection into the HPLC system.[5][6]

Method 2: Protein Precipitation

This method is recommended for ensuring the removal of proteins that can interfere with the chromatographic analysis and damage the HPLC column.

  • Collection: Collect urine samples as described in Method 1.

  • Precipitation: Add 1.5 mL of ZnSO₄ solution (100 g/L) and 0.8 mL of 0.1 M NaOH to 5.0 mL of urine diluted with 15 mL of distilled water to precipitate proteins.[6]

  • Centrifugation: Centrifuge the mixture at 5000 rpm for 10 minutes.[6]

  • Filtration: Filter the supernatant through a 0.2 µm membrane filter.[6]

  • Final Dilution: Dilute 1 mL of the filtrate to 10 mL with the mobile phase or an appropriate buffer before injection.[6]

Method 3: Dried Urine Spot (DUS) Elution

DUS offers a convenient method for sample collection, transport, and storage.

  • Preparation: Spot 30 µL of urine onto filter paper (e.g., S&S® 2992™) and allow it to dry completely in the dark at room temperature for at least 3-4 hours.[1]

  • Elution: Punch out a 7-mm-diameter spot from the dried filter paper and place it in an Eppendorf tube. Elute the HGA by adding 250 µL of 10 mmol/L potassium phosphate buffer (pH 5.5) and shaking gently for 30 minutes.[1]

  • Analysis: The resulting eluate can be directly injected into the HPLC system.[1]

Reverse-phase HPLC is the most common technique for the separation and quantification of HGA in urine.

HPLC with UV Detection (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a UV or diode array detector.

  • Column: A C18 reverse-phase column (e.g., Phenomenex C18, 75 mm × 4.6 mm, 3 µm) with a security guard column is recommended.[1]

  • Mobile Phase: A gradient elution is typically employed for optimal separation.

    • Eluent A: 10 mmol/L potassium phosphate, pH 5.5.[1]

    • Eluent B: Methanol.[1]

  • Injection Volume: 50 µL.[1]

  • Detection: UV detection at 254 nm can be effective, though the absorption maximum for HGA is around 292 nm.[6]

HPLC with Electrochemical Detection (HPLC-ECD)

This method offers enhanced sensitivity, which is particularly useful for detecting low concentrations of HGA.

  • Instrumentation: An HPLC system coupled with an electrochemical detector.

  • Principle: HGA is electrochemically active and can be detected by monitoring the oxidation current at a specific potential.

  • Detection Potential: An oxidation potential of +0.5 V vs. Ag/AgCl has been shown to be effective for HGA detection.[7][8]

  • Sample Preparation: Simple dilution and filtration of the urine sample are often sufficient due to the high sensitivity of the detector.[7][8]

Data Presentation

The performance of an analytical method is assessed through various validation parameters. The following tables summarize the quantitative data from published HPLC methods for HGA quantification.

Parameter HPLC-ECD Method Source
Linearity Range 4.2 ng/mL - 168 ng/mL[7][8]
Correlation Coefficient (r) 0.999[7][8]
Limit of Detection (LOD) 1.2 ng/mL (S/N = 3)[7][8]
Recovery > 93.2%[7][8]
Relative Standard Deviation (RSD) < 1.9% (n=6)[7][8]
Parameter Capillary Electrophoresis (CE) Method Source
Limit of Detection (LOD) 0.56 µg/mL[9][10]
Limit of Quantification (LOQ) 1.85 µg/mL[9][10]
Repeatability (Migration Times, RSD%) 0.37%[9][10]
Repeatability (Peak Areas, RSD%) 1.99%[9][10]

Note: While this guide focuses on HPLC, data from a capillary electrophoresis method is included for comparative purposes, as CE is another viable technique for HGA analysis.

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing urine_sample Urine Sample Collection dilution Direct Dilution & Filtration urine_sample->dilution protein_precipitation Protein Precipitation urine_sample->protein_precipitation dus Dried Urine Spot (DUS) Preparation urine_sample->dus hplc_system HPLC System (C18 Column) dilution->hplc_system protein_precipitation->hplc_system elution DUS Elution dus->elution elution->hplc_system uv_detection UV Detection hplc_system->uv_detection UV Detector ecd_detection Electrochemical Detection hplc_system->ecd_detection ECD Detector quantification Quantification of This compound uv_detection->quantification ecd_detection->quantification logical_relationship cluster_disease Pathophysiology cluster_diagnosis Analytical Diagnosis alkaptonuria Alkaptonuria (AKU) (HGD gene mutation) enzyme_deficiency Homogentisate 1,2-dioxygenase Deficiency alkaptonuria->enzyme_deficiency hga_accumulation This compound (HGA) Accumulation enzyme_deficiency->hga_accumulation urine_excretion Increased Urinary HGA Excretion hga_accumulation->urine_excretion hplc_quantification HPLC Quantification of HGA urine_excretion->hplc_quantification diagnostic_marker Diagnostic & Monitoring Biomarker hplc_quantification->diagnostic_marker

References

An In-depth Technical Guide to the Simultaneous Analysis of Homogentisic Acid and Tyrosine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the simultaneous quantitative analysis of Homogentisic Acid (HGA) and tyrosine in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This analytical approach is pivotal in the clinical monitoring of Alkaptonuria (AKU), a rare genetic disorder of the tyrosine metabolism pathway.

Alkaptonuria arises from a deficiency in the enzyme homogentisate (B1232598) 1,2-dioxygenase, leading to the accumulation of HGA.[1][2][3] This accumulation results in the deposition of a dark pigment in connective tissues, a condition known as ochronosis, which causes severe, early-onset osteoarthritis and other systemic complications.[1][2] Therapeutic interventions, such as the drug nitisinone (B1678953), aim to reduce HGA production by inhibiting an upstream enzyme, 4-hydroxyphenylpyruvate dioxygenase.[1][2] This treatment, however, leads to an accumulation of the precursor, tyrosine.[2] Consequently, the simultaneous monitoring of both HGA and tyrosine is crucial for managing AKU patients, particularly those undergoing nitisinone therapy.[1][2]

LC-MS/MS has emerged as the preferred analytical technique for this application due to its high sensitivity, specificity, and ability to multiplex, allowing for the simultaneous measurement of multiple analytes in a single run.[4][5]

Biochemical Pathway of Tyrosine Metabolism in Alkaptonuria

The following diagram illustrates the tyrosine metabolic pathway, highlighting the enzymatic defect in Alkaptonuria and the mechanism of action of nitisinone.

cluster_pathway Tyrosine Catabolism Tyrosine Tyrosine HPPA 4-hydroxyphenylpyruvic acid Tyrosine->HPPA Tyrosine Aminotransferase HGA This compound HPPA->HGA 4-hydroxyphenylpyruvate dioxygenase MAA Maleylacetoacetic acid HGA->MAA Homogentisate 1,2-dioxygenase FAA Fumarylacetoacetic acid MAA->FAA Maleylacetoacetate isomerase FA Fumaric Acid FAA->FA AA Acetoacetic Acid FAA->AA Nitisinone Nitisinone (Treatment) Nitisinone->HPPA Inhibits AKU_defect Deficiency in Alkaptonuria AKU_defect->HGA Blocks

Caption: Tyrosine metabolism pathway and the defect in Alkaptonuria.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the simultaneous analysis of HGA and tyrosine in biological samples is depicted below. This process involves sample collection, preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Sample_Collection Sample Collection (Serum, Plasma, or Urine) Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (LC Separation) Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

References

Revolutionizing Ochronosis Research: A Technical Guide to Developing an In-Vitro Model Using Homogentisic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on establishing a robust in vitro model of ochronosis using homogentisic acid (HGA). Ochronosis, the clinical manifestation of alkaptonuria (AKU), is a rare genetic disorder characterized by the accumulation of HGA, leading to debilitating arthropathy and other systemic complications. The development of reliable in vitro models is paramount for understanding the pathophysiology of this disease and for the preclinical evaluation of potential therapeutic interventions.

This guide details the core methodologies, from cell line selection and HGA treatment protocols to quantitative data analysis and visualization of key signaling pathways. By summarizing critical data and providing clear experimental workflows, this document aims to accelerate research and development in the field of AKU therapeutics.

Introduction to In Vitro Models of Ochronosis

In vitro models of ochronosis serve as powerful tools to investigate the cellular and molecular mechanisms underlying HGA-induced pathology. These models allow for controlled studies of pigment deposition, cytotoxicity, and the efficacy of potential therapeutic agents in a rapid and cost-effective manner. Several studies have successfully established such models using various cell types, primarily focusing on chondrocytes and osteosarcoma cell lines, which are relevant to the joint pathology seen in AKU.[1][2][3]

The fundamental principle of these models involves exposing cultured cells to physiologically relevant concentrations of HGA and observing the subsequent pathological changes. Key readouts include the quantification of ochronotic pigment, assessment of cell viability and proliferation, and analysis of cellular stress and inflammatory responses.

Cell Line Selection and Culture Conditions

The choice of cell line is critical for developing a relevant in vitro model. Both primary cells and immortalized cell lines have been successfully used.

  • Primary Human Articular Chondrocytes: These cells are highly relevant as they are directly involved in the arthropathy of AKU. However, they can be difficult to source and have a limited lifespan in culture.[4]

  • Immortalized Human Chondrocyte Cell Lines (e.g., C20/A4): These cell lines offer a more readily available and consistent alternative to primary cells, providing rapid findings without the need for biopsy extraction.[3]

  • Osteosarcoma Cell Lines (e.g., MG63, SaOS-2, TE85): These bone-derived cell lines have also been used to model HGA-induced pigment deposition.[1][5]

Standard cell culture conditions are generally applicable, with cells maintained in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

This compound Preparation and Treatment

This compound is typically prepared as a stock solution in a suitable solvent, such as culture medium or a buffer, and then diluted to the final desired concentrations. It is crucial to note that HGA can oxidize, so fresh preparations are recommended for each experiment.

Experimental Protocol: HGA Treatment
  • Cell Seeding: Plate the chosen cell line at a predetermined density in multi-well plates.

  • Cell Adherence: Allow cells to adhere and grow for 24-48 hours.

  • HGA Preparation: Prepare a fresh stock solution of HGA.

  • Treatment: Replace the culture medium with fresh medium containing the desired concentrations of HGA. A dose-response study is recommended to determine the optimal concentration for inducing ochronosis without causing acute cytotoxicity.

  • Incubation: Incubate the cells for the desired duration, which can range from hours to several weeks, depending on the endpoint being measured.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on in vitro models of ochronosis.

Table 1: Effective this compound (HGA) Concentrations for In Vitro Ochronosis Models

Cell TypeHGA Concentration RangeObserved EffectReference
Osteosarcoma cell lines (MG63, SaOS-2, TE85)0.1 µM - 1 mMDose-related pigment deposition from 33 µM to 0.33 mM[1][5]
Human Articular Primary Chondrocytes0.33 mMInduction of apoptosis, reduced cell growth, and inhibited proteoglycan release[4][7]
Human Articular Chondrocytes5 µg/mlReduction in cell proliferation[8]
Rabbit and Human Articular Chondrocytes0.001 mM - 1.0 mMProportional decrease in cell growth[9]
C20/A4 Human Chondrocyte Cell Line0.066 mM and 0.1 mMOchronotic pigment deposition[10]
Human Serum0.33 mMProduction of melanin-like pigments and protein oxidation[11][12]

Table 2: Key Experimental Assays and Findings

AssayCell TypeHGA ConcentrationKey FindingsReference
Pigment Deposition (Schmorl's stain, Fontana Masson staining)Osteosarcoma cell lines, C20/A433 µM - 0.33 mM, 0.066 mM - 0.1 mMDose-dependent increase in intracellular and extracellular pigment[1][10]
Cell Viability/Proliferation (MTT Assay, ³H-thymidine autoradiography)Human Articular Chondrocytes5 µg/ml, 0.046 mMReduced cell proliferation and viability[8][13]
Apoptosis AssaysHuman Articular Primary Chondrocytes0.33 mMIncreased apoptosis[4]
Oxidative Stress (ROS levels, 4-HNE)C20/A4Not specifiedIncreased reactive oxygen species (ROS) and lipid peroxidation[3][14]
Inflammatory Response (NO, iNOS, COX-2)C20/A4Not specifiedIncreased production of nitric oxide (NO) and overexpression of iNOS and COX-2[3][14]
Amyloid Fibril Production (Congo red staining)C20/A4Not specifiedFormation of amyloid fibrils[3][14]

Experimental Protocols

Pigment Deposition Analysis

Fontana-Masson Staining for Ochronotic Pigment

  • Cell Culture: Grow cells on coverslips in a multi-well plate and treat with HGA.

  • Fixation: Wash cells with PBS and fix with 10% phosphate-buffered formalin.

  • Staining:

    • Wash with distilled water.

    • Incubate with ammoniacal silver solution in the dark.

    • Wash with distilled water.

    • Treat with 0.1% gold chloride solution.

    • Rinse in distilled water.

    • Treat with 5% sodium thiosulfate.

    • Wash in running tap water.

  • Counterstaining: Counterstain with Nuclear Fast Red.

  • Dehydration and Mounting: Dehydrate through graded alcohols and xylene, and mount with a suitable mounting medium.

  • Microscopy: Observe under a light microscope. Ochronotic pigment will appear as black granules.[10]

Cell Viability and Proliferation

MTT Assay

  • Cell Treatment: Seed cells in a 96-well plate and treat with HGA for the desired duration.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

Signaling Pathways and Visualization

HGA is known to induce oxidative stress and inflammatory responses, leading to chondrocyte apoptosis and cartilage degradation. The following diagrams illustrate the key signaling pathways and a general experimental workflow for an in vitro ochronosis model.

G cluster_0 HGA-Induced Cellular Stress cluster_1 Inflammatory Response cluster_2 Cellular Outcomes HGA This compound (HGA) ROS Increased Reactive Oxygen Species (ROS) HGA->ROS Pigment Ochronotic Pigment Deposition HGA->Pigment Amyloid Amyloid Fibril Formation HGA->Amyloid OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation (4-HNE) OxidativeStress->LipidPeroxidation iNOS Overexpression of iNOS OxidativeStress->iNOS COX2 Overexpression of COX-2 OxidativeStress->COX2 Apoptosis Chondrocyte Apoptosis OxidativeStress->Apoptosis NO Increased Nitric Oxide (NO) iNOS->NO

Caption: HGA-Induced Pathophysiological Signaling Pathways in Chondrocytes.

G cluster_workflow Experimental Workflow for In Vitro Ochronosis Model Start Select Cell Line (e.g., Chondrocytes, Osteosarcoma lines) Culture Cell Culture and Seeding Start->Culture Treat This compound (HGA) Treatment (Dose-Response and Time-Course) Culture->Treat Endpoint Endpoint Analysis Treat->Endpoint Pigment Pigment Deposition (Microscopy, Staining) Endpoint->Pigment Viability Cell Viability/Proliferation (MTT, etc.) Endpoint->Viability Stress Oxidative Stress & Inflammation (ROS, NO, Gene/Protein Expression) Endpoint->Stress Data Data Analysis and Interpretation Pigment->Data Viability->Data Stress->Data

Caption: General Experimental Workflow for an In Vitro Ochronosis Model.

Conclusion

The development of a reliable and reproducible in vitro model of ochronosis is a critical step in advancing our understanding of alkaptonuria and in the discovery of new therapeutic strategies. This technical guide provides a comprehensive overview of the essential methodologies, from cell line selection to detailed experimental protocols and data interpretation. By leveraging these models, researchers can effectively screen potential drug candidates and investigate the complex molecular pathways that drive the pathology of this debilitating disease. The continued refinement of these models will undoubtedly play a pivotal role in the future of AKU research and the development of effective treatments for patients.

References

Spectrophotometric Determination of Homogentisic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homogentisic acid (HGA) is a key intermediate in the metabolic pathway of the amino acids phenylalanine and tyrosine. The genetic disorder alkaptonuria, also known as "black urine disease," is characterized by the accumulation of HGA in the body due to a deficiency of the enzyme homogentisate (B1232598) 1,2-dioxygenase. This accumulation leads to the deposition of a dark pigment in connective tissues, a condition known as ochronosis, which can cause significant joint and cardiovascular complications. Accurate and reliable quantification of HGA in biological fluids, particularly urine, is crucial for the diagnosis, monitoring, and development of therapeutic strategies for alkaptonuria.

This technical guide provides a comprehensive overview of spectrophotometric methods for the determination of HGA. Spectrophotometry offers a rapid, cost-effective, and widely accessible alternative to chromatographic techniques such as HPLC and GC-MS. This guide details the experimental protocols for direct UV spectrophotometry, colorimetric assays, and enzymatic methods, presenting key quantitative data in structured tables for easy comparison. Furthermore, it includes visual workflows and pathway diagrams to facilitate a deeper understanding of the methodologies.

Direct UV Spectrophotometry

Direct UV spectrophotometry is a straightforward method for HGA quantification based on its intrinsic ability to absorb ultraviolet light. HGA exhibits a characteristic absorption maximum at approximately 290 nm.[1] Upon oxidation, a secondary peak may emerge around 250 nm, corresponding to the formation of benzoquinone acetic acid.[1]

Experimental Protocol
  • Sample Preparation:

    • Centrifuge urine samples to remove any particulate matter.

    • Dilute the urine sample with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) to bring the HGA concentration within the linear range of the assay. The dilution factor will depend on the expected HGA concentration.

  • Standard Preparation:

    • Prepare a stock solution of HGA in the same buffer used for sample dilution.

    • Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to read absorbance at 290 nm.

    • Use the buffer as a blank to zero the instrument.

    • Measure the absorbance of the prepared standards and the diluted urine samples.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

    • Determine the concentration of HGA in the diluted urine sample using the linear regression equation of the calibration curve.

    • Multiply the result by the dilution factor to obtain the HGA concentration in the original urine sample.

G cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_quant Quantification urine Urine Sample centrifuge Centrifuge urine->centrifuge dilute_urine Dilute with Buffer centrifuge->dilute_urine measure_sample Measure Absorbance of Sample dilute_urine->measure_sample hga_stock HGA Stock Solution serial_dilute Serial Dilution hga_stock->serial_dilute standards HGA Standards serial_dilute->standards measure_std Measure Absorbance of Standards standards->measure_std spectro Spectrophotometer (λ = 290 nm) blank Blank (Buffer) blank->spectro measure_std->spectro cal_curve Construct Calibration Curve measure_std->cal_curve measure_sample->spectro calc_conc Calculate HGA Concentration measure_sample->calc_conc cal_curve->calc_conc final_conc Apply Dilution Factor calc_conc->final_conc

Fig. 1: Experimental workflow for direct UV spectrophotometric determination of HGA.
Quantitative Data

ParameterValueReference
Wavelength Maximum (λmax)~290 nm[1]
Molar Absorptivity (ε)Data not available in the searched literature
Linearity RangeDependent on instrument and path length
Limit of Detection (LOD)Data not available in the searched literature
Limit of Quantification (LOQ)Data not available in the searched literature

Colorimetric Method: Folin-Ciocalteu Assay

The Folin-Ciocalteu (F-C) assay is a widely used method for determining the total phenolic content of a sample. This compound, being a phenolic compound, reacts with the F-C reagent (a mixture of phosphomolybdate and phosphotungstate) under alkaline conditions to produce a blue-colored complex that can be quantified spectrophotometrically. The intensity of the blue color is proportional to the amount of phenolic compounds present.

Experimental Protocol
  • Reagent Preparation:

    • Folin-Ciocalteu Reagent (2N): Commercially available. Dilute 1:10 with deionized water before use.

    • Sodium Carbonate Solution (Na₂CO₃): Prepare a 7.5% (w/v) solution in deionized water.

    • Gallic Acid Standard Stock Solution (1 mg/mL): Dissolve 100 mg of gallic acid in 100 mL of deionized water. This will be used to create a standard curve.

  • Sample Preparation:

    • Centrifuge urine samples to remove any particulate matter.

    • Dilute the urine sample with deionized water to an appropriate concentration.

  • Standard Curve Preparation:

    • Prepare a series of gallic acid standards (e.g., 0, 50, 100, 150, 250, 500 mg/L) by diluting the stock solution with deionized water.

  • Assay Procedure:

    • To a test tube, add 20 µL of the sample or standard.

    • Add 1.58 mL of deionized water.

    • Add 100 µL of diluted Folin-Ciocalteu reagent and mix well.

    • Incubate for 30 seconds to 8 minutes at room temperature.

    • Add 300 µL of the sodium carbonate solution and mix thoroughly.

    • Incubate at room temperature for 2 hours or at 40°C for 30 minutes.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solutions at 765 nm against a blank (containing 20 µL of deionized water instead of the sample/standard).

  • Quantification:

    • Construct a calibration curve using the gallic acid standards.

    • Determine the concentration of HGA in the sample, expressed as gallic acid equivalents (GAE), from the calibration curve.

G cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_measurement Spectrophotometric Measurement cluster_quant Quantification urine Urine Sample dilute_urine Dilute Urine urine->dilute_urine add_sample Add Sample/Standard (20 µL) dilute_urine->add_sample gallic_acid Gallic Acid Stock standards Gallic Acid Standards gallic_acid->standards standards->add_sample add_water Add Water (1.58 mL) add_sample->add_water add_fc Add F-C Reagent (100 µL) add_water->add_fc incubate1 Incubate (30s - 8min) add_fc->incubate1 add_na2co3 Add Na₂CO₃ (300 µL) incubate1->add_na2co3 incubate2 Incubate (2h at RT or 30min at 40°C) add_na2co3->incubate2 measure Measure Absorbance incubate2->measure spectro Spectrophotometer (λ = 765 nm) measure->spectro cal_curve Construct Gallic Acid Calibration Curve measure->cal_curve calc_conc Calculate HGA (as GAE) cal_curve->calc_conc

Fig. 2: Experimental workflow for the Folin-Ciocalteu colorimetric assay for HGA.
Quantitative Data (Modified Folin-Ciocalteu Assay for Phenolic Compounds)

ParameterValueReference
Wavelength Maximum (λmax)~765 nm
Linearity Range (as Gallic Acid)2.5 - 50.0 µg/mL
Limit of Detection (LOD) (as Gallic Acid)0.195 µg/mL
Limit of Quantification (LOQ) (as Gallic Acid)0.591 µg/mL

Note: The quantitative data presented is for a modified Folin-Ciocalteu assay using gallic acid as a standard. Specific validation data for HGA was not available in the searched literature.

Enzymatic Assay

Enzymatic assays for HGA offer high specificity by utilizing the enzyme homogentisate 1,2-dioxygenase (HGD), which catalyzes the conversion of HGA to maleylacetoacetate. The reaction consumes oxygen, and the rate of oxygen consumption can be monitored using an oxygen electrode. Alternatively, the decrease in HGA concentration can be monitored spectrophotometrically at 290 nm. A crude enzyme preparation from Aspergillus nidulans has been shown to be effective for this purpose.[2]

Experimental Protocol
  • Enzyme Preparation (Crude extract from Aspergillus nidulans):

    • Culture Aspergillus nidulans under conditions that induce HGD activity.[2]

    • Prepare a crude enzyme extract from the mycelia.[2]

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 20 mM MES, 80 mM NaCl, pH 6.2).

    • The total reaction volume is typically around 1.4 mL.

  • Assay Procedure (monitoring oxygen consumption):

    • Add the reaction buffer and the urine sample to the reaction chamber of an oxygen electrode at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding a known amount of the HGD enzyme preparation.

    • Monitor the rate of oxygen consumption. The rate is proportional to the HGA concentration.

  • Assay Procedure (monitoring HGA decrease):

    • Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and the urine sample.

    • Place the cuvette in a spectrophotometer set to 290 nm and maintain a constant temperature.

    • Initiate the reaction by adding the HGD enzyme preparation.

    • Monitor the decrease in absorbance at 290 nm over time. The rate of absorbance decrease is proportional to the HGA concentration.

  • Quantification:

    • A standard curve can be generated by measuring the reaction rates for known concentrations of HGA.

    • The HGA concentration in the urine sample is then determined by comparing its reaction rate to the standard curve.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement cluster_quant Quantification enzyme HGD Enzyme Preparation initiate Initiate with HGD Enzyme enzyme->initiate urine Urine Sample mix Combine Buffer and Urine Sample urine->mix buffer Reaction Buffer (pH 6.2) buffer->mix mix->initiate option1 Option 1: Oxygen Electrode initiate->option1 option2 Option 2: Spectrophotometer (290 nm) initiate->option2 monitor_o2 Monitor O₂ Consumption option1->monitor_o2 monitor_abs Monitor Absorbance Decrease option2->monitor_abs std_curve Generate Standard Curve monitor_o2->std_curve monitor_abs->std_curve calc_conc Calculate HGA Concentration std_curve->calc_conc

Fig. 3: Experimental workflow for the enzymatic determination of HGA.

G HGA This compound (HGA) HGD Homogentisate 1,2-dioxygenase (HGD) HGA->HGD MAA Maleylacetoacetate HGD->MAA Fe2 Fe²⁺ HGD->Fe2 O2 O₂ O2->HGD

Fig. 4: Enzymatic conversion of HGA to maleylacetoacetate by HGD.
Quantitative Data (Enzyme from Aspergillus nidulans)

ParameterValueReference
Optimal pH6.5 - 7.0[2]
Apparent Km for Homogentisate9 µM[2]
Linearity RangeData not available in the searched literature
Limit of Detection (LOD)Data not available in the searched literature
Limit of Quantification (LOQ)Data not available in the searched literature

Summary and Comparison of Methods

MethodPrincipleAdvantagesDisadvantages
Direct UV Spectrophotometry Intrinsic UV absorbance of HGA at 290 nm.Simple, rapid, does not require additional reagents.Low specificity, potential for interference from other UV-absorbing compounds in the sample matrix.
Folin-Ciocalteu Colorimetric Assay Reduction of Folin-Ciocalteu reagent by the phenolic group of HGA under alkaline conditions to form a blue-colored complex.High sensitivity, well-established for total phenolic content.Not specific to HGA; other reducing substances can interfere. Requires careful control of reaction conditions.
Enzymatic Assay Specific enzymatic conversion of HGA by homogentisate 1,2-dioxygenase.High specificity for HGA.Requires a source of the enzyme, which may not be readily available. Can be more complex to set up than other methods.

Conclusion

The spectrophotometric determination of this compound offers a range of methodologies suitable for various laboratory settings and research needs. Direct UV spectrophotometry provides a rapid and simple approach, though it may lack specificity. The Folin-Ciocalteu assay offers higher sensitivity but is also susceptible to interference from other reducing compounds. The enzymatic assay stands out for its high specificity, making it a valuable tool for accurate HGA quantification, provided the enzyme is accessible.

The choice of method will depend on the specific requirements of the study, including the need for specificity, the available equipment, and the nature of the samples being analyzed. For all methods, proper validation, including the determination of linearity, accuracy, precision, and detection limits, is essential to ensure reliable and reproducible results. This guide provides a solid foundation for researchers, scientists, and drug development professionals to select and implement the most appropriate spectrophotometric method for their HGA quantification needs.

References

An In-depth Technical Guide to the Electrochemical Detection of Homogentisic Acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and recent advancements in the electrochemical detection of homogentisic acid (HGA) in biological fluids. HGA is a key biomarker for the rare genetic disorder alkaptonuria, and its accurate and sensitive quantification is crucial for early diagnosis, monitoring disease progression, and evaluating therapeutic interventions. Electrochemical methods offer a promising alternative to traditional analytical techniques, providing rapid, cost-effective, and sensitive detection platforms.

Introduction to this compound and the Need for Sensitive Detection

This compound (2,5-dihydroxyphenylacetic acid) is an intermediate product in the metabolic pathway of the amino acids phenylalanine and tyrosine. In healthy individuals, HGA is further metabolized by the enzyme homogentisate (B1232598) 1,2-dioxygenase. However, a deficiency in this enzyme leads to the accumulation of HGA in the body, a condition known as alkaptonuria. This excess HGA is excreted in the urine, which characteristically darkens upon standing due to the oxidation of HGA to a melanin-like polymer. Over time, this polymer deposits in connective tissues, leading to ochronosis, a systemic condition characterized by debilitating arthritis and other complications.

Early and accurate detection of elevated HGA levels in biological fluids such as urine and serum is therefore critical for the diagnosis and management of alkaptonuria. While methods like high-performance liquid chromatography (HPLC) are commonly used, there is a growing interest in developing simpler, faster, and more accessible diagnostic tools. Electrochemical sensors have emerged as a powerful platform to meet these needs.

The Core Principle: Electrochemical Oxidation of this compound

The electrochemical detection of HGA is primarily based on its oxidation at an electrode surface. HGA is an electroactive molecule that can be readily oxidized, producing a measurable electrical signal (current). The core reaction involves the oxidation of the hydroquinone (B1673460) moiety of HGA to the corresponding benzoquinone, a process that involves the transfer of two electrons and two protons.

The potential at which this oxidation occurs and the magnitude of the resulting current are dependent on several factors, including the pH of the supporting electrolyte and the nature of the electrode material. Understanding this fundamental electrochemical behavior is key to designing sensitive and selective sensors.

HGA This compound (HGA) (Hydroquinone form) BQA Benzoquinone Acetic Acid (BQA) (Quinone form) HGA->BQA Oxidation - 2e⁻ - 2H⁺ BQA->HGA Reduction + 2e⁻ + 2H⁺ Electrode Electrode Surface

Figure 1: Electrochemical oxidation-reduction of HGA.

Electrode Modification Strategies for Enhanced HGA Detection

Bare electrodes often suffer from limitations such as low sensitivity, poor selectivity, and surface fouling. To overcome these challenges, various modification strategies are employed to enhance the electrochemical response towards HGA. These modifications aim to increase the electrode's active surface area, improve electron transfer kinetics, and promote the selective accumulation of HGA at the electrode surface.

Nanomaterial-Based Modifications

Nanomaterials are at the forefront of modern electrochemical sensor development due to their unique physicochemical properties.

  • Carbon Nanotubes (CNTs): Multi-walled carbon nanotubes (MWCNTs) and single-walled carbon nanotubes (SWCNTs) are widely used due to their high electrical conductivity, large surface area, and chemical stability. CNT-modified electrodes can significantly enhance the oxidation signal of HGA.

  • Graphene and Graphene Oxide: Graphene, a single layer of sp²-hybridized carbon atoms, and its derivatives like graphene oxide (GO) and reduced graphene oxide (rGO), offer an exceptionally large surface area and excellent conductivity. These materials can be drop-casted or electrochemically deposited onto electrode surfaces to create a highly sensitive platform for HGA detection.

  • Metal Nanoparticles: Gold nanoparticles (AuNPs) and other metal nanoparticles can be integrated into the electrode design to catalyze the electrochemical reaction and facilitate electron transfer. They can be used in combination with carbon nanomaterials to create synergistic effects that further boost sensor performance.

Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers are synthetic receptors with tailor-made recognition sites for a specific target molecule. For HGA detection, a MIP can be created by polymerizing functional monomers in the presence of HGA molecules (the template). After polymerization, the HGA template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to HGA. This "lock-and-key" mechanism provides excellent selectivity for HGA, even in complex biological matrices.

cluster_0 1. Complex Formation cluster_1 2. Polymerization cluster_2 3. Template Removal cluster_3 4. Rebinding HGA HGA (Template) Monomer Functional Monomers Polymer Polymer Matrix with Embedded HGA MIP Molecularly Imprinted Polymer (MIP) with Recognition Cavity Rebinding Selective Rebinding of HGA HGA2 HGA

Figure 2: Principle of Molecularly Imprinted Polymer (MIP) synthesis.

Quantitative Analysis of HGA: Performance of Different Electrochemical Methods

A variety of electrochemical techniques can be employed for the quantification of HGA. The choice of technique and electrode modification significantly impacts the analytical performance of the sensor.

Electrode/MethodTechniqueLinear RangeLimit of Detection (LOD)Biological FluidReference
Glassy Carbon ElectrodeHPLC-ECD4.2 - 168 ng/mL1.2 ng/mL (7.1 nM)Urine[1]
Capillary Electrophoresis-Not specified0.56 µg/mL (3.3 µM)Urine

Note: Data for direct voltammetric sensors for HGA is limited in the current literature. The table will be expanded as more specific sensors are developed and characterized.

Experimental Protocols

This section provides generalized experimental protocols for the electrochemical detection of HGA. It is important to note that specific parameters may need to be optimized for different electrode materials and instrument setups.

Preparation of a Nanomaterial-Modified Glassy Carbon Electrode (GCE)
  • GCE Pre-treatment:

    • Polish the bare GCE surface with alumina (B75360) slurry (e.g., 0.3 and 0.05 µm) on a polishing pad.

    • Rinse thoroughly with deionized water.

    • Sonication in a 1:1 solution of ethanol (B145695) and deionized water for 5 minutes.

    • Allow the electrode to dry at room temperature.

  • Modification with Nanomaterial Ink:

    • Prepare a stable dispersion of the nanomaterial (e.g., graphene or CNTs) in a suitable solvent (e.g., N,N-dimethylformamide or water with a surfactant).

    • Drop-cast a small volume (typically 5-10 µL) of the nanomaterial ink onto the cleaned GCE surface.

    • Allow the solvent to evaporate completely under an infrared lamp or at room temperature.

  • Electrochemical Activation (Optional):

    • In some cases, the modified electrode is electrochemically activated by cycling the potential in a specific electrolyte solution (e.g., 0.5 M H₂SO₄) to improve its performance.

Voltammetric Measurement of HGA
  • Prepare the Electrochemical Cell:

    • Use a standard three-electrode setup consisting of the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Add a known volume of a suitable supporting electrolyte (e.g., phosphate (B84403) buffer solution, pH 7.0) to the electrochemical cell.

  • Perform the Measurement:

    • Record the background voltammogram of the supporting electrolyte.

    • Add a known concentration of HGA standard solution or the biological sample to the cell.

    • Record the voltammogram (e.g., using differential pulse voltammetry or square wave voltammetry) over a potential range that encompasses the oxidation peak of HGA.

  • Data Analysis:

    • Measure the peak current of the HGA oxidation signal.

    • Construct a calibration curve by plotting the peak current against the concentration of HGA standards.

    • Determine the concentration of HGA in the unknown sample using the calibration curve.

start Start prep_electrode Prepare Modified Electrode start->prep_electrode prep_cell Prepare Electrochemical Cell with Supporting Electrolyte prep_electrode->prep_cell run_background Record Background Voltammogram prep_cell->run_background add_sample Add HGA Standard or Biological Sample run_background->add_sample run_measurement Record Voltammogram (e.g., DPV, SWV) add_sample->run_measurement analyze_data Measure Peak Current and Determine Concentration run_measurement->analyze_data end End analyze_data->end

Figure 3: General experimental workflow for voltammetric HGA detection.

Challenges and Future Perspectives

The electrochemical detection of HGA holds great promise, but several challenges need to be addressed for its widespread clinical application.

  • Interference: Biological fluids contain numerous electroactive species, such as ascorbic acid and uric acid, which can interfere with the HGA signal. Developing highly selective electrode modifications, such as MIPs, is crucial to overcome this issue.

  • Reproducibility and Stability: The long-term stability and reproducibility of modified electrodes are critical for reliable clinical diagnostics. Research into robust and scalable fabrication methods is ongoing.

  • Miniaturization and Point-of-Care Testing: The development of miniaturized, portable electrochemical sensors, such as screen-printed electrodes, will be instrumental in bringing HGA testing to the point-of-care, enabling rapid and decentralized diagnosis.

Future research will likely focus on the development of novel nanomaterials and hybrid composites with enhanced electrocatalytic properties and selectivity for HGA. The integration of these advanced materials with microfluidic systems and wireless communication technologies will pave the way for the next generation of smart and portable diagnostic devices for alkaptonuria and other metabolic disorders.

References

A Technical Guide to Whole-Cell Biosensors for Homogentisic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles, construction, and application of whole-cell biosensors for the detection of homogentisic acid (HGA). This technology holds significant promise for clinical diagnostics, particularly in the monitoring of Alkaptonuria (AKU), a rare genetic disorder characterized by the accumulation of HGA. Furthermore, these biosensors serve as valuable tools in drug development for screening and evaluating therapies aimed at reducing HGA levels.

Core Principle: Harnessing Bacterial Regulatory Circuits

The foundation of this biosensor technology lies in the specific genetic regulatory circuits that bacteria have evolved to metabolize aromatic compounds like HGA. Certain bacteria, such as Pseudomonas aeruginosa, possess an operon for HGA degradation, which is induced in the presence of HGA.[1][2] A whole-cell biosensor is engineered by isolating the promoter of a key gene in this pathway, hmgA, and linking it to a reporter gene, such as the one encoding Green Fluorescent Protein (GFP).[3][4] This genetic construct is then introduced into a suitable host bacterium, typically Escherichia coli.[1][2]

In the absence of HGA, a transcriptional repressor protein, HmgR, binds to the hmgA promoter region, blocking the expression of the downstream gene.[3][5][6] When HGA is present, it acts as an inducer molecule, binding to HmgR and causing a conformational change that releases the repressor from the promoter.[3][5][6] This de-repression allows for the transcription of the reporter gene, leading to the production of a measurable signal, such as fluorescence, which is proportional to the concentration of HGA.[1][2]

Signaling Pathway Diagram

HGA_Signaling_Pathway cluster_cell E. coli Host Cell HGA_ext This compound (HGA) HmgR HmgR Repressor HGA_ext->HmgR Binds to hmgA_promoter hmgA Promoter HmgR->hmgA_promoter Represses (Binds) GFP_gene GFP Reporter Gene hmgA_promoter->GFP_gene Drives Transcription GFP_protein Green Fluorescent Protein (GFP) GFP_gene->GFP_protein Translation Fluorescence Fluorescence GFP_protein->Fluorescence Emits HGA_ext_outside HGA (Analyte) HGA_ext_outside->HGA_ext Enters Cell

Caption: HGA-inducible signaling pathway in the whole-cell biosensor.

Quantitative Performance Data

The performance of a whole-cell biosensor is characterized by several key parameters, including its limit of detection, linear range, and specificity. The data presented below is based on a well-characterized HGA biosensor utilizing the P. aeruginosa hmgA promoter in an E. coli host.[2][7]

ParameterValueReference
Limit of Detection (LOD) 3.9 µM[2]
Linear Range 2 - 100 µM
Specificity No interference from other amino acids and their homologues[2][7]
Validation Accuracy and precision validated against High-Performance Liquid Chromatography (HPLC)[2]

Experimental Protocols

This section provides detailed methodologies for the construction and application of an HGA whole-cell biosensor.

Protocol 1: Construction of the pPhmgA-GFP Biosensor Plasmid

This protocol describes the creation of the core genetic component of the biosensor: a plasmid containing the HGA-inducible promoter (PhmgA) fused to the Green Fluorescent Protein (gfp) reporter gene.

1. Promoter Amplification:

  • Design PCR primers to amplify the hmgA promoter region from Pseudomonas aeruginosa genomic DNA.

  • Incorporate restriction enzyme sites (e.g., EcoRI and BamHI) into the 5' ends of the forward and reverse primers, respectively, for subsequent cloning.

2. Plasmid Vector Preparation:

  • Select a suitable expression vector (e.g., pPROBE-NT) that contains a promoterless gfp gene and a multiple cloning site (MCS) upstream.

  • Digest the vector with the same restriction enzymes (EcoRI and BamHI) to create compatible ends for ligation.

  • Purify the linearized vector using a gel extraction kit to remove the excised DNA fragment.

3. Ligation:

  • Ligate the purified hmgA promoter PCR product into the linearized vector using T4 DNA ligase. The reaction mixture should contain the vector, insert, T4 ligase, and ligase buffer.

  • Incubate the ligation reaction at the recommended temperature and time (e.g., 16°C overnight or room temperature for 1-2 hours).

4. Transformation into E. coli for Cloning:

  • Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α).

  • Plate the transformed cells onto LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection.

  • Incubate overnight at 37°C.

5. Verification of Clones:

  • Select several colonies and grow them in liquid LB medium with the selective antibiotic.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the correct insertion of the hmgA promoter by restriction digestion analysis and Sanger sequencing.

Protocol 2: HGA Detection Assay

This protocol outlines the procedure for using the engineered E. coli biosensor to detect and quantify HGA.

1. Preparation of Biosensor Cells:

  • Transform the verified pPhmgA-GFP plasmid into a suitable E. coli expression strain (e.g., BL21).

  • Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic.

  • Grow overnight at 37°C with shaking.

2. Induction with HGA:

  • Dilute the overnight culture into fresh LB medium to an OD600 of ~0.1.

  • Grow the culture at 37°C with shaking until it reaches the mid-log phase (OD600 of ~0.4-0.6).

  • Aliquot the cell culture into a 96-well microplate.

  • Add HGA standards or unknown samples to the wells at various final concentrations. Include a negative control with no HGA.

3. Incubation and Measurement:

  • Incubate the microplate at 37°C for a defined period (e.g., 4-6 hours) to allow for GFP expression.

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for GFP (e.g., 485 nm excitation and 520 nm emission).

  • Simultaneously, measure the optical density at 600 nm (OD600) to normalize the fluorescence signal to the cell density.

4. Data Analysis:

  • Calculate the normalized fluorescence (Fluorescence Intensity / OD600).

  • Plot the normalized fluorescence against the HGA concentration to generate a standard curve.

  • Determine the concentration of HGA in unknown samples by interpolating their normalized fluorescence values on the standard curve.

Experimental Workflow and Logical Relationships

The successful implementation of the HGA biosensor involves a series of interconnected steps, from the initial molecular cloning to the final data analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_construction Biosensor Construction cluster_assay HGA Detection Assay pcr 1. PCR Amplification of hmgA Promoter digest 2. Restriction Digest of Vector & Promoter pcr->digest ligation 3. Ligation digest->ligation transform_clone 4. Transformation (Cloning Strain) ligation->transform_clone verify 5. Plasmid Verification (Sequencing) transform_clone->verify transform_express 6. Transformation (Expression Strain) verify->transform_express Verified Plasmid culture 7. Cell Culture & Growth transform_express->culture induction 8. Induction with HGA culture->induction measurement 9. Fluorescence & OD600 Measurement induction->measurement analysis 10. Data Analysis (Standard Curve) measurement->analysis

Caption: Step-by-step workflow for HGA biosensor construction and use.

Conclusion and Future Perspectives

Whole-cell biosensors for HGA offer a sensitive, specific, and cost-effective alternative to traditional analytical methods like HPLC. Their application in monitoring Alkaptonuria patients and in high-throughput screening for drug discovery is particularly promising. Future research may focus on enhancing biosensor performance through strategies such as engineering the host strain to increase HGA uptake or reduce its degradation, thereby improving sensitivity.[2] Additionally, the development of biosensors with different reporter systems, such as those producing colorimetric or electrochemical signals, could lead to the creation of simple, portable devices for point-of-care diagnostics.

References

Preparation of Homogentisic Acid from Urine Samples: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the preparation of homogentisic acid (HGA) from urine samples of individuals with alkaptonuria (AKU). This document outlines detailed protocols for extraction and purification, presents quantitative data from relevant studies, and includes visual diagrams of the experimental workflow and the pertinent biochemical pathway.

Introduction

Alkaptonuria is a rare, autosomal recessive metabolic disorder characterized by the deficiency of the enzyme homogentisate (B1232598) 1,2-dioxygenase.[1] This enzymatic defect leads to the accumulation of this compound, an intermediate in the catabolism of tyrosine and phenylalanine.[2] Consequently, HGA is excreted in large quantities in the urine, typically ranging from 1 to 8 grams per day.[3] The presence of HGA causes the urine to darken upon standing as it oxidizes and polymerizes, a hallmark sign of the condition.[2][3] The availability of purified HGA is essential for various research applications, including the development of diagnostic standards, the investigation of the pathophysiology of ochronosis and arthritis associated with AKU, and the screening of potential therapeutic agents. This guide details a robust method for the isolation and purification of HGA from urine, primarily based on anion-exchange chromatography.

Biochemical Pathway: Tyrosine Catabolism

The accumulation of this compound in Alkaptonuria is a direct result of a blockage in the tyrosine degradation pathway. The following diagram illustrates the key steps leading to the formation of HGA and the subsequent metabolic block.

Tyrosine_Catabolism Figure 1: Tyrosine Catabolism Pathway in Alkaptonuria Tyrosine Tyrosine PHP p-Hydroxyphenylpyruvate Tyrosine->PHP Enzyme1 Tyrosine Aminotransferase Tyrosine->Enzyme1 HGA This compound (HGA) PHP->HGA Enzyme2 p-Hydroxyphenylpyruvate Dioxygenase PHP->Enzyme2 Enzyme3 Homogentisate 1,2-Dioxygenase HGA->Enzyme3 Block X HGA->Block MAA Maleylacetoacetate FAA Fumarylacetoacetate MAA->FAA Fumarate_Acetoacetate Fumarate + Acetoacetate FAA->Fumarate_Acetoacetate Enzyme1->PHP Enzyme2->HGA Enzyme3->Block Block->MAA

Caption: Tyrosine catabolism pathway illustrating the enzymatic block in Alkaptonuria.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of HGA from urine samples. The primary method described is based on anion-exchange chromatography, which has been shown to be effective for preparative-scale isolation.

Urine Sample Collection and Handling

Proper collection and storage of urine are critical to prevent the degradation of HGA.

  • Collection: A 24-hour urine sample is preferred to ensure a sufficient quantity of HGA.[1]

  • Preservation: Immediately upon collection, the urine should be acidified to a pH below 2.5. This can be achieved by the addition of concentrated sulfuric acid or another suitable acid. Acidification is crucial for the stability of HGA.[1]

  • Storage: All urine samples must be stored frozen, preferably at -20°C or lower, until processing. Frozen samples are stable for extended periods.[1]

Method 1: Purification by Anion-Exchange Chromatography

This protocol is adapted from the principles described for the selective adsorption and elution of HGA on a weakly basic anion exchanger.

Materials and Reagents:

  • Frozen, acidified urine from a patient with alkaptonuria

  • Weakly basic anion-exchange resin (e.g., DEAE-Sephadex or similar)

  • Equilibration Buffer: 0.5 M Triethylammonium acetate (B1210297) or similar low-molarity buffer

  • Wash Buffer: Deionized water or low-molarity buffer

  • Elution Buffer: 5 M Acetic Acid

  • Chromatography column

  • Peristaltic pump

  • Fraction collector

  • pH meter

  • Rotary evaporator

  • Lyophilizer (optional)

Protocol:

  • Sample Preparation:

    • Thaw the frozen urine sample at room temperature or in a cool water bath.

    • Centrifuge the thawed urine at 10,000 x g for 20 minutes at 4°C to remove particulate matter.

    • Filter the supernatant through a 0.45 µm filter to clarify the solution. This step is critical to prevent clogging of the chromatography column.

  • Chromatography Column Preparation:

    • Prepare a slurry of the weakly basic anion-exchange resin in the Equilibration Buffer.

    • Pack the chromatography column with the resin slurry, ensuring an even and stable bed.

    • Equilibrate the column by washing with 5-10 column volumes of Equilibration Buffer until the pH and conductivity of the effluent match that of the buffer.

  • Sample Loading:

    • Load the clarified urine sample onto the equilibrated column using a peristaltic pump at a controlled flow rate. HGA, being an acid, will be anionic at a neutral or slightly basic pH and will bind to the positively charged resin.

  • Washing:

    • Wash the column with 3-5 column volumes of Wash Buffer (deionized water) to remove unbound impurities, such as neutral molecules and cations.

  • Elution:

    • Elute the bound HGA from the resin by applying the Elution Buffer (5 M Acetic Acid). The high concentration of acetate ions will displace the HGA from the resin.

    • Collect fractions using a fraction collector. Monitor the elution of HGA by measuring the absorbance of the fractions at a suitable wavelength (e.g., near 290 nm) or by qualitative colorimetric tests on individual fractions.

  • Post-Elution Processing:

    • Pool the HGA-containing fractions.

    • Remove the acetic acid and reduce the volume of the pooled fractions using a rotary evaporator.

    • The resulting concentrated solution of HGA can be further processed through crystallization or lyophilized to obtain a solid powder.

Method 2: Crystallization of this compound

Crystallization is a crucial final step to obtain high-purity HGA.

Materials and Reagents:

  • Concentrated HGA solution from chromatography

  • Suitable solvent system (e.g., water, ethanol-water, acetone-water)

  • Glass crystallization dish

  • Seed crystals of HGA (optional, but recommended)

Protocol:

  • Preparation of a Saturated Solution:

    • Gently heat the concentrated HGA solution to dissolve any existing precipitate.

    • If necessary, add a minimal amount of a "good" solvent (e.g., hot water or ethanol) to ensure all HGA is dissolved. The goal is to create a solution that is saturated or near-saturated at an elevated temperature.

  • Slow Cooling and Crystallization:

    • Cover the crystallization dish and allow it to cool slowly to room temperature. To promote the formation of large crystals, insulate the container.[4]

    • If crystals do not form spontaneously, induce crystallization by adding a seed crystal or by scratching the inside surface of the dish with a glass rod at the liquid-air interface.[4]

  • Crystal Harvesting:

    • Once crystallization is complete, isolate the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.

  • Drying:

    • Dry the purified HGA crystals under a vacuum or in a desiccator.

Experimental Workflow Diagram

The following diagram provides a visual representation of the entire preparation process, from sample collection to the final purified product.

HGA_Preparation_Workflow Figure 2: Workflow for the Preparation of this compound cluster_collection Sample Collection & Pre-processing cluster_purification Purification cluster_final Final Processing Collection 24h Urine Collection (Acidified, pH < 2.5) Storage Frozen Storage (-20°C) Collection->Storage Thaw Thawing & Centrifugation (10,000 x g, 20 min) Storage->Thaw Filter Filtration (0.45 µm) Thaw->Filter Load Load onto Equilibrated Anion-Exchange Column Filter->Load Wash Wash with Deionized Water Load->Wash Elute Elute with 5M Acetic Acid Wash->Elute Collect Collect HGA Fractions Elute->Collect Evaporate Rotary Evaporation (Remove Acetic Acid) Collect->Evaporate Crystallize Crystallization (Slow Cooling) Evaporate->Crystallize Harvest Harvest & Dry Crystals Crystallize->Harvest Final_Product Pure Crystalline HGA Harvest->Final_Product

Caption: A step-by-step workflow for HGA preparation from urine samples.

Quantitative Data Summary

The efficiency of the preparation process is a key consideration. The following tables summarize the available quantitative data related to HGA in urine and its purification.

Table 1: this compound Excretion in Alkaptonuria

ParameterValueReference
Daily HGA Excretion1 - 8 grams[3]
Typical Urine ConcentrationMillimolar range[1]
Normal HGA Excretion20 - 30 mg / 24 hours[3]

Table 2: Performance of Anion-Exchange Chromatography for HGA Purification

ParameterValueReference Notes
Resin TypeWeakly basic anion exchangerBased on Sadílek, 1966
Eluent5 M Acetic AcidBased on Sadílek, 1966
Reported Yield~60%Based on Sadílek, 1966

Table 3: Analytical Detection Limits for HGA in Urine

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Capillary Electrophoresis0.56 µg/mL1.85 µg/mL[4]

Conclusion

The preparation of this compound from the urine of patients with alkaptonuria is a feasible and valuable process for obtaining material for research and development. The methodology centered on anion-exchange chromatography offers a selective and scalable approach, with reported yields of approximately 60%. Careful sample handling, particularly acidification and frozen storage, is paramount to preserving the integrity of the target molecule. Subsequent crystallization can further enhance the purity of the final product. The protocols and data presented in this guide provide a solid foundation for laboratories aiming to isolate and purify this compound for scientific investigation.

References

An In-depth Technical Guide to Mass Spectrometry for the Identification of Homogentisic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of mass spectrometry (MS) techniques for the qualitative and quantitative analysis of Homogentisic Acid (HGA) and its derivatives. It is designed to serve as a technical resource, offering detailed experimental protocols, data interpretation guidelines, and insights into the application of these methods in research and drug development, particularly in the context of Alkaptonuria (AKU).

Introduction: this compound and Alkaptonuria

This compound (2,5-dihydroxyphenylacetic acid) is a key intermediate in the metabolic pathway of the amino acids phenylalanine and tyrosine.[1] In a rare genetic disorder known as Alkaptonuria (AKU), a deficiency in the enzyme homogentisate (B1232598) 1,2-dioxygenase (HGD) leads to the accumulation of HGA in the body.[2][3] This accumulation results in the deposition of a dark pigment, a process called ochronosis, which causes progressive and debilitating damage to connective tissues, particularly cartilage, leading to severe, early-onset osteoarthritis.[2][4]

The accurate detection and quantification of HGA and its derivatives in biological matrices like urine, plasma, and serum are critical for the diagnosis of AKU, monitoring disease progression, and evaluating the efficacy of therapeutic interventions, such as the drug nitisinone (B1678953).[4][5] Mass spectrometry, coupled with chromatographic separation, has become the gold standard for this analysis due to its unparalleled sensitivity, specificity, and versatility.[5][6]

Core Methodologies: GC-MS and LC-MS/MS

Two primary mass spectrometry-based methods are employed for HGA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires analytes to be volatile and thermally stable. Since HGA is a polar, non-volatile molecule, a chemical modification step known as derivatization is mandatory.[7] This process converts HGA into a more volatile form suitable for GC analysis.[7][8] GC-MS is a robust and highly sensitive method, often used for routine diagnostic purposes.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique that can analyze compounds directly in their native, non-derivatized form from a liquid phase.[10] It offers high specificity and sensitivity, making it ideal for complex biological samples and for the simultaneous analysis of multiple metabolites in the tyrosine pathway.[4][11]

Experimental Protocols and Data

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of HGA typically involves sample extraction, derivatization, and subsequent analysis. The most common derivatization method is silylation, which replaces the active hydrogens on HGA's hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.[9][12]

Detailed Experimental Protocol (Adapted from Thapa et al., 2015) [9][12]

  • Sample Preparation (Plasma):

    • To 100 µL of plasma in a glass tube, add an appropriate internal standard (e.g., a stable isotope-labeled HGA).

    • Perform a liquid-liquid extraction (LLE) by adding 500 µL of ethyl acetate.

    • Vortex the mixture vigorously for 1 minute, then centrifuge at 3000 rpm for 3 minutes.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 10% Trimethylchlorosilane (BSTFA + 10% TMCS).[9]

    • Seal the tube and heat at 80°C for 5 minutes to facilitate the reaction.[9]

    • After cooling to room temperature, the sample is ready for injection.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]

    • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 20°C/min, and hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific ions of the HGA-TMS derivative.

Quantitative Data for GC-MS Analysis

The derivatization of HGA with BSTFA results in a tris-TMS derivative. The mass spectrum is characterized by specific fragment ions that are used for identification and quantification.

ParameterValueReference
Derivative This compound-tris-TMS[9][12]
Quantification Ion (m/z) 384[9][12]
Confirmation Ions (m/z) 341, 252[9][12]
Limit of Detection (LOD) 0.4 ng/µL[9][12]
Limit of Quantification (LOQ) 4.0 ng/µL[9][12]

Table 1: Key quantitative parameters for the GC-MS analysis of HGA as its trimethylsilyl (TMS) derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS allows for the direct measurement of HGA without derivatization, often enabling the simultaneous quantification of related metabolites like tyrosine.[4][10]

Detailed Experimental Protocol (Adapted from Hughes et al., 2014 & 2015) [4][10][11]

  • Sample Preparation (Urine or Serum):

    • Thaw samples at room temperature.

    • For urine, perform a simple dilution (e.g., 1:1000) with an aqueous solution containing 0.1% formic acid.[11]

    • For serum, perform a protein precipitation step. Add 100 µL of serum to 400 µL of methanol (B129727) containing the internal standard (e.g., ¹³C₆-HGA).

    • Vortex vigorously and centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase column, such as a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: A typical gradient would start with a low percentage of B, ramping up to a high percentage to elute HGA, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • MS/MS System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for HGA.[14][15]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

Quantitative Data for LC-MS/MS Analysis

In negative ion mode ESI, HGA forms a deprotonated molecule [M-H]⁻.[14] In tandem MS, this precursor ion is fragmented to produce characteristic product ions.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Ionization ModeReference
This compound (HGA) 167.0123.0108.0ESI-[14][16]
¹³C₆-HGA (Internal Std) 173.0128.0113.0ESI-[4]
Tyrosine 180.1134.191.1ESI-[4]

Table 2: Representative Multiple Reaction Monitoring (MRM) transitions for the LC-MS/MS analysis of HGA and related compounds.

Visualizations of Workflows and Pathways

Tyrosine Metabolism and Alkaptonuria Pathway

The following diagram illustrates the position of this compound in the tyrosine degradation pathway and the metabolic block that occurs in Alkaptonuria.

Tyrosine_Metabolism Tyr Tyrosine TAT Tyrosine Transaminase Tyr->TAT PHP p-Hydroxyphenylpyruvate HPD p-Hydroxyphenylpyruvate Dioxygenase PHP->HPD HGA This compound (HGA) HGD Homogentisate 1,2-Dioxygenase HGA->HGD MAA Maleylacetoacetate MAAI Maleylacetoacetate Isomerase MAA->MAAI FAA Fumarylacetoacetate FAH Fumarylacetoacetate Hydrolase FAA->FAH EndProducts Fumarate + Acetoacetate TAT->PHP HPD->HGA HGD->AKU_Block MAAI->FAA FAH->EndProducts AKU_Block->MAA Block_Label Deficient in Alkaptonuria AKU_Block->Block_Label

Caption: Simplified tyrosine catabolic pathway showing the HGD enzyme deficiency in Alkaptonuria.

General Workflow for HGA Analysis by Mass Spectrometry

This diagram outlines the logical steps from sample collection to final data analysis for quantifying HGA.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collect 1. Biological Sample (Urine, Plasma, Serum) Extract 2. Extraction / Dilution (LLE or Protein Ppt.) Collect->Extract Deriv 3. Derivatization (GC-MS Only) Extract->Deriv Chrom 4. Chromatographic Separation (GC or LC) Deriv->Chrom MS 5. Mass Spectrometry (Ionization & Detection) Chrom->MS Process 6. Peak Integration & Quantification MS->Process Report 7. Data Reporting & Interpretation Process->Report

Caption: A generalized workflow for the analysis of HGA using chromatography-mass spectrometry.

Principle of Silylation for GC-MS Analysis

This diagram illustrates the core concept of derivatization, making a non-volatile analyte suitable for GC-MS.

Derivatization_Concept Analyte This compound (Polar, Non-Volatile) Reagent Silylating Reagent (e.g., BSTFA) Analyte->Reagent Product HGA-TMS Derivative (Non-Polar, Volatile) Reagent->Product GCMS Suitable for GC-MS Analysis Product->GCMS Injection

Caption: The principle of silylation to increase the volatility of HGA for GC-MS analysis.

Applications in Drug Development and Clinical Research

Mass spectrometry-based methods are indispensable tools in the study of AKU and the development of therapeutics.

  • Diagnosis and Monitoring: Quantitative measurement of HGA in urine or plasma is the definitive method for diagnosing AKU.[6][9] Regular monitoring allows clinicians to track the metabolic burden of the disease over time.

  • Clinical Trials: In the development of drugs like nitisinone, which inhibits an enzyme upstream of HGD, LC-MS/MS is crucial for demonstrating the drug's primary pharmacodynamic effect: the reduction of HGA levels.[4][5] These methods provide the robust, quantitative data required for regulatory approval.

  • Metabolomics Research: Advanced MS techniques, such as high-resolution mass spectrometry (e.g., LC-QTOF-MS), are used in untargeted metabolomics studies.[17] These studies help to discover novel biomarkers and understand the broader metabolic dysregulation that occurs in AKU, potentially revealing new therapeutic targets.[17][18]

Conclusion

Mass spectrometry, in conjunction with either gas or liquid chromatography, provides the essential analytical foundation for the study and treatment of Alkaptonuria. GC-MS offers a reliable and sensitive method for routine diagnostics, requiring a straightforward derivatization step. LC-MS/MS provides exceptional specificity and the flexibility to analyze HGA alongside other key metabolites without derivatization, making it the premier tool for clinical trials and advanced metabolomic research. The detailed protocols and data presented in this guide serve as a practical resource for scientists and researchers dedicated to advancing the understanding and management of this rare disease.

References

An In-depth Technical Guide to Troubleshooting and Optimization of CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of common challenges encountered during CRISPR-Cas9 gene editing and offers systematic strategies for troubleshooting and optimization. Detailed experimental protocols for key techniques are provided, along with quantitative data for informed decision-making and visual workflows to illustrate complex processes.

Core Principles of CRISPR-Cas9 Gene Editing

The CRISPR-Cas9 system is a powerful tool for genome engineering, enabling precise modifications to an organism's DNA. The system relies on two key components: the Cas9 nuclease, which acts as a molecular scissor to cut DNA, and a single-guide RNA (sgRNA) that directs the Cas9 to a specific genomic locus.[1] Following the creation of a double-strand break (DSB) by Cas9, the cell's natural DNA repair mechanisms are harnessed to introduce the desired genetic modification.

Two primary DNA repair pathways are involved:

  • Non-Homologous End Joining (NHEJ): This is the more active pathway in most cell types.[2] It often introduces small, random insertions or deletions (indels) at the DSB site, which can lead to frameshift mutations and functional gene knockouts.[1]

  • Homology-Directed Repair (HDR): This pathway is active primarily in dividing cells and can be used to introduce precise edits, such as point mutations or the insertion of new genetic material.[2] HDR requires a donor DNA template with sequences homologous to the regions flanking the DSB.[2]

The efficiency and specificity of CRISPR-Cas9 gene editing are influenced by a multitude of factors, from the design of the sgRNA to the method of delivery into the target cells. The following sections will delve into common issues and provide detailed guidance on how to optimize your experiments for successful outcomes.

Common Troubleshooting Scenarios and Optimization Strategies

Low editing efficiency and off-target effects are two of the most frequent challenges in CRISPR-Cas9 experiments.[3][4] This section provides a systematic approach to identifying the root causes of these issues and implementing effective solutions.

Low Editing Efficiency

Low or no editing at the target locus is a common problem that can be addressed by systematically evaluating each component of the experimental workflow.[5]

Troubleshooting Steps:

  • Validate sgRNA Design: The design of the sgRNA is critical for successful targeting.[6]

    • On-Target Scoring: Utilize bioinformatics tools to predict the on-target activity of your sgRNA. These tools consider factors like GC content and proximity to open chromatin regions.[2]

    • PAM Compatibility: Ensure your target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence recognized by your chosen Cas9 variant (e.g., NGG for Streptococcus pyogenes Cas9).[2]

    • Test Multiple sgRNAs: It is highly recommended to design and test 3-5 different sgRNAs for each gene of interest to empirically identify the most effective one.[6]

  • Optimize Delivery Method: The efficient delivery of Cas9 and sgRNA into the target cells is paramount.[5] The choice of delivery method can significantly impact editing efficiency and should be tailored to the specific cell type.[4]

    • Ribonucleoprotein (RNP) Complexes: Delivering pre-assembled Cas9 protein and sgRNA as an RNP complex can lead to rapid editing and reduced off-target effects due to the transient presence of the editing machinery in the cell.[7]

    • Viral Vectors: Lentiviral and adeno-associated viral (AAV) vectors can be effective for hard-to-transfect cells and for in vivo applications.[4]

    • Electroporation: This method is widely used for a variety of cell types, including primary cells.[8] Optimization of electroporation parameters is crucial for achieving high efficiency while maintaining cell viability.[8]

  • Assess Cas9 Activity: Ensure that the Cas9 nuclease is functional and expressed at sufficient levels.

    • High-Fidelity Cas9 Variants: Consider using engineered high-fidelity Cas9 variants to improve specificity without compromising on-target activity.[9]

    • Confirm Expression: If using a plasmid- or viral-based delivery system, verify Cas9 expression using Western blotting or a reporter assay.[6]

  • Evaluate Target Locus Accessibility: The chromatin state of the target region can influence editing efficiency.

    • Chromatin Accessibility: Target regions within heterochromatin may be less accessible to the CRISPR-Cas9 complex. If possible, select target sites in euchromatin.

Logical Workflow for Troubleshooting Low Editing Efficiency:

low_efficiency_troubleshooting start Low Editing Efficiency check_sgrna Validate sgRNA Design (On-target score, PAM) start->check_sgrna sgrna_ok sgRNA Design OK? check_sgrna->sgrna_ok redesign_sgrna Redesign & Test Multiple sgRNAs sgrna_ok->redesign_sgrna No check_delivery Optimize Delivery Method (Transfection efficiency, RNP vs. Plasmid) sgrna_ok->check_delivery Yes redesign_sgrna->check_sgrna delivery_ok Delivery Method OK? check_delivery->delivery_ok optimize_delivery Optimize Transfection/Electroporation or Switch Delivery Method delivery_ok->optimize_delivery No check_cas9 Assess Cas9 Activity (Expression, Variant) delivery_ok->check_cas9 Yes optimize_delivery->check_delivery cas9_ok Cas9 Activity OK? check_cas9->cas9_ok validate_cas9 Validate Cas9 Source/ Confirm Expression cas9_ok->validate_cas9 No check_locus Evaluate Target Locus (Chromatin Accessibility) cas9_ok->check_locus Yes validate_cas9->check_cas9 locus_ok Target Locus Accessible? check_locus->locus_ok select_new_target Select New Target Site locus_ok->select_new_target No success Improved Efficiency locus_ok->success Yes select_new_target->check_sgrna

A logical workflow for troubleshooting low CRISPR-Cas9 editing efficiency.
Off-Target Effects

Off-target mutations, where Cas9 cuts at unintended genomic locations, are a significant concern, particularly for therapeutic applications.[4] Minimizing off-target effects requires careful sgRNA design and optimization of experimental conditions.

Strategies to Minimize Off-Target Effects:

  • Bioinformatic Prediction: Utilize online tools to predict potential off-target sites for your sgRNA.[4] These tools identify genomic sequences with high similarity to your target sequence.

  • High-Fidelity Cas9 Variants: Employ engineered Cas9 variants that have been designed to have reduced off-target activity.[9]

  • RNP Delivery: The use of RNP complexes leads to a rapid clearance of the Cas9 protein, reducing the time available for it to bind to and cleave off-target sites.[7]

  • Titrate Cas9 and sgRNA Concentrations: Use the lowest effective concentration of Cas9 and sgRNA to minimize off-target cleavage while maintaining on-target efficiency.[4]

Low Homology-Directed Repair (HDR) Efficiency

Achieving high efficiency of precise editing via HDR can be challenging as NHEJ is the preferred repair pathway in most cells.[10]

Strategies to Enhance HDR Efficiency:

  • Optimize Donor Template Design:

    • ssODNs vs. Plasmids: For small insertions or single nucleotide changes, single-stranded oligodeoxynucleotides (ssODNs) are often more efficient than plasmid donors.[11]

    • Homology Arm Length: For ssODNs, homology arms of 30-60 nucleotides on each side of the intended edit are generally recommended.[12] For larger insertions using plasmid donors, homology arms of at least 800 base pairs are typically used.[13]

    • Silent Mutations: Introduce silent mutations into the PAM site or sgRNA binding site within the donor template to prevent re-cutting of the edited allele by Cas9.[14]

  • Cell Cycle Synchronization: HDR is most active during the S and G2 phases of the cell cycle.[2] Synchronizing the target cells in these phases can increase HDR efficiency.

  • Inhibition of NHEJ: Small molecule inhibitors of key proteins in the NHEJ pathway can be used to shift the balance of DNA repair towards HDR.[2]

DNA Repair Pathway Choice Following a Double-Strand Break:

dna_repair_pathways dsb Double-Strand Break (DSB) (induced by Cas9) nhej Non-Homologous End Joining (NHEJ) dsb->nhej Predominant Pathway Error-Prone hdr Homology-Directed Repair (HDR) dsb->hdr Less Frequent High Fidelity indels Insertions/Deletions (Indels) => Gene Knockout nhej->indels precise_edit Precise Edit (from Donor Template) => Gene Correction/Insertion hdr->precise_edit donor Donor DNA Template donor->hdr crispr_workflow design 1. Design sgRNA & Donor Template (for HDR) prepare 2. Prepare CRISPR Components (Plasmid, mRNA, or RNP) design->prepare delivery 3. Deliver to Target Cells (Transfection, Electroporation, etc.) prepare->delivery culture 4. Culture Cells (48-72 hours) delivery->culture extract_dna 5. Extract Genomic DNA culture->extract_dna assess_efficiency 6. Assess Editing Efficiency (T7E1, Sanger, NGS) extract_dna->assess_efficiency assess_off_target 7. Analyze Off-Target Effects (GUIDE-seq, etc.) - Optional assess_efficiency->assess_off_target isolate_clones 8. Isolate and Expand Single-Cell Clones assess_efficiency->isolate_clones validate_clones 9. Validate Clones (Sequencing, Western Blot, etc.) isolate_clones->validate_clones

References

Troubleshooting Homogentisic Acid Aggregation in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the challenges associated with Homogentisic Acid (HGA) aggregation in aqueous solutions and offers detailed strategies for its prevention and control. HGA, a key metabolite in the tyrosine degradation pathway, is prone to oxidation and polymerization, leading to the formation of a melanin-like pigment. This process, central to the pathophysiology of Alkaptonuria, can also pose significant challenges in research and drug development settings, affecting experimental reproducibility and the stability of HGA-containing solutions.

Understanding this compound Aggregation

This compound is a phenolic acid that, in aqueous solutions, can auto-oxidize to form benzoquinone acetic acid (BQA). BQA is a highly reactive intermediate that readily polymerizes, forming a brown-black pigment. This process is influenced by several factors, which are crucial to understand for effective troubleshooting.

Key Factors Influencing HGA Aggregation

The stability of HGA in aqueous solutions is primarily dictated by the following factors:

  • pH: HGA is significantly more stable in acidic conditions. As the pH increases towards neutral and alkaline conditions, the rate of auto-oxidation and subsequent polymerization accelerates dramatically. Solutions at pH 8.0 or higher show rapid color change, indicating aggregation.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the oxidation of HGA. Therefore, maintaining low temperatures is critical for preserving the stability of HGA solutions.

  • Concentration: While specific data on the direct correlation between concentration and aggregation rate is not extensively tabulated in the literature, higher concentrations of reactants generally lead to faster reaction rates.

  • Presence of Oxidants: The presence of oxidizing agents, including dissolved oxygen, will accelerate the conversion of HGA to its polymeric form.

  • Light Exposure: Similar to other phenolic compounds, prolonged exposure to light can contribute to the degradation and polymerization of HGA.

Prophylactic Strategies: Preparing and Storing Stable HGA Solutions

The most effective approach to dealing with HGA aggregation is to prevent it from occurring in the first place. This section provides detailed protocols for the preparation and storage of stable HGA solutions.

Preparation of HGA Stock Solutions

Protocol 1: High-Concentration Stock Solution in PBS

This protocol is suitable for preparing a concentrated stock that can be stored for extended periods.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH adjusted to a slightly acidic value (e.g., 6.0-6.8)

  • Sterile, conical tubes (e.g., 50 mL)

  • Sterile, single-use aliquoting tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Sterile filter (0.22 µm)

  • Vortex mixer

  • Analytical balance and weighing paper

Procedure:

  • Weigh the desired amount of HGA powder using an analytical balance.

  • In a sterile conical tube, dissolve the HGA in the appropriate volume of pH-adjusted PBS to achieve the desired concentration (e.g., 100 mM).

  • Vortex the solution until the HGA is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution, but prolonged heating should be avoided.

  • Sterilize the HGA solution by passing it through a 0.22 µm sterile filter into a fresh sterile conical tube.

  • Immediately aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 3 months).

Protocol 2: Stock Solution in Deionized Water for Cell Culture

This protocol is adapted for preparing HGA solutions for use in cell culture experiments.

Materials:

  • This compound (solid)

  • Sterile, deionized water

  • Sterile, conical tubes

  • Sterile filter (0.22 µm)

Procedure:

  • Dissolve HGA in sterile, deionized water to create a stock solution (e.g., 10 mM).

  • Filter-sterilize the solution.

  • This stock solution can then be diluted directly into the cell culture medium to the final desired concentration (e.g., 0.066 mM or 0.1 mM).

Best Practices for Storage and Handling
  • Temperature: Always store HGA solutions, both stock and working solutions, at low temperatures. For long-term storage, -80°C is recommended. For short-term storage (a few days), 2-8°C is acceptable, but stability should be monitored.

  • Light: Protect HGA solutions from light by using amber tubes or by wrapping tubes in aluminum foil.

  • Oxygen: To minimize oxidation, consider de-gassing the solvent (e.g., by bubbling with nitrogen or argon) before dissolving the HGA, especially for applications requiring high stability.

  • pH: Maintain a slightly acidic pH for the stock solution. If the experimental conditions require a neutral or alkaline pH, the HGA should be added to the buffered solution immediately before use.

Troubleshooting Observed Aggregation

If aggregation is observed (e.g., color change to brown/black, precipitation), the following troubleshooting steps can be taken.

Troubleshooting Flowchart

Troubleshooting_HGA_Aggregation start Aggregation Observed (Color change/Precipitate) check_ph Check pH of the Solution start->check_ph ph_high Is pH > 7.0? check_ph->ph_high adjust_ph Adjust to slightly acidic pH (e.g., 6.0-6.8) with dilute acid ph_high->adjust_ph Yes check_temp Check Storage/Working Temperature ph_high->check_temp No adjust_ph->check_temp temp_high Is Temperature > 8°C? check_temp->temp_high lower_temp Store at 2-8°C (short-term) or -80°C (long-term) temp_high->lower_temp Yes check_antioxidants Consider Adding Antioxidants temp_high->check_antioxidants No lower_temp->check_antioxidants add_antioxidants Add Ascorbic Acid (e.g., 50-200 µM) or N-Acetylcysteine (e.g., 1-5 mM) immediately before use check_antioxidants->add_antioxidants prepare_fresh Prepare Fresh Solution Following Best Practices add_antioxidants->prepare_fresh end_unstable If aggregation persists, consider experimental redesign add_antioxidants->end_unstable end_stable Stable Solution prepare_fresh->end_stable HGA_Polymerization HGA This compound (HGA) Oxidation Oxidation (O2, Alkaline pH) HGA->Oxidation BQA Benzoquinone Acetic Acid (BQA) (Reactive Intermediate) Oxidation->BQA Polymerization Polymerization BQA->Polymerization Pigment Melanin-like Polymer (Insoluble Aggregate) Polymerization->Pigment Inhibitor_Screening_Workflow start Prepare HGA Solution in Pro-aggregating Buffer (e.g., pH 7.4, 37°C) add_inhibitor Add Test Inhibitor (at various concentrations) start->add_inhibitor controls Include Controls: - No Inhibitor (Positive Control) - HGA in acidic buffer (Negative Control) start->controls incubate Incubate at 37°C add_inhibitor->incubate controls->incubate monitor Monitor Aggregation Over Time incubate->monitor uv_vis UV-Vis Spectroscopy (Absorbance at 290 nm) monitor->uv_vis Primary Screen hplc HPLC (Quantify HGA monomer) monitor->hplc Quantitative Analysis dls Dynamic Light Scattering (Particle size analysis) monitor->dls Biophysical Characterization analyze Analyze Data: - Compare rates of HGA degradation - Determine IC50 of inhibitor uv_vis->analyze hplc->analyze dls->analyze end Identify Effective Inhibitors analyze->end

Optimizing GC-MS Derivatization for Homogentisic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the optimization of derivatization methods for the quantitative analysis of homogentisic acid (HGA) using gas chromatography-mass spectrometry (GC-MS). HGA, a key biomarker for the rare metabolic disorder alkaptonuria, requires derivatization to enhance its volatility and thermal stability for GC-MS analysis. This document details the underlying biochemistry of HGA, explores the principles of derivatization with a focus on silylation, presents detailed experimental protocols, and offers a guide to troubleshooting common analytical challenges. Quantitative data from published studies are summarized to aid in method selection and optimization. Furthermore, this guide includes visual workflows and pathway diagrams to facilitate a deeper understanding of the analytical process and the biochemical context of HGA.

Introduction: this compound and the Imperative for Derivatization

This compound (2,5-dihydroxyphenylacetic acid) is a phenolic acid that serves as an intermediate in the catabolism of the amino acids phenylalanine and tyrosine. In a healthy individual, HGA is metabolized by the enzyme homogentisate (B1232598) 1,2-dioxygenase. However, a deficiency in this enzyme leads to the accumulation of HGA in the body, a condition known as alkaptonuria. This accumulation results in a triad (B1167595) of clinical signs: homogentisic aciduria (the excretion of HGA in urine, which darkens upon standing), ochronosis (a bluish-black pigmentation of connective tissues), and debilitating arthritis.

Accurate quantification of HGA in biological matrices such as urine and plasma is crucial for the diagnosis, monitoring, and development of therapies for alkaptonuria. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose due to its high sensitivity and specificity. However, HGA, with its polar carboxylic acid and hydroxyl functional groups, is non-volatile and thermally labile, making it unsuitable for direct GC-MS analysis.

Derivatization is a chemical modification process that converts non-volatile compounds into volatile derivatives, enabling their analysis by GC-MS. For HGA, the primary goal of derivatization is to mask the active hydrogens on the hydroxyl and carboxyl groups, thereby reducing its polarity and increasing its volatility. Silylation, the replacement of an active hydrogen with a trimethylsilyl (B98337) (TMS) group, is the most common derivatization technique for organic acids, including HGA.

The Tyrosine Catabolic Pathway and this compound

The accumulation of HGA in alkaptonuria is a direct consequence of a blockage in the tyrosine catabolic pathway. Understanding this pathway is essential for appreciating the biochemical significance of HGA as a biomarker.

Tyrosine_Catabolism Tyrosine Tyrosine p_HPP p-Hydroxyphenylpyruvate Tyrosine->p_HPP Tyrosine aminotransferase HGA Homogentisate p_HPP->HGA p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate Homogentisate 1,2-dioxygenase (Deficient in Alkaptonuria) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase TCA_Cycle TCA Cycle Fumarate_Acetoacetate->TCA_Cycle

Figure 1: Tyrosine Catabolic Pathway

Silylation: The Derivatization of Choice for this compound

Silylation involves the reaction of a silylating agent with compounds containing active hydrogens, such as those found in HGA's hydroxyl (-OH) and carboxylic acid (-COOH) groups. The trimethylsilyl (TMS) group, -Si(CH3)3, is introduced, forming a more volatile and thermally stable TMS-ether or TMS-ester.

Common Silylating Reagents

Two of the most frequently used silylating reagents for the analysis of organic acids are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that reacts with a wide range of polar compounds. It is often used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance its reactivity, especially towards hindered functional groups. The byproducts of the reaction are volatile and generally do not interfere with the chromatography.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most volatile and potent silylating reagents. Its byproducts are also highly volatile, which can be advantageous in preventing chromatographic interference.

While both reagents are effective, the choice between them may depend on the specific sample matrix and the presence of other analytes. For phenolic acids like HGA, both have been used successfully.

Factors Influencing Silylation Efficiency

Several factors can impact the completeness and reproducibility of the silylation reaction:

  • Moisture: Silylating reagents are highly sensitive to moisture. The presence of water will lead to the hydrolysis of the reagent and the silylated derivatives, resulting in incomplete derivatization and poor quantitative results. Therefore, all glassware, solvents, and the sample itself must be anhydrous.

  • Reaction Temperature and Time: The kinetics of the silylation reaction are influenced by both temperature and time. Insufficient heating or reaction time can lead to incomplete derivatization. Conversely, excessive heat or prolonged reaction times can potentially lead to the degradation of the analyte or its derivative. Optimization of these parameters is crucial for each specific application.

  • Solvent/Catalyst: The choice of solvent can affect the solubility of the analyte and the reaction rate. Pyridine (B92270) is a common solvent and also acts as a catalyst by scavenging the HCl produced when TMCS is used. Acetonitrile is another frequently used solvent.

  • Reagent-to-Analyte Ratio: A sufficient excess of the silylating reagent is necessary to drive the reaction to completion. A molar ratio of at least 2:1 of the silylating reagent to each active hydrogen is a common starting point.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific laboratory conditions and sample types.

Sample Preparation and Extraction from Plasma

This protocol is adapted from a published method for the analysis of HGA in human plasma.[1]

  • Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean glass tube.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50°C.

Silylation of this compound

This protocol describes the derivatization of the dried extract from the sample preparation step.

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 80°C for 5-10 minutes in a heating block.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Transfer: Transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert for analysis.

A General Two-Step Derivatization Protocol for Organic Acids in Urine

For broader organic acid profiling which would include HGA, a two-step methoximation and silylation protocol is often employed. Methoximation protects carbonyl groups from forming multiple derivatives during silylation.

  • Methoximation: To the dried urine extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial and heat at 60°C for 1 hour.

  • Silylation: After cooling, add 100 µL of MSTFA. Cap the vial and heat at 60°C for 1 hour.

  • Cooling and Analysis: Allow the vial to cool to room temperature before GC-MS analysis.

Quantitative Data and Method Performance

The following tables summarize quantitative data from a validated GC-MS method for HGA analysis in plasma using BSTFA + 10% TMCS for derivatization.[1]

Table 1: Calibration and Sensitivity Data

ParameterValue
Linearity Range1 - 100 ng/µL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.4 ng/µL
Limit of Quantification (LOQ)4 ng/µL

Table 2: Precision and Accuracy Data

Concentration (ng/µL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
2< 15%< 15%99 - 125%
20< 10%< 10%95 - 115%
80< 10%< 10%95 - 115%

GC-MS Parameters and Workflow

Typical GC-MS Conditions

The following are representative GC-MS parameters for the analysis of TMS-derivatized HGA. These may need to be adjusted based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 5 minutes

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantification Ions for HGA-TMS derivative: m/z 384 (molecular ion), 341, 252[1]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (Plasma/Urine) Extraction Extraction & Protein Precipitation Sample_Collection->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (e.g., BSTFA + TMCS) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection (SIM Mode) Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Figure 2: GC-MS Analysis Workflow for HGA

Troubleshooting Guide

This section addresses common issues encountered during the GC-MS analysis of silylated HGA.

Table 3: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Action(s)
No or Low Peak Intensity Incomplete derivatization- Ensure sample and reagents are anhydrous.- Optimize reaction time and temperature.- Increase the excess of silylating reagent.
Derivative instability/hydrolysis- Analyze samples as soon as possible after derivatization.- Ensure no moisture is introduced during sample handling.
Adsorption in the GC system- Use a deactivated inlet liner.- Condition the column before analysis.
Peak Tailing Active sites in the GC system- Replace the inlet liner and septum.- Trim the front end of the GC column.
Incomplete derivatization- See "No or Low Peak Intensity" section.
Multiple Peaks for HGA Incomplete derivatization- A peak for the underivatized HGA may be present.- Optimize derivatization conditions.
Presence of isomers (unlikely for HGA)- Ensure proper chromatographic separation.
Ghost Peaks/Contamination Contaminated solvents or reagents- Use high-purity, GC-grade solvents and fresh reagents.- Run a reagent blank.
Septum bleed- Use a high-quality, low-bleed septum.- Replace the septum regularly.
Carryover from previous injections- Implement a thorough wash step between injections.- Run a solvent blank after a high-concentration sample.
Matrix Effects Co-eluting compounds suppressing or enhancing ionization- Optimize sample preparation to remove interferences.- Use a stable isotope-labeled internal standard for HGA.- Prepare calibration standards in a matrix similar to the samples.
Logical Troubleshooting Workflow

When encountering issues, a systematic approach is crucial. The following diagram outlines a logical workflow for troubleshooting.

Troubleshooting_Workflow Problem Problem Observed (e.g., No Peak, Tailing) Check_Deriv Review Derivatization Protocol Problem->Check_Deriv Check_GC_System Inspect GC System Problem->Check_GC_System Check_Sample_Prep Evaluate Sample Preparation Problem->Check_Sample_Prep Optimize_Deriv Optimize Derivatization (Time, Temp, Reagent) Check_Deriv->Optimize_Deriv Maintain_GC Perform GC Maintenance (Liner, Septum, Column) Check_GC_System->Maintain_GC Refine_Prep Refine Sample Cleanup Check_Sample_Prep->Refine_Prep Reanalyze Re-analyze Sample Optimize_Deriv->Reanalyze Maintain_GC->Reanalyze Refine_Prep->Reanalyze

Figure 3: Troubleshooting Workflow

Conclusion

The successful quantitative analysis of this compound by GC-MS is critically dependent on an optimized and reproducible derivatization strategy. Silylation with reagents such as BSTFA or MSTFA is a robust and effective method for preparing HGA for GC-MS analysis. By carefully controlling reaction conditions, ensuring an anhydrous environment, and implementing a systematic approach to troubleshooting, researchers can develop and validate reliable methods for the quantification of this important biomarker. This guide provides the foundational knowledge, practical protocols, and troubleshooting strategies to assist researchers, scientists, and drug development professionals in achieving accurate and precise measurements of this compound in biological samples.

References

The Ochronotic Veil: A Technical Guide to Homogentisic Acid Interference in Routine Urinalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homogentisic acid (HGA), a metabolic intermediate in the tyrosine degradation pathway, accumulates in individuals with the rare genetic disorder alkaptonuria.[1][2][3][4] Its presence in urine, often in high concentrations, can lead to significant analytical interferences in routine urinalysis, potentially causing misdiagnosis and inappropriate patient management.[5][6][7][8][9] This technical guide provides an in-depth overview of the mechanisms of HGA interference, details the specific laboratory tests affected, presents quantitative data on the extent of these interferences, and offers detailed experimental protocols for identification and mitigation. Visual diagrams of the relevant biochemical pathway and logical workflows are provided to facilitate a comprehensive understanding of this pre-analytical challenge.

Introduction: The Biochemical Basis of Alkaptonuria and Homogentisic Aciduria

Alkaptonuria (AKU) is an autosomal recessive inborn error of metabolism caused by a deficiency of the enzyme homogentisate (B1232598) 1,2-dioxygenase (HGD).[2][3][10] HGD is crucial for the catabolism of tyrosine, specifically for converting this compound to maleylacetoacetic acid.[2][11][12] In the absence of functional HGD, HGA accumulates in the body, leading to its deposition in connective tissues—a condition known as ochronosis—and its excretion in the urine.[2][13][14][15]

The urine of individuals with alkaptonuria may appear normal when fresh but characteristically darkens upon standing as HGA oxidizes to a melanin-like polymer, benzoquinone acetate, particularly in an alkaline environment.[2][3][13] This phenomenon is a hallmark of the disease, though not always present or immediately apparent.[2]

Tyrosine Metabolism Pathway

The following diagram illustrates the tyrosine catabolism pathway and the metabolic block in alkaptonuria.

Tyrosine_Metabolism cluster_products Krebs Cycle & Ketogenesis Tyrosine Tyrosine PHP p-Hydroxyphenylpyruvate Tyrosine->PHP Tyrosine aminotransferase HGA This compound (HGA) PHP->HGA p-Hydroxyphenylpyruvate dioxygenase Block Metabolic Block in Alkaptonuria HGA->Block Homogentisate 1,2-dioxygenase (Deficient in AKU) MAA Maleylacetoacetate FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase Fumarate Fumarate FAA->Fumarate Acetoacetate Acetoacetate FAA->Acetoacetate HGA_Qualitative_Detection start Fresh Urine Sample add_naoh Add 1-2 mL of 1M NaOH start->add_naoh observe Observe for Color Change add_naoh->observe positive Dark Brown/Black Color (Positive for HGA) observe->positive Yes negative No Significant Color Change (Negative for HGA) observe->negative No HGA_Interference_Workflow start Inconsistent Urinalysis Results (e.g., low creatinine (B1669602), high protein/normal albumin) suspect Suspect HGA Interference start->suspect qual_test Perform Qualitative HGA Test (Alkalinization) suspect->qual_test result Test Positive? qual_test->result alt_method Re-analyze Critical Analytes using Non-Interfering Method (e.g., LC-MS/MS for Creatinine) result->alt_method Yes no_interference Consider Other Causes of Inconsistency result->no_interference No report Report Results with Interpretive Comment alt_method->report

References

Improving the Stability of Homogentisic Acid in Buffer Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Homogentisic acid (HGA), a key metabolite in the tyrosine degradation pathway, is notoriously unstable in solution. Its degradation, primarily through oxidation, poses significant challenges for accurate quantification and in vitro studies, particularly in the context of alkaptonuria research. This technical guide provides an in-depth overview of the factors influencing HGA stability and offers practical strategies and protocols to minimize its degradation in buffer solutions.

The Challenge of this compound Instability

This compound is an intermediate in the catabolism of the amino acids phenylalanine and tyrosine.[1] In the genetic disorder alkaptonuria (AKU), a deficiency in the enzyme homogentisate (B1232598) 1,2-dioxygenase leads to the accumulation of HGA in the body.[1] This accumulation and its subsequent oxidation to benzoquinone acetic acid (BQA) and melanin-like polymers are central to the pathophysiology of the disease, causing the characteristic darkening of urine, ochronosis (pigmentation of connective tissues), and severe arthritis.[2][3]

The inherent instability of HGA is a major hurdle for researchers. The rapid oxidation of HGA in solution can lead to inaccurate measurements in analytical assays and variability in in vitro experiments. This guide will explore the mechanisms of HGA degradation and provide evidence-based recommendations for its stabilization.

Factors Influencing this compound Stability

The degradation of HGA is a complex process influenced by several environmental factors. Understanding these factors is crucial for developing effective stabilization strategies.

pH of the Solution

The pH of the buffer solution is a critical determinant of HGA stability. HGA is significantly more stable in acidic conditions and its oxidation is accelerated in alkaline media.[2][3] One study demonstrated that an HGA solution at pH 8.0 turned brown after 24 hours at room temperature, indicating significant degradation, while solutions at pH 6.0 and 7.0 showed no color change.[2]

Temperature and Light Exposure

Temperature and exposure to light are known to accelerate the degradation of HGA. A study on the stability of HGA in dried urine samples showed poor stability at 20°C in daylight, 20°C protected from light, and 37°C protected from light. The most stable condition was storage at 4°C, protected from light.[4] This suggests that minimizing both temperature and light exposure is essential for preserving HGA in solution.

Oxidation and the Role of Metal Ions

The primary degradation pathway for HGA is oxidation. This process is catalyzed by the presence of metal ions. While the search results do not provide a direct study on the effect of specific metal ions on HGA oxidation, the use of chelating agents like EDTA to stabilize other molecules prone to metal-catalyzed oxidation is a well-established practice.[5][6][7] Given that citrate (B86180) can also act as a metal chelator, citrate-based buffers may offer a protective effect against HGA oxidation.[8]

Strategies for Stabilizing this compound in Buffer Solutions

Based on the factors discussed above, several strategies can be employed to enhance the stability of HGA in buffer solutions.

pH Control

Maintaining an acidic pH is the most effective way to stabilize HGA. For most applications, a buffer with a pH between 4 and 6 is recommended. The choice of buffer system will depend on the specific experimental requirements.

Temperature and Light Protection

HGA solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be kept at 4°C and protected from light. For longer-term storage, freezing at -20°C or -80°C is advisable, although freeze-thaw cycles should be minimized.

Use of Additives

The addition of antioxidants and chelating agents can significantly inhibit the oxidative degradation of HGA.

  • Ascorbic Acid (Vitamin C): As a potent antioxidant, ascorbic acid can prevent the oxidation of HGA. One study noted that ascorbic acid inhibited the brown color change of HGA solutions, indicating a reduction in oxidation.[2]

  • Ethylenediaminetetraacetic Acid (EDTA): As a chelating agent, EDTA can sequester metal ions that catalyze HGA oxidation. The synergistic effect of ascorbic acid and EDTA has been shown to be effective in stabilizing other oxidation-prone molecules.[5]

Data on this compound Stability

The following table summarizes the available quantitative data on HGA stability, primarily from a study on dried urine samples. This data illustrates the profound impact of temperature, light, and acidification on HGA preservation.

ConditionMatrixAcidifiedHGA Remaining (%) after 28 daysReference
20°C, DaylightDried UrineNo~20%[4]
20°C, Protected from LightDried UrineNo~40%[4]
37°C, Protected from LightDried UrineNo<10%[4]
4°C, Protected from LightDried UrineNo~80%[4]
20°C, DaylightDried UrineYes~60%[4]
20°C, Protected from LightDried UrineYes~80%[4]
37°C, Protected from LightDried UrineYes~30%[4]
4°C, Protected from LightDried UrineYes>90%[4]

Experimental Protocols

The following protocols provide detailed methodologies for preparing stable HGA solutions and for conducting stability studies.

Protocol for Preparation of a Stabilized HGA Stock Solution

This protocol describes the preparation of a 10 mM HGA stock solution in a citrate buffer with the addition of ascorbic acid and EDTA.

Materials:

  • This compound (MW: 168.15 g/mol )

  • Citric acid monohydrate

  • Trisodium (B8492382) citrate dihydrate

  • L-Ascorbic acid

  • Ethylenediaminetetraacetic acid (EDTA), disodium (B8443419) salt

  • High-purity water (e.g., Milli-Q)

  • pH meter

  • Analytical balance

  • Volumetric flasks

  • Sterile, amber-colored storage tubes

Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 5.0):

    • Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L).

    • Prepare a 0.1 M solution of trisodium citrate dihydrate (29.41 g/L).

    • Mix the two solutions in an appropriate ratio to achieve a pH of 5.0. Verify the pH with a calibrated pH meter and adjust as necessary with the acid or base stock solutions.

  • Add Stabilizers to the Buffer:

    • To the 0.1 M citrate buffer, add L-ascorbic acid to a final concentration of 1 mM.

    • Add disodium EDTA to a final concentration of 0.1 mM.

    • Stir until all components are fully dissolved.

  • Prepare 10 mM HGA Stock Solution:

    • Accurately weigh 16.815 mg of this compound.

    • Dissolve the HGA in a small volume of the stabilized citrate buffer.

    • Transfer the solution to a 10 mL volumetric flask and bring to volume with the stabilized citrate buffer.

    • Mix thoroughly until the HGA is completely dissolved.

  • Storage:

    • Aliquot the 10 mM HGA stock solution into sterile, amber-colored microcentrifuge tubes.

    • For short-term storage (up to one week), store at 4°C.

    • For long-term storage, store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol for Assessing HGA Stability in Different Buffer Solutions

This protocol outlines a general procedure for comparing the stability of HGA in various buffer systems.

Materials:

  • HGA stock solution (prepared as in Protocol 5.1, but without stabilizers in the initial buffer for a baseline)

  • Buffer solutions to be tested (e.g., 0.1 M phosphate (B84403) buffer pH 7.4, 0.1 M citrate buffer pH 5.0, 0.1 M Tris buffer pH 7.4)

  • Stabilizers for testing (e.g., ascorbic acid, EDTA)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Light-protected and transparent containers

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Quenching solution (e.g., cold acetonitrile (B52724) or methanol)

Procedure:

  • Preparation of Test Solutions:

    • Prepare working solutions of HGA (e.g., 100 µM) in each of the buffer systems to be tested.

    • For each buffer system, prepare parallel solutions with and without the addition of stabilizers (e.g., 1 mM ascorbic acid, 0.1 mM EDTA).

  • Incubation:

    • Aliquot the working solutions into separate vials for each time point and condition.

    • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • For each temperature, have one set of vials protected from light and another exposed to ambient light.

  • Time Points:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

  • Quenching:

    • Immediately stop any further degradation by adding an equal volume of a cold quenching solution (e.g., acetonitrile). This will also precipitate any proteins if present.

  • Analysis:

    • Centrifuge the samples to remove any precipitate.

    • Analyze the supernatant by HPLC to quantify the remaining HGA concentration. A suitable mobile phase could be a gradient of acetonitrile in water with 0.1% formic acid, and detection can be performed at approximately 292 nm.

  • Data Analysis:

    • Calculate the percentage of HGA remaining at each time point relative to the concentration at time zero.

    • Plot the percentage of remaining HGA against time for each condition to determine the degradation kinetics.

Visualizations

The following diagrams illustrate the key pathway involving HGA and a typical workflow for assessing its stability.

Tyrosine_Degradation_Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine p_HPP p-Hydroxyphenylpyruvate Tyrosine->p_HPP HGA This compound p_HPP->HGA HGD_block HGA->HGD_block Maleylacetoacetate Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate HGD_block->Maleylacetoacetate HGD Homogentisate 1,2-dioxygenase Block_Label Deficient in Alkaptonuria

Caption: Tyrosine degradation pathway highlighting the role of this compound.

HGA_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_buffer Prepare Buffer Solutions (pH, type) prep_hga Prepare HGA Stock and Working Solutions prep_buffer->prep_hga incubate Incubate under Test Conditions (Temperature, Light, ± Stabilizers) prep_hga->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench hplc Analyze by HPLC quench->hplc quantify Quantify Remaining HGA hplc->quantify plot Plot % HGA vs. Time quantify->plot

Caption: Experimental workflow for assessing HGA stability.

By implementing the strategies and protocols outlined in this guide, researchers can significantly improve the stability of this compound in buffer solutions, leading to more reliable and reproducible experimental outcomes.

References

An In-Depth Technical Guide to Minimizing Matrix Effects in the LC-MS/MS Analysis of Homogentisic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of strategies to mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of homogentisic acid (HGA) in biological matrices. Accurate quantification of HGA is crucial for the diagnosis and monitoring of alkaptonuria, a rare genetic disorder of tyrosine metabolism.[1] However, the inherent complexity of biological samples such as plasma and urine can lead to significant matrix effects, compromising the accuracy and reliability of LC-MS/MS data.[2][3][4][5]

Understanding the Matrix Effect

The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[2][3][4][5] These interfering components can either suppress or enhance the analyte signal, leading to inaccurate quantification. In the analysis of this compound, common sources of matrix interference in plasma and urine include salts, endogenous metabolites, and phospholipids.

Core Strategies for Minimizing Matrix Effects

A multi-faceted approach is essential to effectively minimize matrix effects in the LC-MS/MS analysis of this compound. This involves a combination of meticulous sample preparation, optimized chromatographic separation, and the use of an appropriate internal standard.

Advanced Sample Preparation Techniques

The primary goal of sample preparation is to remove interfering matrix components while efficiently extracting the analyte of interest.[4] The choice of technique significantly impacts the cleanliness of the final extract and, consequently, the extent of matrix effects. The three most common techniques for biological samples are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

a) Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from plasma or serum samples.[4] It involves the addition of an organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid) to the sample, causing the proteins to denature and precipitate. While straightforward, PPT is often the least effective method for removing other matrix components like phospholipids, which are a major source of ion suppression.[4]

b) Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. By adjusting the pH of the aqueous phase, the polarity of HGA can be manipulated to facilitate its extraction into a suitable organic solvent, leaving many polar interfering compounds behind in the aqueous layer. This technique generally provides cleaner extracts than PPT.

c) Solid-Phase Extraction (SPE)

SPE is a highly effective and versatile technique for sample cleanup and analyte enrichment.[6] It utilizes a solid sorbent packed in a cartridge to selectively retain the analyte of interest while matrix components are washed away. Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be employed to specifically target HGA based on its physicochemical properties, resulting in a very clean extract with significantly reduced matrix effects.

Quantitative Comparison of Sample Preparation Techniques for this compound

The following table summarizes the typical performance of each sample preparation technique in terms of recovery and matrix effect for the analysis of this compound. The values are illustrative and can vary depending on the specific protocol and matrix.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10040 - 70 (Suppression)Simple, fast, inexpensiveHigh matrix effects, limited cleanup
Liquid-Liquid Extraction (LLE) 70 - 9515 - 40 (Suppression)Good cleanup, removes polar interferencesCan be labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) 90 - 105< 15 (Minimal Effect)Excellent cleanup, high analyte concentrationMore complex and costly, requires method development

Note: Matrix Effect (%) is calculated as [(Peak area of analyte in post-extraction spiked sample) / (Peak area of analyte in neat solution)] x 100%. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Chromatographic Separation

Optimizing the liquid chromatography separation is a critical step in minimizing matrix effects. The goal is to chromatographically resolve this compound from any remaining matrix components that were not removed during sample preparation.

  • Column Chemistry: A C18 reversed-phase column is commonly used for the separation of HGA.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is typically employed. The acidic modifier aids in the protonation of HGA, leading to better retention and peak shape on a reversed-phase column.

The Gold Standard: Stable Isotope-Labeled Internal Standard

The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[7] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C)).

A SIL-IS has nearly identical physicochemical properties to the analyte and will therefore co-elute and experience the same degree of ionization suppression or enhancement.[7] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by the matrix effect can be effectively normalized, leading to accurate and precise quantification. For this compound, a deuterated internal standard such as this compound-d3 would be an ideal choice.

Experimental Protocols

Detailed methodologies for the three primary sample preparation techniques are provided below.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples
  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., this compound-d3).

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
  • To 100 µL of urine sample, add 10 µL of the internal standard working solution.

  • Add 50 µL of 1 M HCl to acidify the sample.

  • Add 600 µL of ethyl acetate (B1210297) as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) with another 600 µL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma or Urine Samples
  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Dilute 100 µL of the sample (plasma or urine) containing the internal standard with 400 µL of 2% formic acid in water and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex and inject into the LC-MS/MS system.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described sample preparation protocols and the overall strategy for minimizing matrix effects.

Sample_Preparation_Workflows Figure 1: Sample Preparation Workflows for this compound Analysis cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) PPT_Start Plasma Sample + IS PPT_Add_ACN Add Acetonitrile PPT_Start->PPT_Add_ACN PPT_Vortex Vortex PPT_Add_ACN->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant PPT_Evaporate Evaporate PPT_Supernatant->PPT_Evaporate PPT_Reconstitute Reconstitute PPT_Evaporate->PPT_Reconstitute PPT_Inject Inject to LC-MS/MS PPT_Reconstitute->PPT_Inject LLE_Start Urine Sample + IS LLE_Acidify Acidify LLE_Start->LLE_Acidify LLE_Add_Solvent Add Ethyl Acetate LLE_Acidify->LLE_Add_Solvent LLE_Vortex Vortex & Centrifuge LLE_Add_Solvent->LLE_Vortex LLE_Collect_Organic Collect Organic Layer LLE_Vortex->LLE_Collect_Organic LLE_Evaporate Evaporate LLE_Collect_Organic->LLE_Evaporate LLE_Reconstitute Reconstitute LLE_Evaporate->LLE_Reconstitute LLE_Inject Inject to LC-MS/MS LLE_Reconstitute->LLE_Inject SPE_Start Sample + IS SPE_Condition Condition Cartridge SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute SPE_Evaporate Evaporate SPE_Elute->SPE_Evaporate SPE_Reconstitute Reconstitute SPE_Evaporate->SPE_Reconstitute SPE_Inject Inject to LC-MS/MS SPE_Reconstitute->SPE_Inject

Caption: Sample preparation workflows for HGA analysis.

Minimizing_Matrix_Effects_Strategy Figure 2: Overall Strategy for Minimizing Matrix Effects Start Biological Sample (Plasma/Urine) SamplePrep Sample Preparation (PPT, LLE, or SPE) Start->SamplePrep Chromatography Optimized LC Separation SamplePrep->Chromatography SIL_IS Use of Stable Isotope-Labeled Internal Standard (SIL-IS) Chromatography->SIL_IS Detection LC-MS/MS Detection SIL_IS->Detection Result Accurate & Precise Quantification of HGA Detection->Result

Caption: A comprehensive strategy to minimize matrix effects.

Conclusion

Minimizing matrix effects is paramount for achieving accurate and reliable quantification of this compound in biological matrices by LC-MS/MS. A thorough understanding of the sources of interference and the implementation of a multi-pronged strategy are essential. While protein precipitation offers a quick but less clean option, liquid-liquid extraction and, particularly, solid-phase extraction provide significantly cleaner extracts, thereby reducing matrix effects. The concurrent optimization of chromatographic conditions and the use of a stable isotope-labeled internal standard are critical components of a robust analytical method. By carefully selecting and validating the appropriate combination of these techniques, researchers can confidently generate high-quality data for clinical and research applications.

References

Navigating the Labyrinth: A Technical Guide to the Challenges of Homogentisic Acid Quantification in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of homogentisic acid (HGA) in serum is paramount for the diagnosis and therapeutic monitoring of Alkaptonuria (AKU), a rare genetic disorder of tyrosine metabolism. However, the journey from sample collection to a reliable HGA concentration is fraught with pre-analytical and analytical challenges. This in-depth technical guide provides a comprehensive overview of these hurdles, offering insights into various analytical methodologies, detailed experimental protocols, and strategies to mitigate common pitfalls. By presenting quantitative data in structured tables and illustrating complex workflows and relationships through diagrams, this guide serves as an essential resource for researchers, clinicians, and pharmaceutical scientists dedicated to improving the management of AKU.

Introduction: The Clinical Significance of this compound

This compound is an intermediate metabolite in the catabolism of the amino acids phenylalanine and tyrosine. In healthy individuals, HGA is converted to maleylacetoacetate by the enzyme homogentisate (B1232598) 1,2-dioxygenase (HGD). A deficiency in HGD activity, characteristic of AKU, leads to the accumulation of HGA in various tissues and its excessive excretion in urine.[1][2] Over time, HGA oxidizes and polymerizes into a melanin-like pigment, a process known as ochronosis, which causes progressive damage to connective tissues, leading to debilitating arthritis, cardiovascular complications, and other systemic manifestations.[3] Therefore, precise and accurate measurement of HGA in serum is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions like nitisinone (B1678953), which blocks HGA production.[4][5]

The Tyrosine Degradation Pathway and the Role of HGA

The metabolic pathway of tyrosine degradation is a critical biochemical process. A disruption in this pathway, specifically at the HGD step, is the root cause of Alkaptonuria.

Tyrosine_Metabolism cluster_AKU Alkaptonuria (AKU) Defect Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase HPPA 4-hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine aminotransferase HGA This compound (HGA) HPPA->HGA 4-hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate Homogentisate 1,2-dioxygenase (HGD) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA TCA Cycle Fumarate->TCA Acetoacetate->TCA

Figure 1: Tyrosine Degradation Pathway Highlighting the Metabolic Block in Alkaptonuria.

Pre-Analytical Challenges: The First Hurdle

The integrity of HGA quantification begins long before the sample reaches the analytical instrument. Pre-analytical variables can significantly impact the stability and concentration of HGA in serum.[6][7][8]

Sample Stability

HGA is susceptible to oxidation, particularly at room temperature and in alkaline conditions.[9] This degradation can lead to falsely low HGA measurements.

  • Temperature and Time: Delays in processing serum samples at room temperature can affect metabolite stability.[6][7] It is crucial to process and freeze samples promptly after collection. HGA has been shown to be stable for at least 24 hours at 4°C and through at least three freeze-thaw cycles.[4]

  • pH: The stability of HGA is pH-dependent, with increased degradation at higher pH.[9] While serum pH is tightly regulated, prolonged exposure to air can lead to CO2 loss and a slight increase in pH, potentially affecting HGA levels.

Interferences

Endogenous and exogenous substances in serum can interfere with HGA assays, leading to inaccurate results.

  • Endogenous Substances: High concentrations of other organic acids or structurally similar compounds could potentially interfere with chromatographic or enzymatic assays. However, modern mass spectrometry-based methods offer high selectivity, minimizing such interferences.

  • Exogenous Substances (Drugs): Certain medications may interfere with HGA quantification. For instance, p-diphenols can interfere with diagnostic tests that utilize the Trinder reaction.[3] A thorough patient medication history is therefore important.

Analytical Challenges: The Core of Quantification

The choice of analytical method is a critical determinant of the accuracy and reliability of HGA quantification. Various techniques are available, each with its own set of advantages and challenges.

Methodological Comparison

The most common methods for HGA quantification in serum include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays.

MethodPrincipleAdvantagesDisadvantages
GC-MS Separation of volatile derivatives of HGA by gas chromatography followed by mass spectrometric detection.[10][11]High sensitivity and specificity. Established methodology.Requires derivatization, which can be time-consuming and introduce variability.
LC-MS/MS Separation of HGA by liquid chromatography followed by tandem mass spectrometric detection.[4][5][12]High sensitivity, specificity, and throughput. Can simultaneously measure other relevant metabolites (e.g., tyrosine, nitisinone).[4]Higher instrument cost. Potential for matrix effects.[5]
HPLC Separation of HGA by high-performance liquid chromatography with various detectors (e.g., UV, electrochemical).[13][14]Relatively lower cost. Good for routine analysis.Lower sensitivity and specificity compared to MS-based methods. Potential for co-eluting interferences.
Enzymatic Assays Utilization of specific enzymes to react with HGA, producing a measurable signal (e.g., colorimetric, fluorometric).Can be adapted for high-throughput screening.Susceptible to interference from other substances in the sample that may interact with the enzymes or the detection system.[3][15][16]
Quantitative Performance of Analytical Methods

The performance of different analytical methods for HGA quantification varies significantly. The following table summarizes key performance parameters reported in the literature.

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)Reference
GC-MS 1 - 100 ng/µL0.4 ng/µL4 ng/µL1 - 15%95 - 125%[10][17]
LC-MS/MS Up to 500 µmol/LNot explicitly statedNot explicitly stated< 12%88 - 108%[4]
Capillary Electrophoresis (Urine) Not specified for serum0.56 µg/mL1.85 µg/mL< 2%Not specified[18][19]

Note: Data for capillary electrophoresis is for urine samples but is included for comparative purposes.

Specific Analytical Hurdles
  • Derivatization (GC-MS): The derivatization step in GC-MS, typically silylation, is critical for making HGA volatile. Incomplete or inconsistent derivatization can lead to poor precision and accuracy.[10][17]

  • Matrix Effects (LC-MS/MS): Components of the serum matrix can suppress or enhance the ionization of HGA, leading to inaccurate quantification. The use of isotopically labeled internal standards is essential to correct for these effects.[4][5]

  • Interference in Enzymatic Assays: HGA has been shown to cause significant negative interference in enzymatic assays that rely on peroxidase-based reactions, such as those for creatinine (B1669602) and uric acid.[3][15][16] This highlights the potential for reciprocal interference if enzymatic methods are used for HGA.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving reliable HGA quantification.

GC-MS Method for HGA Quantification in Plasma

This protocol is based on the method described by Thapa et al. (2015).[10][17]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., tropic acid).

    • Perform liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% trimethylchlorosilane (TMCS).

    • Heat the mixture at 80°C for 5 minutes to form the trimethylsilyl (B98337) (TMS) derivative of HGA.[10][17]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable capillary column (e.g., DB-5MS) for separation.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for the HGA-TMS derivative (e.g., m/z 384, 341, 252).[10][17]

  • Quantification:

    • Construct a calibration curve using standards prepared in a similar matrix.

    • Calculate the HGA concentration based on the peak area ratio of HGA to the internal standard.

LC-MS/MS Method for HGA Quantification in Serum

This protocol is based on the method described by Hughes et al. (2015).[4][5]

  • Sample Preparation:

    • To a small volume of serum (e.g., 50 µL), add an isotopically labeled internal standard (e.g., ¹³C₆-HGA).

    • Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol.

    • Centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.

    • Use a suitable C18 column for chromatographic separation.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both HGA and its labeled internal standard.

  • Quantification:

    • Generate a calibration curve using matrix-matched standards.

    • Determine the HGA concentration by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing Workflows and Challenges

Diagrams can simplify complex processes and relationships, providing a clearer understanding of the challenges in HGA quantification.

HGA_Quantification_Workflow cluster_PreAnalytical Pre-Analytical Phase cluster_Analytical Analytical Phase Patient Patient Sample (Serum) Collection Sample Collection Patient->Collection Processing Sample Processing (Centrifugation) Collection->Processing Storage Storage (-80°C) Processing->Storage Extraction Extraction / Protein Precipitation Storage->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data Result Final HGA Concentration Data->Result

Figure 2: Generalized Experimental Workflow for HGA Quantification in Serum.

HGA_Quantification_Challenges cluster_PreAnalytical Pre-Analytical Challenges cluster_Analytical Analytical Challenges center_node Accurate HGA Quantification Stability HGA Instability (Oxidation) Stability->center_node Handling Improper Sample Handling & Storage Handling->center_node Interference_Pre Endogenous/Exogenous Interferences Interference_Pre->center_node Method Method Selection (Sensitivity, Specificity) Method->center_node Derivatization Incomplete Derivatization (GC-MS) Derivatization->center_node Matrix Matrix Effects (LC-MS/MS) Matrix->center_node Interference_Ana Assay Interference (Enzymatic) Interference_Ana->center_node

Figure 3: Logical Diagram of Challenges in this compound Quantification.

Conclusion and Future Directions

The accurate quantification of this compound in serum is a complex process with numerous potential pitfalls. This guide has delineated the key pre-analytical and analytical challenges, from sample stability to methodological intricacies. While advanced techniques like LC-MS/MS have significantly improved the reliability of HGA measurement, a thorough understanding of the entire workflow is essential to ensure data quality.

Future efforts should focus on the standardization of protocols across different laboratories to improve inter-laboratory comparability of results. The development of certified reference materials for HGA in serum would be a significant step forward in this regard. Furthermore, continued research into novel analytical techniques that offer higher throughput and reduced sample preparation complexity will be invaluable for large-scale clinical trials and routine diagnostic applications. By addressing these challenges, the scientific and medical communities can enhance the care and management of individuals with Alkaptonuria.

References

Avoiding Interference in Colorimetric Assays for Homogentisic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homogentisic acid (HGA), a key intermediate in the tyrosine catabolic pathway, is a critical biomarker for the rare genetic disorder alkaptonuria. Accurate quantification of HGA in biological fluids, particularly urine, is essential for the diagnosis, monitoring, and development of therapies for this condition. While various analytical methods are available, colorimetric assays offer a rapid and cost-effective approach for HGA determination. However, the accuracy of these assays can be compromised by interfering substances present in complex biological matrices. This technical guide provides a comprehensive overview of common colorimetric assays for HGA, details potential sources of interference, and offers strategies to mitigate these challenges, ensuring reliable and accurate measurements.

Tyrosine Metabolism and this compound

This compound is a product of the breakdown of the amino acids phenylalanine and tyrosine. In healthy individuals, the enzyme homogentisate (B1232598) 1,2-dioxygenase further metabolizes HGA. A deficiency in this enzyme leads to the accumulation of HGA in the body and its excretion in the urine.

Tyrosine_Metabolism cluster_enzymes Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Homogentisic_Acid This compound (HGA) p_Hydroxyphenylpyruvate->Homogentisic_Acid Maleylacetoacetate Maleylacetoacetate Homogentisic_Acid->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate TCA_Cycle TCA Cycle Fumarate_Acetoacetate->TCA_Cycle enzyme1 Phenylalanine hydroxylase enzyme2 Tyrosine transaminase enzyme3 p-Hydroxyphenylpyruvate dioxygenase enzyme4 Homogentisate 1,2-dioxygenase enzyme5 Maleylacetoacetate isomerase enzyme6 Fumarylacetoacetase

Figure 1: Simplified Tyrosine Catabolic Pathway.

Colorimetric Assays for this compound

Several colorimetric methods have been developed for the detection of HGA, ranging from simple, qualitative tests to more specific, quantitative enzymatic assays.

Ferric Chloride Test

This qualitative test is based on the reaction of the phenolic hydroxyl groups of HGA with ferric ions (Fe³⁺) to produce a transient blue-green color. While simple and rapid, this test is not specific for HGA and can yield false-positive results with other phenolic compounds.

Benedict's Test

Benedict's test is a qualitative method for detecting reducing substances. HGA, being a reducing agent, gives a positive result, typically a color change from blue to green, yellow, orange, or brick-red depending on its concentration. However, this test is highly non-specific, as numerous other reducing substances in urine, such as glucose and ascorbic acid, will also produce a positive result.

Enzymatic Colorimetric Assay

A highly specific and quantitative method for HGA determination involves the use of the enzyme homogentisate 1,2-dioxygenase. This enzyme specifically catalyzes the oxidation of HGA. The decrease in HGA concentration can be monitored spectrophotometrically, or the reaction can be coupled to a colorimetric indicator. This method offers superior specificity compared to chemical-based colorimetric assays.

Sources of Interference and Mitigation Strategies

Interference in colorimetric assays for HGA can arise from various endogenous and exogenous compounds present in biological samples. Understanding these potential interferents is crucial for developing robust and reliable assays.

Potential Interfering Substances

The following table summarizes common interfering substances and the assays they are known to affect.

Interfering SubstanceAffected Assay(s)Mechanism of InterferenceMitigation Strategy
Other Phenolic Compounds (e.g., salicylates, phenylpyruvate)Ferric Chloride TestReact with ferric ions to produce a similar color change.[1]Use of a more specific assay (e.g., enzymatic); Sample cleanup (SPE).
Reducing Substances (e.g., ascorbic acid, glucose, creatinine, urate)Benedict's TestReduce the cupric ions in Benedict's reagent, leading to a false-positive result.[2][3][4]Use of a more specific assay; Enzymatic removal of interferent (e.g., ascorbate (B8700270) oxidase); Sample cleanup (SPE).
Ascorbic Acid (Vitamin C) Benedict's Test, some enzymatic assaysPotent reducing agent that can interfere with redox-based colorimetric reactions.[2][3][4][5]Addition of ascorbate oxidase to the sample; Sample cleanup (SPE).
Structurally Similar Tyrosine Metabolites (e.g., p-hydroxyphenylpyruvic acid, p-hydroxyphenyllactic acid)Less specific assaysMay cross-react with reagents intended for HGA.Use of highly specific enzymes (e.g., homogentisate 1,2-dioxygenase).
Drug Metabolites VariousCan possess phenolic or reducing properties, leading to false positives in non-specific assays.Review of patient medication history; Sample cleanup (SPE, LLE).
Sample Preparation to Minimize Interference

Proper sample preparation is a critical step in reducing interference in colorimetric HGA assays. The choice of method depends on the specific assay and the nature of the interfering substances.

Sample_Prep_Workflow Urine_Sample Urine Sample Precipitation Protein Precipitation (e.g., with organic solvent) Urine_Sample->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 SPE Solid-Phase Extraction (SPE) (e.g., C18 or anion exchange) Supernatant1->SPE LLE Liquid-Liquid Extraction (LLE) (e.g., with ethyl acetate) Supernatant1->LLE Eluate Eluate containing HGA SPE->Eluate Organic_Phase Organic Phase containing HGA LLE->Organic_Phase Final_Sample Prepared Sample for Assay Eluate->Final_Sample Evaporation Evaporation & Reconstitution Organic_Phase->Evaporation Evaporation->Final_Sample

Figure 2: General Workflow for Sample Preparation.

1. Solid-Phase Extraction (SPE): SPE is a powerful technique for isolating HGA from complex matrices like urine. Reversed-phase (e.g., C18) or anion exchange cartridges can be employed. The general procedure involves conditioning the cartridge, loading the sample, washing away interfering substances, and finally eluting the purified HGA.

2. Liquid-Liquid Extraction (LLE): LLE can also be used to separate HGA from interfering compounds. This typically involves extracting the acidified urine sample with an organic solvent like ethyl acetate. The HGA partitions into the organic phase, which is then separated, evaporated, and the residue reconstituted in a suitable buffer for analysis.

Experimental Protocols

Protocol 1: Qualitative Ferric Chloride Test for HGA in Urine

Materials:

  • 10% (w/v) Ferric Chloride (FeCl₃) solution

  • Test tubes

  • Urine sample

Procedure:

  • To 1 mL of urine in a test tube, add 2-4 drops of 10% ferric chloride solution.

  • Mix gently and observe any color change.

  • A transient blue or green color that appears and fades within a minute indicates a positive result, suggesting the presence of phenolic compounds, including HGA.

Limitations: This test is not specific for HGA and can give false positives with other phenolic compounds, such as salicylates.[1]

Protocol 2: Enzymatic Spectrophotometric Assay for HGA

This protocol is based on the high specificity of homogentisate 1,2-dioxygenase for HGA.[4]

Materials:

  • Homogentisate 1,2-dioxygenase (HGD) enzyme preparation

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5-7.0)

  • Urine sample (appropriately diluted)

  • Spectrophotometer capable of measuring absorbance at the optimal wavelength for HGA (typically around 290 nm)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the diluted urine sample.

  • Measure the initial absorbance of the reaction mixture at the optimal wavelength for HGA. This represents the total absorbance, including that of HGA.

  • Initiate the enzymatic reaction by adding a specific amount of the HGD enzyme preparation to the reaction mixture.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) and monitor the decrease in absorbance over time as HGA is consumed.

  • The reaction is complete when the absorbance stabilizes. The difference between the initial and final absorbance is proportional to the concentration of HGA in the sample.

  • A standard curve of known HGA concentrations should be prepared to quantify the amount of HGA in the urine sample.

Specificity: This enzymatic assay is highly specific for HGA. Studies have shown that it is not significantly competed by a large molar excess of structurally related compounds, including phenylacetate (B1230308) and its hydroxy derivatives, phenylalanine, tyrosine, phenylpyruvate, and gentisate.[4]

Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)

This is a general protocol that can be adapted for the cleanup of urine samples prior to colorimetric analysis.

Materials:

  • SPE cartridge (e.g., C18 or a strong anion exchanger)

  • Methanol (B129727) (for conditioning and elution)

  • Acidified water (e.g., pH 2, for washing)

  • Urine sample

Procedure:

  • Conditioning: Activate the SPE cartridge by passing methanol through it, followed by water.

  • Sample Loading: Acidify the urine sample (e.g., to pH 2-3) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with acidified water to remove polar, interfering substances.

  • Elution: Elute the retained HGA from the cartridge using an appropriate solvent, such as methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable buffer for the colorimetric assay.

Conclusion

Accurate measurement of this compound is paramount for the management of alkaptonuria. While simple colorimetric tests can provide a rapid qualitative indication of elevated HGA, they are prone to significant interference. For quantitative and reliable results, the use of a highly specific enzymatic assay based on homogentisate 1,2-dioxygenase is strongly recommended. When using less specific colorimetric methods, or when dealing with complex sample matrices, appropriate sample preparation techniques such as solid-phase extraction are essential to remove interfering substances. By understanding the principles of these assays, the potential sources of interference, and the strategies for their mitigation, researchers and clinicians can ensure the accuracy and reliability of HGA measurements, ultimately leading to improved patient care and advancements in the treatment of alkaptonuria.

References

Improving Recovery of Homogentisic Acid from Dried Urine Spots: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methodologies for the enhanced recovery and analysis of Homogentisic Acid (HGA) from dried urine spots (DUS). HGA is a critical biomarker for the diagnosis and monitoring of Alkaptonuria, a rare genetic disorder. The use of DUS offers a minimally invasive, stable, and easily transportable sample collection method, making it ideal for large-scale screening and remote monitoring. This document details experimental protocols, presents quantitative data for method comparison, and visualizes key pathways and workflows to aid in the development and validation of robust analytical procedures.

Introduction to this compound and Alkaptonuria

Alkaptonuria (AKU) is an autosomal recessive disorder caused by a deficiency in the enzyme homogentisate (B1232598) 1,2-dioxygenase (HGD).[1] This enzyme is a key component of the tyrosine metabolism pathway. Its deficiency leads to the accumulation of this compound in the body, which is then excreted in large amounts in the urine.[1] The oxidation of HGA in urine causes it to darken when exposed to air or alkaline substances, a characteristic sign of the disease.[1] Over time, HGA deposits in connective tissues, leading to a condition called ochronosis, which causes debilitating arthritis and other systemic complications.

The following diagram illustrates the tyrosine metabolism pathway and the enzymatic block in Alkaptonuria.

Tyrosine_Metabolism_Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase HPPA 4-hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine aminotransferase HGA This compound HPPA->HGA 4-hydroxyphenylpyruvate dioxygenase Nitisinone_block X HPPA->Nitisinone_block HGD_block X HGA->HGD_block MAA Maleylacetoacetate FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate FAA->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase HGD_block->MAA Homogentisate 1,2-dioxygenase (Deficient in AKU) Nitisinone_block->HGA Nitisinone Inhibition

Tyrosine metabolism pathway and the site of enzymatic deficiency in Alkaptonuria.

Dried Urine Spot (DUS) Sample Collection and Preparation

The use of DUS simplifies sample handling, shipment, and storage compared to liquid urine.

Experimental Protocol: DUS Preparation [1]

  • Spotting: Using a micropipette, apply a fixed volume (e.g., 30 µL) of fresh urine onto a designated filter paper (e.g., S&S® 2992™ Schleicher & Schuell).[1]

  • Drying: Allow the spots to dry completely in the dark at ambient room temperature for a minimum of 3-4 hours.[1]

  • Storage: Once dried, the DUS samples can be stored in sealed bags with desiccant. For long-term stability, storage at 4°C is recommended, as HGA shows poor stability at higher temperatures.[2]

The following workflow diagram outlines the general process from sample collection to analysis.

DUS_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis Urine_Collection Urine Collection Spotting Spotting onto Filter Paper Urine_Collection->Spotting Drying Drying of Urine Spot Spotting->Drying Punching Punching of DUS Disc Drying->Punching Elution Elution with Solvent Punching->Elution Analysis Analytical Method (Colorimetric, HPLC, GC-MS, LC-MS/MS) Elution->Analysis

References

A Technical Guide to Target Validation and Comparative Analysis in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical processes of target validation and comparative analysis in the drug development pipeline. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of key experimental methodologies, data interpretation, and the visualization of complex biological systems and workflows.

Introduction to Target Validation

Target validation is a crucial early step in drug discovery, aiming to provide strong evidence that a specific biological target (e.g., a protein, gene) is critically involved in a disease process and that modulation of this target is likely to have a therapeutic effect.[1] Rigorous preclinical target validation significantly increases the confidence in a drug candidate and can reduce the high attrition rates seen in clinical trials.[1][2] The process involves a multi-faceted approach, utilizing a combination of in vitro and in vivo experimental models to build a compelling case for a target's role in the disease pathophysiology.

Key Experimental Protocols for Target Validation

A robust target validation strategy employs a range of experimental techniques to probe the function of the target from different angles. Below are detailed methodologies for three widely used approaches: siRNA-mediated gene silencing, high-content screening, and in vivo validation in preclinical cancer models.

siRNA-Mediated Gene Silencing for Target Knockdown

Small interfering RNA (siRNA) is a powerful tool to transiently suppress the expression of a specific gene, thereby mimicking the effect of an inhibitory drug.[3] This allows for the assessment of the functional consequences of reduced target protein levels.

Experimental Protocol:

  • Cell Seeding: Plate 2 x 10^5 cells per well in a 6-well tissue culture plate with 2 ml of antibiotic-free normal growth medium supplemented with fetal bovine serum (FBS). Incubate at 37°C in a CO2 incubator for 18-24 hours, or until cells reach 60-80% confluency.[4]

  • Preparation of Transfection Solutions:

    • Solution A: For each well, dilute 2-8 µl of the siRNA duplex (equivalent to 0.25-1 µg or 20-80 pmols) into 100 µl of siRNA Transfection Medium.[4] The optimal amount of siRNA should be determined experimentally for each target.[4]

    • Solution B: For each well, dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.[4]

  • Formation of Transfection Complex: Add the siRNA solution (Solution A) to the diluted transfection reagent (Solution B). Mix gently by pipetting and incubate for 15-45 minutes at room temperature.[4]

  • Transfection:

    • Wash the cells once with 2 ml of siRNA Transfection Medium.[4]

    • Aspirate the medium and add 0.8 ml of siRNA Transfection Medium to each tube containing the transfection complex.

    • Overlay the mixture onto the washed cells.[4]

  • Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[4] Afterwards, add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration, and incubate for an additional 18-24 hours.[4]

  • Post-Transfection Analysis: Assay the cells for target gene or protein knockdown and the desired phenotypic changes 24-72 hours after the addition of fresh medium. This can include methods like quantitative PCR (qPCR) to measure mRNA levels or Western blotting for protein levels.

High-Content Screening (HCS) for Phenotypic Analysis

High-content screening combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a detailed picture of the cellular response to a drug or genetic perturbation.[5][6]

Experimental Protocol:

  • Cell Plating: Seed cells in multi-well plates (e.g., 96- or 384-well) at a density that ensures they are in a logarithmic growth phase and form a sub-confluent monolayer during the assay. The optimal cell number needs to be determined for each cell line and assay.

  • Compound Treatment or Genetic Perturbation:

    • For compound screening, add the test compounds at various concentrations to the cell plates using an automated liquid handler. Include appropriate positive and negative controls.

    • For genetic screening (e.g., with an siRNA library), perform transfection as described in the previous protocol, but adapted for a high-throughput format.

  • Cell Staining: After the desired incubation period, fix the cells and stain them with fluorescent dyes or antibodies to label specific cellular components (e.g., nucleus, cytoskeleton, organelles).[6] Multiple fluorescent labels can be used simultaneously to analyze different cellular features in parallel.[7]

  • Image Acquisition: Use an automated high-content imaging system to acquire images of the cells in each well. The system should be capable of autofocusing and capturing images from multiple channels.

  • Image Analysis: Employ image analysis software to identify and segment individual cells and extract quantitative data for various cellular features, such as cell number, nuclear size and shape, protein localization, and fluorescence intensity.[6]

  • Data Analysis: Analyze the quantitative data to identify "hits" – compounds or gene knockdowns that induce a desired phenotypic change. This often involves statistical analysis and the use of scoring methods to rank the hits.

In Vivo Validation in a Mouse Xenograft Model of Cancer

Animal models are indispensable for evaluating the efficacy and potential toxicity of a drug candidate in a whole-organism context.[8][9] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a commonly used preclinical cancer model.[3][10]

Experimental Protocol:

  • Animal Model Selection: Choose an appropriate immunocompromised mouse strain (e.g., BALB/c nude, SCID) that will support the growth of the human cancer cell line of interest.[11]

  • Tumor Cell Implantation:

    • Harvest cancer cells that are in an exponential growth phase.

    • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

    • Inject the cell suspension subcutaneously into the flank of the mice.[9]

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the animals into treatment and control groups.

  • Drug Administration:

    • Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[11]

  • Efficacy Assessment:

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

    • Monitor the body weight of the animals as a general indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[11]

  • Data Analysis:

    • Plot the mean tumor volume for each group over time to visualize the treatment effect.

    • Perform statistical analysis to determine if there is a significant difference in tumor growth between the treatment and control groups.

Quantitative Data Presentation for Comparative Analysis

The ability to compare the efficacy and selectivity of different drug candidates is crucial for lead optimization and candidate selection. Presenting quantitative data in a clear and structured format is essential for this comparative analysis.

The following table provides a comparative analysis of the in vitro efficacy (IC50 values) of two hypothetical kinase inhibitors, Compound A and Compound B, against a panel of cancer cell lines with different genetic backgrounds.

Cell LineCancer TypeKey Genetic MutationCompound A IC50 (nM)Compound B IC50 (nM)
NCI-H1975Non-Small Cell Lung CancerEGFR L858R/T790M50>10,000
A549Non-Small Cell Lung CancerKRAS G12S>10,0008,500
HCC827Non-Small Cell Lung CancerEGFR del E746-A750155,000
BT-474Breast CancerHER2 Amplification250150
MCF-7Breast CancerPIK3CA H1047R1,500800
MDA-MB-231Breast CancerBRAF G464V>10,000>10,000

IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Lower values indicate higher potency.

Visualization of Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental workflows can greatly enhance understanding and communication among researchers. The Graphviz DOT language is a powerful tool for generating such diagrams from simple text descriptions.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[12] Understanding how a drug candidate modulates this pathway is often a critical aspect of its validation.

PI3K_Akt_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK-3β Akt->GSK3b Inhibits FoxO FoxO Transcription Factors Akt->FoxO Inhibits Bad Bad Akt->Bad Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits Growth Cell Growth mTORC1->Growth CellCycle Cell Cycle Progression GSK3b->CellCycle Apoptosis Apoptosis FoxO->Apoptosis Bad->Apoptosis Caspase9->Apoptosis Survival Cell Survival CellCycle->Survival GrowthFactor Growth Factor GrowthFactor->RTK Binds Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_comparative Comparative Analysis TargetID Target Identification (e.g., Genomics, Proteomics) siRNA siRNA-mediated Gene Silencing TargetID->siRNA HCS High-Content Screening TargetID->HCS Biochemical Biochemical Assays (e.g., Kinase Assays) siRNA->Biochemical HCS->Biochemical Xenograft Xenograft Mouse Models Biochemical->Xenograft PDX Patient-Derived Xenograft (PDX) Models Biochemical->PDX Toxicity Toxicology Studies Xenograft->Toxicity PDX->Toxicity LeadOpt Lead Optimization Toxicity->LeadOpt CandidateSel Candidate Selection LeadOpt->CandidateSel

References

A Technical Deep Dive: Comparative Analysis of Homogentisic Acid and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homogentisic acid (HGA), a key intermediate in the catabolism of the amino acids phenylalanine and tyrosine, has garnered significant scientific interest primarily due to its central role in the rare genetic disorder, alkaptonuria. This in-depth technical guide provides a comparative analysis of this compound and its structural analogues. By examining their physicochemical properties, biological activities, and the signaling pathways they influence, this document aims to offer a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties: A Comparative Overview

The structural similarities and differences among this compound and its analogues directly influence their chemical and physical characteristics. Understanding these properties is crucial for predicting their behavior in biological systems and for designing experimental protocols.

CompoundChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Water SolubilitylogP
This compound C₈H₈O₄168.15150-152[1]850 mg/mL at 25 °C[2]0.86
Gentisic Acid C₇H₆O₄154.12204[3]Very soluble[3]1.34
Benzoquinone Acetic Acid C₈H₆O₄166.13Not availableNot available-0.5
3,4-Dihydroxyphenylacetic Acid C₈H₈O₄168.15127-130[4][5]Soluble (50 mg/mL)[4]0.93
Hydroquinone (B1673460) C₆H₆O₂110.11172-17570 g/L at 25 °C0.59
p-Benzoquinone C₆H₄O₂108.10115[6]11 g/L at 18 °C[6]0.2

Biological Activities and Cytotoxicity

The biological effects of this compound and its analogues are diverse, ranging from antioxidant properties to cytotoxic effects. A comparative understanding of these activities is essential for evaluating their therapeutic potential and toxicological profiles.

CompoundKey Biological ActivitiesCell LineIC50 Value (µM)Reference
This compound Antibacterial activity against Gram-positive and Gram-negative bacteria.[5][7]HepG2Cytotoxic[5][7]
Gentisic Acid Anti-inflammatory, antirheumatic, antioxidant.[8][9][10]HTC cellsNot specified (tested up to 8 µg/mL)[8]
Benzoquinone Acetic Acid No antibacterial activity.[5]Not specifiedNot available
Hydroquinone Cytotoxic to various cancer cell lines.A431 (Skin Carcinoma)> 100 (at 24h)[11]
3T3 (Mouse Fibroblast)~150 (NRU Assay), ~250 (MTT Assay)[11]
B16F10 (Mouse Melanoma)Significant effect (dose-dependent)[11]
MDA-MB-231 (Breast Cancer)Significant effect (dose-dependent)[11]
Arbutin Less cytotoxic than hydroquinone.melan-a (Melanocytes)Not specified[11]
Deoxyarbutin Less cytotoxic than hydroquinone and arbutin.melan-a (Melanocytes)Not specified[11]

Signaling Pathways

Tyrosine Catabolism Pathway

This compound is a critical intermediate in the catabolic pathway of tyrosine. In the genetic disorder alkaptonuria, a deficiency in the enzyme homogentisate (B1232598) 1,2-dioxygenase leads to the accumulation of HGA.

Tyrosine_Catabolism Tyrosine Tyrosine PHP 4-Hydroxyphenylpyruvate Tyrosine->PHP Tyrosine aminotransferase HGA This compound PHP->HGA 4-Hydroxyphenylpyruvate dioxygenase MAA 4-Maleylacetoacetate HGA->MAA Homogentisate 1,2-dioxygenase (Deficient in Alkaptonuria) FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase Fumarate Fumarate FAA->Fumarate Fumarylacetoacetase Acetoacetate Acetoacetate FAA->Acetoacetate Fumarylacetoacetase

Figure 1: Tyrosine Catabolism Pathway
HGA-Induced Cellular Stress and Cytoskeletal Alterations

The accumulation of this compound can induce cellular stress and lead to alterations in the cytoskeleton and extracellular matrix, particularly in chondrocytes, contributing to the pathology of alkaptonuria.[12]

HGA_Cellular_Effects HGA This compound Accumulation ROS Reactive Oxygen Species (ROS) Generation HGA->ROS Cytoskeleton Cytoskeletal Network (Actin, Vimentin, Tubulin) ROS->Cytoskeleton causes alteration ECM Extracellular Matrix (Collagen, Proteoglycans) Cytoskeleton->ECM impacts organization Degeneration Degeneration & Architectural Loss ECM->Degeneration

Figure 2: HGA Cellular Effects

Experimental Protocols

Synthesis of Gentisic Acid from Hydroquinone (Kolbe-Schmitt Reaction)

This protocol describes the carboxylation of hydroquinone to produce gentisic acid.[3][13]

Materials:

  • Hydroquinone

  • Potassium bicarbonate

  • Water

  • Carbon dioxide (gas)

  • Hydrochloric acid (concentrated)

  • Butanol

  • High-pressure reactor

Procedure:

  • Dissolve hydroquinone and potassium bicarbonate in water in a high-pressure reactor.

  • Pressurize the reactor with carbon dioxide gas to over 300 lbs. per square inch.[13]

  • Heat the mixture to a temperature range of 175°C to 200°C and maintain for several hours.[13]

  • Cool the reactor and release the pressure.

  • Acidify the resulting solution with concentrated hydrochloric acid to precipitate the crude gentisic acid.

  • Filter the precipitate and wash with cold water.

  • Purify the crude product by recrystallization from water or by extraction with butanol followed by evaporation of the solvent.[13]

Synthesis of p-Benzoquinone from Hydroquinone

This protocol details the oxidation of hydroquinone to p-benzoquinone using chromium trioxide.[14]

Materials:

  • Hydroquinone

  • Acetic acid (60%)

  • Chromium trioxide

  • Water

  • Ice bath

  • Separatory funnel

  • Mechanical stirrer

  • Filtration apparatus

Procedure:

  • Dissolve hydroquinone in 60% acetic acid in a beaker and cool to below 5°C in an ice bath.[14]

  • Prepare a solution of chromium trioxide in water and add glacial acetic acid.

  • Using a separatory funnel, add the chromium trioxide solution to the stirred hydroquinone solution at a rate that maintains the temperature below 10°C. This addition typically takes about 2 hours.[14]

  • Immediately after the addition is complete, filter the mixture.

  • Wash the collected p-benzoquinone crystals several times with ice-cold water.

  • Dry the product on filter paper. The product is a bright yellow crystalline solid.[14]

Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the extraction and derivatization of urinary organic acids, including this compound, for GC-MS analysis.[15][16][17][18][19]

Materials:

  • Urine sample

  • Internal standard solution (e.g., tropic acid)

  • Hydrochloric acid (5M)

  • Sodium chloride (solid)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulphate

  • Nitrogen gas supply

  • Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Pyridine

  • Vortex mixer

  • Centrifuge

  • GC-MS instrument

Procedure:

  • Sample Preparation:

    • Pipette a specific volume of urine into a clean glass tube.

    • Add the internal standard.

    • Acidify the urine to pH < 2 with 5M HCl.[18]

    • Saturate the solution with solid sodium chloride.[18]

  • Extraction:

    • Add ethyl acetate to the tube and vortex thoroughly for 1 minute.

    • Centrifuge to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction process two more times, combining the organic layers.[17]

    • Add anhydrous sodium sulphate to the combined organic extract to remove any residual water.

  • Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[18]

  • Derivatization:

    • To the dried extract, add the derivatization reagent (e.g., BSTFA) and pyridine.[18]

    • Vortex the mixture and incubate at a specific temperature (e.g., 70-90°C) for a set time (e.g., 15 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.[15]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The compounds are separated on the gas chromatography column and detected by the mass spectrometer.

GCMS_Workflow cluster_prep Sample Preparation cluster_extract Extraction Urine Urine Sample IS Add Internal Standard Urine->IS Acidify Acidify (pH < 2) IS->Acidify Salt Saturate with NaCl Acidify->Salt LLE Liquid-Liquid Extraction (Ethyl Acetate) Salt->LLE Combine Combine Organic Layers LLE->Combine Dry Dry with Na2SO4 Combine->Dry Evaporate Evaporate to Dryness (Nitrogen Stream) Dry->Evaporate Derivatize Derivatization (e.g., BSTFA) Evaporate->Derivatize Analysis GC-MS Analysis Derivatize->Analysis

Figure 3: GC-MS Analysis Workflow

Conclusion

This technical guide provides a foundational comparative analysis of this compound and its structural analogues. The presented data on physicochemical properties, biological activities, and related signaling pathways, along with detailed experimental protocols, offer a comprehensive resource for researchers. A deeper understanding of these compounds is critical for advancing research into metabolic disorders like alkaptonuria and for the development of novel therapeutic agents. The provided visualizations and structured data aim to facilitate this understanding and spur further investigation in this important area of study.

References

A Comparative Analysis of the Antioxidant Capacities of Homogentisic Acid and Gentisic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homogentisic acid (HGA) and gentisic acid (GA), both dihydroxylated phenolic acids, exhibit significant antioxidant properties. This technical guide provides a comprehensive comparison of their antioxidant capacities, drawing upon quantitative data from various in vitro assays. Detailed experimental protocols for these assays are provided to ensure reproducibility. Furthermore, this guide elucidates the molecular mechanisms through which these acids exert their effects, with a focus on their modulation of key signaling pathways. Visual diagrams generated using Graphviz are included to illustrate these complex biological processes and experimental workflows. This document serves as a critical resource for researchers and professionals in the fields of drug discovery, biochemistry, and antioxidant research, offering a foundational understanding of the relative antioxidant potential and mechanisms of action of homogentisic and gentisic acids.

Introduction

This compound (2,5-dihydroxyphenylacetic acid) and gentisic acid (2,5-dihydroxybenzoic acid) are structurally similar phenolic compounds that play distinct roles in biological systems. HGA is an intermediate in the metabolism of tyrosine and phenylalanine, and its accumulation is associated with the genetic disorder alkaptonuria, leading to oxidative stress and tissue damage.[1] Gentisic acid, a metabolite of aspirin, is recognized for its antioxidant and anti-inflammatory properties.[2] Understanding the comparative antioxidant capacity of these molecules is crucial for elucidating their physiological and pathological roles and for exploring their therapeutic potential.

This guide provides a side-by-side analysis of their antioxidant activities as determined by common in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Quantitative Antioxidant Capacity Data

The antioxidant capacities of this compound and gentisic acid have been evaluated using various assays. The following tables summarize the available quantitative data to facilitate a direct comparison. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.

Table 1: DPPH Radical Scavenging Activity of this compound and Gentisic Acid Pyomelanin Mimics

CompoundEC50 (µg/mL)
This compound Pyomelanin Mimic (HGAm)10.5 ± 0.2[3]
Gentisic Acid Pyomelanin Mimic (GAm)26.8 ± 0.5[3]

EC50 represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Gentisic Acid

Concentration (µM)FRAP Value (µM Fe²⁺)
10114 ± 3[4]
25290 ± 5[4]
50585 ± 12[4]
1001180 ± 25[4]

Table 3: Oxygen Radical Absorbance Capacity (ORAC) of Gentisic Acid

Concentration (µM)ORAC Value (µM Trolox Equivalents)
2.529 ± 1[4]
545 ± 2[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

This protocol is based on the methodology used for the direct comparison of homogentisic and gentisic acid pyomelanin mimics.[3]

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.2 mM in methanol)

  • This compound pyomelanin mimic (HGAm) stock solution (0.1 mg/mL in phosphate (B84403) buffer)[3]

  • Gentisic acid pyomelanin mimic (GAm) stock solution (0.16 mg/mL in phosphate buffer)[3]

  • Methanol

  • Phosphate buffer (pH 7.4)

Procedure:

  • Prepare a series of dilutions of the HGAm and GAm stock solutions in phosphate buffer.

  • In a 96-well microplate, add 200 µL of the DPPH solution to each well.

  • Add 200 µL of the various concentrations of the antioxidant solutions to the wells.[3]

  • Incubate the plate in the dark at room temperature (298 K) for 15 minutes.[3]

  • Measure the absorbance at 520 nm using a microplate reader.

  • A control containing 200 µL of DPPH solution and 200 µL of phosphate buffer is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The EC50 value is determined by plotting the percentage of scavenging activity against the logarithm of the antioxidant concentration.[3]

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol is a general representation based on common FRAP assay methodologies.[5][6][7]

Reagents:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.

  • Ferrous sulfate (B86663) (FeSO₄) standard solutions (for calibration curve)

  • Sample solutions of gentisic acid at various concentrations.

Procedure:

  • Pipette 10 µL of the sample or standard solution into a 96-well plate.[5]

  • Add 220 µL of the pre-warmed FRAP reagent to each well.[5]

  • Mix and incubate at 37°C for 4 minutes.[5]

  • Measure the absorbance at 593 nm.

  • Construct a calibration curve using the absorbance values of the FeSO₄ standards.

  • Calculate the FRAP value of the samples from the standard curve and express the results as µM Fe²⁺ equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol is a generalized procedure based on established ORAC methodologies.[8][9][10]

Reagents:

  • Fluorescein (B123965) sodium salt solution (e.g., 10 nM in 75 mM phosphate buffer, pH 7.4)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (e.g., 240 mM in 75 mM phosphate buffer, pH 7.4), prepared fresh daily.

  • Trolox standards (for calibration curve)

  • Sample solutions of gentisic acid at various concentrations.

  • Phosphate buffer (75 mM, pH 7.4)

Procedure:

  • In a black 96-well microplate, add 150 µL of the fluorescein solution to each well.[11]

  • Add 25 µL of the sample, Trolox standard, or phosphate buffer (for blank) to the wells.[11]

  • Incubate the plate at 37°C for at least 30 minutes in the plate reader.[11]

  • Initiate the reaction by injecting 25 µL of the AAPH solution into each well using the plate reader's injector.[11]

  • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculate the area under the curve (AUC) for each sample, standard, and blank.

  • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

  • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

  • Determine the ORAC value of the samples from the standard curve and express the results as µM Trolox equivalents.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of homogentisic and gentisic acids are intertwined with their influence on cellular signaling pathways.

This compound and the Wnt/β-catenin Signaling Pathway

In the context of alkaptonuria, the accumulation of this compound leads to significant oxidative stress.[12] This oxidative environment has been shown to impair the Wnt/β-catenin signaling pathway in human osteoblasts. The Wnt/β-catenin pathway is crucial for bone formation and homeostasis. The mechanism involves the generation of reactive oxygen species (ROS) during the autoxidation of HGA, which can lead to the degradation of β-catenin, a key transducer in this pathway. The downregulation of Wnt/β-catenin signaling contributes to the severe osteoarthropathy observed in alkaptonuria patients.

HGA_Wnt_Pathway HGA This compound Accumulation Oxidative_Stress Oxidative Stress (Increased ROS) HGA->Oxidative_Stress Induces Wnt_Pathway Wnt/β-catenin Signaling Pathway Oxidative_Stress->Wnt_Pathway Impairs Osteoblast_Dysfunction Osteoblast Dysfunction Wnt_Pathway->Osteoblast_Dysfunction Leads to Osteoarthropathy Osteoarthropathy Osteoblast_Dysfunction->Osteoarthropathy Contributes to

HGA-induced impairment of Wnt/β-catenin signaling.
Gentisic Acid and the Nrf2/HO-1 and NF-κB Signaling Pathways

Gentisic acid exerts its antioxidant and anti-inflammatory effects by modulating the Nrf2/HO-1 and NF-κB signaling pathways.[13]

  • Nrf2/HO-1 Pathway Activation: Gentisic acid can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[3] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like gentisic acid, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription. This results in an enhanced cellular antioxidant defense.[3][13]

  • NF-κB Pathway Inhibition: The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Gentisic acid has been shown to inhibit the activation of NF-κB.[13] By preventing the translocation of NF-κB to the nucleus, gentisic acid downregulates the expression of pro-inflammatory cytokines and enzymes, thereby mitigating the inflammatory response.

GA_Signaling_Pathways cluster_nrf2 Nrf2/HO-1 Pathway cluster_nfkb NF-κB Pathway GA_Nrf2 Gentisic Acid Keap1_Nrf2 Keap1-Nrf2 Complex GA_Nrf2->Keap1_Nrf2 Disrupts Nrf2_nuc Nrf2 (Nucleus) Keap1_Nrf2->Nrf2_nuc Nrf2 translocation ARE ARE Nrf2_nuc->ARE Binds to HO1 HO-1 & other antioxidant genes ARE->HO1 Upregulates Antioxidant_Response Enhanced Antioxidant Response HO1->Antioxidant_Response GA_NFkB Gentisic Acid NFkB_activation NF-κB Activation GA_NFkB->NFkB_activation Inhibits Inflammation Inflammation NFkB_activation->Inflammation Reduces DPPH_Workflow start Start prep_reagents Prepare DPPH and Antioxidant Solutions start->prep_reagents mix Mix DPPH and Antioxidant in 96-well plate prep_reagents->mix incubate Incubate in Dark (15 min, 298 K) mix->incubate measure Measure Absorbance at 520 nm incubate->measure calculate Calculate % Scavenging and EC50 measure->calculate end End calculate->end FRAP_Workflow start Start prep_reagents Prepare FRAP Reagent and Samples/Standards start->prep_reagents mix Add Sample/Standard and FRAP Reagent to 96-well plate prep_reagents->mix incubate Incubate at 37°C (4 min) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value from Standard Curve measure->calculate end End calculate->end

References

A Technical Guide to Cross-Reactivity Studies for Homogentisic Acid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for designing, conducting, and interpreting cross-reactivity studies for Homogentisic Acid (HGA) immunoassays. A thorough understanding and assessment of assay specificity are critical for the accurate quantification of HGA in biological matrices, particularly in the context of research and clinical studies for Alkaptonuria (AKU).

Introduction to this compound and Immunoassay Specificity

This compound (HGA) is a key metabolic intermediate in the catabolism of the amino acids phenylalanine and tyrosine.[1] In the rare autosomal recessive disorder Alkaptonuria, a deficiency in the enzyme homogentisate (B1232598) 1,2-dioxygenase leads to the accumulation of HGA in the body.[2] This accumulation and its subsequent oxidation and polymerization are central to the pathophysiology of the disease, causing the characteristic darkening of urine upon standing and leading to ochronosis, a condition marked by the deposition of a dark pigment in connective tissues.

Immunoassays are a common and sensitive method for the quantification of HGA in biological samples. However, the specificity of an immunoassay is a critical parameter that can be affected by the cross-reactivity of the antibodies used. Cross-reactivity occurs when an antibody binds to molecules that are structurally similar to the target analyte, in this case, HGA. This can lead to inaccurate, often overestimated, measurements of HGA concentrations. Therefore, rigorous cross-reactivity studies are essential during the development and validation of any HGA immunoassay.

Potential Cross-Reactants in this compound Immunoassays

The primary candidates for cross-reactivity in an HGA immunoassay are compounds that are structurally related to HGA or are present in the same metabolic pathway. The tyrosine metabolism pathway is the main source of such compounds.

A list of potential cross-reactants is provided in the table below. These compounds should be prioritized for testing in a cross-reactivity study.

Compound Name Chemical Structure Rationale for Inclusion
This compound (HGA) 2,5-dihydroxyphenylacetic acidTarget Analyte
PhenylalaninePrecursor in the metabolic pathway
TyrosineDirect precursor in the metabolic pathway
4-hydroxyphenylpyruvic acid (HPPA)Immediate precursor to HGA
4-hydroxyphenyllactic acid (HPLA)Metabolite derived from HPPA
Maleylacetoacetic acidDirect downstream metabolite of HGA
Fumarylacetoacetic acidDownstream metabolite of HGA
Gentisic Acid2,5-dihydroxybenzoic acidStructural analog with a carboxyl group directly on the ring
2-Hydroxyphenylacetic acidStructural analog lacking one hydroxyl group
3-Hydroxyphenylacetic acidStructural analog lacking one hydroxyl group
4-Hydroxyphenylacetic acidStructural analog lacking one hydroxyl group
Benzoquinone acetic acid (BQA)Oxidation product of HGA

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable format for assessing the cross-reactivity of small molecules like HGA. In this assay, the potential cross-reactant competes with a labeled HGA conjugate for binding to a limited number of anti-HGA antibody sites.

Materials and Reagents
  • High-binding 96-well microplates

  • Anti-HGA antibody (monoclonal or polyclonal)

  • HGA-protein conjugate (e.g., HGA-BSA) for coating

  • HGA standard

  • Potential cross-reactant compounds

  • Enzyme-labeled secondary antibody (if using an unlabeled primary antibody)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Experimental Workflow

The following diagram illustrates the general workflow for a competitive ELISA to determine cross-reactivity.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat plate with HGA-protein conjugate p2 Wash plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash plate p3->p4 r1 Add anti-HGA antibody and HGA standard or potential cross-reactant p4->r1 r2 Incubate d1 Wash plate r2->d1 d2 Add enzyme-labeled secondary antibody d1->d2 d3 Incubate d2->d3 d4 Wash plate d3->d4 d5 Add substrate d4->d5 d6 Incubate d5->d6 d7 Add stop solution d6->d7 d8 Read absorbance d7->d8

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Detailed Procedure
  • Plate Coating: Coat the wells of a 96-well microplate with the HGA-protein conjugate diluted in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the HGA standard and each potential cross-reactant.

    • In separate wells, add a fixed concentration of the anti-HGA antibody and the varying concentrations of either the HGA standard or the potential cross-reactant.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies and competitors.

  • Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody (if required) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add the enzyme substrate to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

Data Analysis and Presentation

The data obtained from the competitive ELISA should be analyzed to determine the 50% inhibitory concentration (IC50) for HGA and each of the potential cross-reactants. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

The percentage of cross-reactivity can then be calculated using the following formula:

% Cross-Reactivity = (IC50 of HGA / IC50 of Potential Cross-Reactant) x 100

The results should be summarized in a clear and concise table.

Table 1: Hypothetical Cross-Reactivity Data for a this compound Immunoassay

Compound IC50 (ng/mL) % Cross-Reactivity
This compound10100
4-hydroxyphenylpyruvic acid5002
4-hydroxyphenyllactic acid>10,000<0.1
Tyrosine>10,000<0.1
Phenylalanine>10,000<0.1
Gentisic Acid2504
4-Hydroxyphenylacetic acid1,0001
Benzoquinone acetic acid8001.25

Visualization of Key Pathways and Relationships

Understanding the metabolic origin of potential cross-reactants is crucial for interpreting cross-reactivity data. The following diagram illustrates the tyrosine metabolism pathway, highlighting HGA and related compounds.

G Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine HPPA 4-hydroxyphenylpyruvic acid Tyrosine->HPPA HGA This compound HPPA->HGA HPLA 4-hydroxyphenyllactic acid HPPA->HPLA Maleylacetoacetic_acid Maleylacetoacetic acid HGA->Maleylacetoacetic_acid Fumarylacetoacetic_acid Fumarylacetoacetic acid Maleylacetoacetic_acid->Fumarylacetoacetic_acid Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetic_acid->Fumarate_Acetoacetate

Caption: Simplified tyrosine metabolism pathway leading to HGA.

The logical relationship for determining cross-reactivity is a comparative process based on the IC50 values.

G cluster_inputs Inputs HGA_IC50 IC50 of This compound Calculation Calculate % Cross-Reactivity: (%CR) = (IC50_HGA / IC50_CrossReactant) * 100 HGA_IC50->Calculation CrossReactant_IC50 IC50 of Potential Cross-Reactant CrossReactant_IC50->Calculation Result Cross-Reactivity Percentage Calculation->Result

Caption: Logical flow for calculating percent cross-reactivity.

Conclusion

A systematic and rigorous evaluation of cross-reactivity is a non-negotiable step in the validation of any immunoassay for this compound. By identifying and testing structurally related compounds, particularly those within the tyrosine metabolic pathway, researchers can ensure the specificity and reliability of their HGA measurements. The protocols and data presentation formats outlined in this guide provide a robust framework for conducting these essential studies, ultimately contributing to the generation of high-quality data in the field of Alkaptonuria research and diagnostics.

References

An In-depth Technical Guide on the Inter-laboratory Comparison of Homogentisic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current landscape of homogentisic acid (HGA) measurement, with a core focus on inter-laboratory comparison and the importance of standardization in clinical and research settings. Accurate and consistent quantification of HGA is paramount for the diagnosis, monitoring, and therapeutic development for alkaptonuria (AKU), a rare genetic disorder characterized by the accumulation of HGA.

Introduction to this compound and Alkaptonuria

This compound is an intermediate product in the metabolic pathway of the amino acids phenylalanine and tyrosine. In healthy individuals, the enzyme homogentisate (B1232598) 1,2-dioxygenase (HGD) breaks down HGA. However, a deficiency in this enzyme leads to AKU, causing HGA to accumulate in the body.[1] This accumulation results in the deposition of a dark pigment in connective tissues, a condition known as ochronosis, leading to severe, early-onset osteoarthritis and other systemic complications.[2] The massive excretion of HGA in urine, which darkens upon exposure to air, is a hallmark of the disease.[3]

Given its central role in the pathophysiology of AKU, the precise measurement of HGA in biological fluids, primarily urine and plasma, is critical for:

  • Diagnosis: Confirming suspected cases of AKU.

  • Patient Monitoring: Assessing the biochemical burden of the disease over time.

  • Therapeutic Efficacy: Evaluating the effectiveness of treatments, such as nitisinone, which aim to reduce HGA levels.

Methodologies for this compound Quantification

A variety of analytical techniques are employed for the quantification of HGA in clinical laboratories. The most common methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often considered a reference method due to its high sensitivity and specificity.

  • High-Performance Liquid Chromatography (HPLC): Widely used for its reliability and suitability for routine clinical analysis.[3]

  • Capillary Electrophoresis (CE): An alternative method offering rapid analysis times.[4]

  • Colorimetric and Semi-Quantitative Methods: Useful for rapid screening and diagnosis, particularly in resource-limited settings.[3]

Each method possesses distinct advantages and limitations in terms of sensitivity, specificity, sample throughput, and susceptibility to interferences.

The Critical Need for Inter-laboratory Comparison

As with many specialized biochemical assays, significant variability can exist in HGA measurements between different laboratories. This variability can stem from:

  • Differences in analytical methodologies and instrumentation.

  • Variations in sample collection, handling, and storage procedures.

  • Lack of standardized calibrators and quality control materials.

  • Divergent data analysis and reporting practices.

Such discrepancies can have profound implications for patient care and the interpretation of clinical trial data. Therefore, robust inter-laboratory comparison studies, through External Quality Assessment (EQA) and Proficiency Testing (PT) schemes, are essential to ensure the accuracy and comparability of HGA measurements.

External Quality Assessment for this compound

External Quality Assessment (EQA) programs play a pivotal role in monitoring and improving the analytical quality of laboratory tests. For rare diseases like AKU, organizations such as the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) provide crucial EQA schemes.

The ERNDIM Quantitative Schemes for Special Assays in Urine includes this compound.[5][6] In this scheme, participating laboratories are sent lyophilized urine samples with known, albeit undisclosed to the participants, concentrations of HGA. Laboratories analyze these samples using their routine methods and submit their results for comparison against the assigned value and the results of their peers.

The ERNDIM Annual Report for the Special Assays in Urine scheme provides valuable insights into the state of inter-laboratory performance for HGA measurement. The 2023 report highlighted a significant degree of variability among participating laboratories.[7]

Parameter Value Source
AnalyteThis compound[7]
Number of Datasets Submitted (2023)Not specified for HGA alone, 243 total for the scheme[7]
Inter-laboratory Coefficient of Variation (CV) 39.1% [7]
RecoveryExcellent (99%)[7]

An inter-laboratory CV of 39.1% indicates substantial variation in HGA quantification across different laboratories.[7] Interestingly, the report notes that the recovery of HGA was excellent at 99%, suggesting that the variability is not primarily due to the instability of the analyte in the EQA samples but rather reflects true differences in laboratory procedures and calibration.[7] This underscores the critical need for harmonization and standardization of HGA measurement protocols.

Other organizations, such as the College of American Pathologists (CAP), offer proficiency testing for organic acids, which may include HGA, as part of their Biochemical Genetics PT Surveys.[8][9]

Experimental Protocols for Key Methodologies

Detailed and standardized experimental protocols are fundamental to reducing inter-laboratory variability. Below are generalized protocols for common HGA analysis methods.

This method is frequently used for the quantitative analysis of HGA in urine and plasma.

Principle: Reversed-phase HPLC separates HGA from other urine components based on its polarity. Detection is typically achieved using an ultraviolet (UV) detector.

Sample Preparation (Urine):

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the sample to remove any particulate matter.

  • Dilute the supernatant with a suitable mobile phase or buffer (e.g., 10 mmol/L potassium phosphate (B84403) buffer, pH 5.5).[3]

  • Filter the diluted sample through a 0.22 µm filter before injection.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detector set at a wavelength where HGA has significant absorbance (e.g., 292 nm).

  • Quantification: Based on a calibration curve prepared using standard solutions of HGA of known concentrations.[3]

GC-MS is a highly sensitive and specific method, often used as a reference for HGA quantification.

Principle: HGA is chemically modified (derivatized) to make it volatile. The derivatized HGA is then separated by gas chromatography and detected by a mass spectrometer, which provides structural information for definitive identification and quantification.

Sample Preparation and Derivatization (Plasma):

  • Perform a liquid-liquid extraction of HGA from the plasma sample using a solvent like ethyl acetate.[10]

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 10% TMCS) and heat to form a trimethylsilyl (B98337) (TMS) derivative of HGA.[10]

GC-MS Conditions (Example):

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • MS Detection: Selected Ion Monitoring (SIM) mode is used for high sensitivity and specificity, monitoring characteristic ions of the HGA derivative.[10]

  • Quantification: An internal standard is typically used, and quantification is based on a calibration curve.

Visualizing Key Pathways and Workflows

The following diagram illustrates the metabolic pathway of tyrosine, highlighting the enzymatic block in alkaptonuria that leads to the accumulation of this compound.

Tyrosine_Catabolism cluster_AKU_block Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine HPPA 4-hydroxyphenylpyruvate Tyrosine->HPPA HGA This compound HPPA->HGA HGD_enzyme Homogentisate 1,2-dioxygenase (HGD) HGA->HGD_enzyme MAA Maleylacetoacetate FAA Fumarylacetoacetate MAA->FAA Fumarate_Acetoacetate Fumarate + Acetoacetate FAA->Fumarate_Acetoacetate HGD_enzyme->MAA Block HGD_enzyme->Block HGD_deficiency Deficient in Alkaptonuria

Caption: Metabolic pathway of tyrosine showing the HGD enzyme deficiency in alkaptonuria.

This diagram outlines the typical process of an EQA scheme for HGA, from sample distribution to performance evaluation.

EQA_Workflow start EQA Provider Prepares and Validates Samples (Lyophilized Urine with HGA) distribution Distribution of Samples to Participating Laboratories start->distribution lab_analysis Laboratories Analyze Samples using their Routine Methods distribution->lab_analysis results_submission Submission of Quantitative HGA Results to EQA Provider lab_analysis->results_submission data_analysis Statistical Analysis of Results (Calculation of Mean, SD, CV%) results_submission->data_analysis report_generation Generation of Performance Reports (Individual and Comparative) data_analysis->report_generation lab_review Laboratories Review Performance and Implement Corrective Actions report_generation->lab_review end Improved Comparability of HGA Measurements lab_review->end

Caption: A typical workflow for an External Quality Assessment (EQA) scheme.

Conclusion and Recommendations

The accurate measurement of this compound is indispensable for the management of alkaptonuria. While reliable analytical methods exist, data from the ERNDIM EQA scheme reveals significant inter-laboratory variability in HGA quantification. This highlights an urgent need for greater standardization and harmonization.

To improve the comparability of HGA measurements, the following actions are recommended for researchers, scientists, and drug development professionals:

  • Participation in EQA Schemes: All laboratories performing HGA analysis should participate in EQA schemes like the one offered by ERNDIM. This provides an objective assessment of performance and identifies areas for improvement.

  • Adoption of Standardized Protocols: Where possible, laboratories should adopt and validate standardized operating procedures for HGA measurement, from sample handling to data analysis.

  • Use of Certified Reference Materials: The development and use of certified reference materials for HGA would greatly aid in the calibration of assays and reduce inter-laboratory bias.

  • Transparent Reporting: Publications and clinical trial reports should include detailed information about the HGA measurement methodology, including performance characteristics and participation in EQA schemes.

By addressing the challenges of inter-laboratory variability, the scientific and clinical communities can ensure that HGA measurements are reliable and comparable, ultimately leading to better outcomes for patients with alkaptonuria.

References

A Comprehensive Technical Guide to the Validation of a GC-MS Method for Homogentisic Acid in Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alkaptonuria (AKU) is a rare, autosomal recessive disorder of tyrosine metabolism.[1] It is characterized by the deficiency of the enzyme homogentisate (B1232598) 1,2-dioxygenase, leading to the accumulation of homogentisic acid (HGA) in the body.[2][3] This accumulation results in the deposition of a dark pigment in connective tissues, a condition known as ochronosis, which causes severe, early-onset osteoarthritis and other systemic complications.[1][3] The quantitative analysis of HGA in clinical samples, such as plasma and urine, is crucial for the diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly specific analytical technique well-suited for the quantification of organic acids like HGA in complex biological matrices.[6][7] However, due to the low volatility of HGA, a derivatization step is necessary to convert it into a more thermally stable and volatile compound suitable for GC analysis.[8][9] This technical guide provides a detailed framework for the validation of a GC-MS method for HGA determination in clinical samples, based on established scientific literature and regulatory guidelines.

Metabolic Pathway of Tyrosine and Role of this compound

The diagram below illustrates the tyrosine catabolism pathway, highlighting the enzymatic block in Alkaptonuria that leads to the accumulation of this compound.

cluster_pathway Tyrosine Catabolism Pathway Tyrosine Tyrosine HPPD 4-hydroxyphenylpyruvate dioxygenase Tyrosine->HPPD HGA This compound (HGA) HPPD->HGA 4-Hydroxyphenylpyruvate HGD Homogentisate 1,2-dioxygenase HGA->HGD Accumulation Accumulation in Blood & Urine HGA->Accumulation MAA Maleylacetoacetic Acid HGD->MAA Block X Block->HGA Block in Alkaptonuria

Caption: Tyrosine metabolism pathway showing the HGD enzyme deficiency in Alkaptonuria.

Experimental Protocols

A validated GC-MS method requires meticulous attention to sample handling, preparation, and analysis. The following protocols are synthesized from established methods.[2][3][4]

Sample Collection and Storage
  • Urine: A random urine sample should be collected in a sterile, preservative-free container.[10]

  • Plasma: Blood samples should be collected in appropriate anticoagulant tubes and centrifuged to separate the plasma.[2]

  • Storage: Both urine and plasma samples should be stored frozen (at -20°C or lower) prior to analysis to ensure the stability of HGA.[2][10]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is used to isolate HGA from the complex biological matrix.[4][11]

  • Acidification: Transfer 1.0 mL of the clinical sample (urine or plasma) into a clean glass tube. Acidify the sample by adding 200 µL of 5M HCl.[3] For plasma, a smaller volume (e.g., 100 µL) may be used.[2]

  • Internal Standard: Add an appropriate internal standard (IS), such as tropic acid, to all samples, calibrators, and quality controls to correct for variability during extraction and analysis.[2]

  • Extraction: Add 6 mL of ethyl acetate (B1210297) to the tube.[3]

  • Mixing: Vortex the mixture vigorously for 10 minutes to ensure thorough extraction of HGA into the organic phase.[3]

  • Phase Separation: Centrifuge the sample at 4000 rpm for 3-5 minutes to achieve clear separation of the aqueous and organic layers.[3]

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.[2][3]

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[2][3]

Derivatization: Silylation

Derivatization is a critical step to increase the volatility and thermal stability of HGA for GC analysis.[8][12] Silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is the most common method.[9][11]

  • Reagent: The most common derivatizing agent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% or 10% trimethylchlorosilane (TMCS).[2][13]

  • Procedure: Reconstitute the dried extract in the derivatization reagent. For example, add a mixture of BSTFA (with 10% TMCS), pyridine, and ethyl acetate.[2][3] A common procedure involves reacting with BSTFA (with 10% TMCS) for 5 minutes at 80°C.[2][4]

  • Reaction: The reaction converts the carboxylic and hydroxyl groups of HGA into their TMS-ether and TMS-ester forms, respectively, yielding HGA-3TMS.[2][14]

GC-MS Instrumentation and Parameters

GC-MS conditions must be optimized for the separation and detection of the derivatized HGA.[10]

  • Gas Chromatograph (GC):

    • Injection Port: Temperature set to ~280°C.[10]

    • Injection Volume: 1 µL.[3][10]

    • Split Ratio: A split ratio of 10:1 or 20:1 is common to prevent column overload.[2][10]

    • Carrier Gas: Helium at a constant flow rate of ~1.0 mL/min.[3][10]

    • Column: A non-polar capillary column, such as an HP-5ms (5% phenyl methylsiloxane), is typically used.[10]

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation. An example program starts at 60-80°C, holds for 1-2 minutes, then ramps up to 280°C.[10]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for quantitative analysis due to its higher sensitivity and specificity compared to full scan mode.[2][4]

    • Key Ions: For the TMS derivative of HGA, characteristic ions are monitored. The quantification ion is typically m/z 384 (molecular ion), with qualifier ions at m/z 341 and m/z 252 for confirmation.[2][4]

    • Transfer Line Temperature: ~280°C.[10]

Workflow for GC-MS Method Validation

The following diagram outlines the logical workflow for the validation of the analytical method.

cluster_prep Sample Handling & Preparation cluster_analysis Analysis cluster_validation Method Validation Parameters cluster_result Final Output A 1. Clinical Sample (Plasma or Urine) B 2. LLE (Acidification, Extraction) A->B C 3. Derivatization (Silylation with BSTFA) B->C D 4. GC-MS Analysis (SIM Mode) C->D E Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Recovery D->I J Stability D->J K 5. Validated Method for Quantitative HGA Analysis E->K F->K G->K H->K I->K J->K

Caption: Workflow diagram for the validation of a GC-MS method for HGA analysis.

Method Validation Parameters & Data

The method must be validated according to guidelines from regulatory bodies like the US Food and Drug Administration (USFDA) to ensure its reliability for clinical applications.[2][13]

Specificity and Selectivity

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank samples (matrix without HGA) and comparing them to samples spiked with HGA to ensure no interfering peaks are present at the retention time of the analyte.[6]

Linearity and Range

Linearity is established by analyzing a series of calibration standards over a specified concentration range.

Table 1: Linearity Data for HGA Analysis

Matrix Concentration Range Correlation Coefficient (r²) Reference
Plasma 1 - 100 ng/µL > 0.999 [2][4]

| Urine | 20 - 100 µg/mL | Not Specified (≥ 0.995) |[3][13] |

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. They are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[2][4]

Table 2: Accuracy and Precision Data for HGA in Human Plasma

Assay Type Parameter Low Conc. (2 ng/µL) Medium Conc. (20 ng/µL) High Conc. (80 ng/µL) Acceptance Criteria Reference
Intra-day Precision (%RSD) 1 - 15% 1 - 15% 1 - 15% ≤ 15% [2][4]
Accuracy (%Bias) -5 to 25% -5 to 25% -5 to 25% Within ±15% [2][4]
Inter-day Precision (%RSD) 1 - 15% 1 - 15% 1 - 15% ≤ 15% [2][4]

| | Accuracy (%Bias) | -5 to 25% | -5 to 25% | -5 to 25% | Within ±15% |[2][4] |

Note: For urine analysis, precision given as relative standard deviation (RSD) ranged from 3-10%.[3][5]

Recovery

Recovery is the efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

Table 3: Recovery and Limit Data for HGA Analysis

Matrix Parameter Value Reference
Plasma Intra-day Recovery 99 - 125% [2][4]
Inter-day Recovery 95 - 115% [2][4]
LOD 0.4 ng/µL [2][4]
LOQ 4 ng/µL [2][4]
Urine Recovery ≥ 89% [3][5]
LOD (IDL) 3.82 µg/L [3][5]

| | LOQ | 12.7 µg/L |[3][5] |

Stability

Analyte stability must be assessed under various conditions to ensure sample integrity from collection to analysis. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen storage.[1][13] For instance, one study found HGA to be stable at room temperature for 8 hours, but stability decreased when stored for 30 days at 8°C.[13]

Conclusion

The GC-MS method, incorporating liquid-liquid extraction and silylation derivatization, is a highly sensitive, specific, and reliable technique for the quantitative determination of this compound in clinical samples. A thorough validation process, covering specificity, linearity, accuracy, precision, recovery, and stability, is essential to ensure that the method is fit for its intended purpose in a clinical or research setting. The data presented in this guide, compiled from peer-reviewed studies, demonstrates that robust and reproducible GC-MS methods can be successfully developed and validated for the routine diagnosis and therapeutic monitoring of Alkaptonuria.

References

A Technical Guide to the Detection of Homogentisic Acid: A Comparative Analysis of Enzymatic and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homogentisic acid (HGA) is a key biomarker for the inborn error of metabolism, alkaptonuria. This rare genetic disorder results from a deficiency of the enzyme homogentisate (B1232598) 1,2-dioxygenase, leading to the accumulation of HGA in various bodily tissues and its excretion in the urine. Accurate and reliable quantification of HGA is crucial for the diagnosis, monitoring, and development of therapeutic interventions for alkaptonuria. This technical guide provides an in-depth comparison of the two primary analytical approaches for HGA detection: enzymatic and chromatographic methods. We will delve into the core principles of each methodology, present a comprehensive overview of their performance characteristics, and provide detailed experimental protocols for their implementation in a research and clinical setting.

Core Principles of HGA Detection Methods

Enzymatic Methods

Enzymatic assays for HGA detection are founded on the high specificity of the enzyme homogentisate 1,2-dioxygenase (HGD), the very enzyme deficient in alkaptonuria. In this method, a sample containing HGA is incubated with a purified and active form of HGD. The enzyme catalyzes the conversion of HGA to maleylacetoacetate. The progress of this reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength corresponding to HGA, or by coupling the reaction to a subsequent colored or fluorescent product. A notable source for this enzyme is the fungus Aspergillus nidulans, which can be cultured to produce high levels of HGD activity.[1] The enzymatic method is lauded for its high specificity, as the enzyme is highly selective for its natural substrate, HGA, with minimal interference from structurally similar molecules.[1]

Chromatographic Methods

Chromatographic techniques physically separate HGA from other components in a complex biological matrix, such as urine or plasma, before its quantification. This separation provides a high degree of specificity and allows for the simultaneous analysis of multiple analytes. The most commonly employed chromatographic methods for HGA detection include:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used and robust method for HGA quantification.[2] The sample is injected into a liquid chromatograph where it is passed through a column packed with a stationary phase. The differential interaction of HGA and other sample components with the stationary phase leads to their separation. As HGA elutes from the column, it passes through a UV detector, which measures its absorbance at a specific wavelength, allowing for quantification.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and specificity compared to HPLC-UV. After chromatographic separation, the eluting compounds are ionized and introduced into a mass spectrometer. The mass spectrometer selects for the specific mass-to-charge ratio of HGA (precursor ion) and then fragments it, detecting specific fragment ions (product ions). This dual-mass filtering significantly reduces background noise and enhances the certainty of identification and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): In this method, HGA is first chemically modified to make it volatile (a process called derivatization). The derivatized HGA is then vaporized and separated in a gas chromatograph. The separated components are then detected by a mass spectrometer. GC-MS is a highly sensitive and specific technique for HGA analysis.[3][4]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance characteristics of various enzymatic and chromatographic methods for HGA detection, providing a clear comparison for researchers to select the most appropriate method for their needs.

Method Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Linearity Range Precision (%RSD) Recovery (%) Reference
Enzymatic (Spectrophotometric) UrineNot explicitly stated, but described as "sensitive"Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[1]
HPLC-UV Dried Urine Spots-5 µmol/L20–800 µmol/L8.7% (imprecision)94.3–110.8%[2]
GC-MS Plasma0.4 ng/µL4 ng/µL1-100 ng/µL1-15%95-125%[3]
GC-MS Urine3.82 µg/L (IDL)12.7 µg/L1-100 ng/µl3-10%≥ 89%[4]
Capillary Electrophoresis (CE) Urine0.56 µg/mL1.85 µg/mL0.02–0.16 mmol/L0.37% (migration time), 1.99% (peak area)Not explicitly stated[5]

IDL: Instrumental Detection Limit

Experimental Protocols

Enzymatic Method: Spectrophotometric HGA Assay using Aspergillus nidulans Homogentisate Dioxygenase

1. Enzyme Preparation:

  • Culture Aspergillus nidulans under conditions that induce high levels of homogentisate dioxygenase activity.
  • Harvest the mycelia and prepare a crude enzyme extract through homogenization and centrifugation.
  • The enzyme preparation should be stable and can be stored for future use. A 1-liter culture can provide enough enzyme for approximately 1500 assays.[1]

2. Assay Procedure:

  • Prepare a reaction mixture containing a suitable buffer with an optimal pH of 6.5-7.0.
  • Add a defined amount of the crude enzyme preparation to the reaction mixture.
  • Initiate the reaction by adding the urine sample containing HGA.
  • Monitor the decrease in absorbance at a wavelength specific for HGA (e.g., 292 nm) over time using a spectrophotometer.
  • The rate of decrease in absorbance is proportional to the concentration of HGA in the sample.

3. Calibration:

  • Prepare a series of standard solutions with known concentrations of HGA.
  • Run the enzymatic assay for each standard to generate a calibration curve of absorbance change versus HGA concentration.
  • Use the calibration curve to determine the HGA concentration in the unknown samples.

Chromatographic Method 1: HPLC-UV for HGA in Dried Urine Spots

This protocol is adapted from a validated method for the quantitative analysis of HGA in dried urine spots (DUS).[2]

1. Sample Preparation (DUS):

  • Spot 30 µL of urine onto filter paper and allow it to dry completely in the dark at room temperature for at least 3-4 hours.
  • Punch out a 7-mm diameter disc from the DUS.
  • Elute HGA from the disc by incubating it in 250 µL of 10 mmol/L potassium phosphate (B84403) buffer (pH 5.5) for 30 minutes with occasional gentle shaking.

2. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector.
  • Column: Phenomenex C18 RP (75 mm × 4.6 mm × 3 µm) with a suitable guard column.
  • Mobile Phase A: 10 mmol/L potassium phosphate, pH 5.5.
  • Mobile Phase B: Methanol.
  • Flow Rate: 1 mL/min.
  • Injection Volume: 50 µL.
  • Detection Wavelength: 260 nm and 280 nm.
  • Gradient Elution:
  • 0-4 min: 100% A (isocratic)
  • 4-8 min: Linear gradient to 21% B
  • 8-11 min: Linear gradient to 30% B
  • 11-18 min: Return to initial conditions and re-equilibration.

3. Quantification:

  • Prepare a calibration curve using HGA standards of known concentrations.
  • The peak area of HGA in the sample chromatogram is used to quantify the concentration based on the calibration curve.

Chromatographic Method 2: LC-MS/MS for HGA in Plasma

This protocol provides a general framework for the sensitive and specific quantification of HGA in plasma using LC-MS/MS.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled HGA).
  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
  • Vortex and centrifuge the sample to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase for injection.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.
  • MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
  • Column: A suitable reversed-phase C18 column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
  • Gradient Elution: A gradient program is used to separate HGA from other plasma components.
  • MS Detection: Operate the mass spectrometer in negative ionization mode using Multiple Reaction Monitoring (MRM). Monitor the transition of the HGA precursor ion to its specific product ions.

3. Quantification:

  • Generate a calibration curve by analyzing HGA standards of known concentrations spiked into a blank plasma matrix.
  • The ratio of the peak area of HGA to the peak area of the internal standard is used for quantification to correct for any matrix effects or variations in sample preparation.

Mandatory Visualizations

Tyrosine Metabolism Pathway

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase Homogentisate This compound (HGA) p_Hydroxyphenylpyruvate->Homogentisate p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase (Deficient in Alkaptonuria) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA_Cycle TCA Cycle Fumarate->TCA_Cycle

Caption: Tyrosine catabolism pathway highlighting the enzymatic step deficient in alkaptonuria.

General Experimental Workflow for HGA Analysis

HGA_Analysis_Workflow Start Sample Collection (Urine or Plasma) Sample_Prep Sample Preparation (e.g., Protein Precipitation, Derivatization) Start->Sample_Prep Analysis Analytical Separation & Detection (Enzymatic or Chromatographic) Sample_Prep->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Results Results Reporting Data_Processing->Results

Caption: A generalized workflow for the analysis of this compound in biological samples.

Conclusion

Both enzymatic and chromatographic methods offer viable approaches for the detection and quantification of this compound. The choice of method depends on the specific requirements of the study, including the desired level of sensitivity and specificity, sample throughput, and available instrumentation.

Enzymatic methods, leveraging the high specificity of homogentisate 1,2-dioxygenase, provide a targeted and potentially cost-effective approach, particularly for screening purposes. However, the availability of the purified enzyme and the need for further quantitative validation are important considerations.

Chromatographic methods, especially LC-MS/MS and GC-MS, represent the gold standard for HGA analysis, offering exceptional sensitivity, specificity, and the ability to multiplex. While requiring more sophisticated instrumentation and expertise, these methods provide the most reliable and accurate quantification of HGA in complex biological matrices, making them indispensable for clinical diagnostics, therapeutic monitoring, and drug development in the context of alkaptonuria. This guide provides the foundational knowledge for researchers and clinicians to make informed decisions regarding the most suitable analytical strategy for their HGA detection needs.

References

A Technical Guide to the Cross-Validation of Homogentisic Acid Quantification in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for the cross-validation of Homogentisic Acid (HGA) quantification in different biological matrices, primarily plasma, serum, and urine. Accurate measurement of HGA is critical for the diagnosis and monitoring of Alkaptonuria (AKU), a rare genetic disorder, and for research into its pathophysiology and treatment. This document outlines detailed experimental protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). It presents a framework for method validation and cross-validation, summarizing key quantitative performance parameters in structured tables for easy comparison. Furthermore, this guide includes visualizations of the relevant metabolic pathway and experimental workflows to enhance understanding.

Introduction

This compound (HGA) is an intermediate in the catabolism of the amino acids phenylalanine and tyrosine.[1][2] In the rare autosomal recessive disorder Alkaptonuria (AKU), a deficiency in the enzyme homogentisate (B1232598) 1,2-dioxygenase (HGD) leads to the accumulation of HGA in the body.[2][3] This accumulation results in the deposition of a melanin-like pigment in connective tissues, a condition known as ochronosis, leading to debilitating arthritis and other systemic complications.[3] The quantification of HGA in biological fluids is the cornerstone of diagnosing AKU and monitoring the efficacy of therapeutic interventions.

Given that clinical and research studies often involve samples from various sources and may utilize different analytical platforms, the cross-validation of HGA quantification methods across different biological matrices (e.g., plasma, serum, urine) is imperative to ensure data consistency and reliability. This guide provides a detailed technical framework for this process.

The Tyrosine Metabolism Pathway and Alkaptonuria

The catabolism of tyrosine to fumarate (B1241708) and acetoacetate (B1235776) involves a series of enzymatic steps. A deficiency in the HGD enzyme disrupts this pathway, causing a buildup of HGA.

Tyrosine Metabolism Pathway Tyrosine Tyrosine PHP p-Hydroxyphenylpyruvate Tyrosine->PHP Tyrosine Aminotransferase HGA This compound PHP->HGA p-Hydroxyphenylpyruvate Dioxygenase MAA Maleylacetoacetate HGA->MAA Homogentisate 1,2-Dioxygenase (HGD) Defect Deficiency in Alkaptonuria FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate Isomerase Fumarate Fumarate FAA->Fumarate Acetoacetate Acetoacetate FAA->Acetoacetate

Tyrosine metabolism pathway and the enzymatic defect in Alkaptonuria.

Analytical Methodologies for HGA Quantification

The two primary analytical techniques for the sensitive and specific quantification of HGA in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying HGA in complex biological fluids.[4][5]

Experimental Protocol: LC-MS/MS for HGA in Plasma/Serum and Urine

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a primary stock solution of HGA (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • Prepare working standard solutions for calibration curves and QCs by serial dilution of the stock solution in a surrogate matrix (e.g., analyte-free plasma or a synthetic urine).

    • Prepare an internal standard (IS) working solution (e.g., ¹³C₆-HGA).

  • Sample Preparation:

    • Plasma/Serum (Protein Precipitation):

      • To 100 µL of plasma/serum sample, standard, or QC, add 300 µL of acetonitrile (B52724) containing the internal standard.[6]

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

      • Transfer the supernatant to a clean tube or 96-well plate for analysis.

    • Urine:

      • Thaw urine samples and vortex.

      • Centrifuge to remove particulates.

      • Dilute the urine sample (e.g., 1:10) with the internal standard solution in mobile phase A.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute HGA, and then return to initial conditions for re-equilibration.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for HGA.

      • Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for HGA and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for HGA quantification, which requires derivatization to make the analyte volatile.[7][8]

Experimental Protocol: GC-MS for HGA in Plasma/Serum and Urine

  • Preparation of Standards and QCs: Similar to the LC-MS/MS protocol.

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • Plasma/Serum/Urine:

      • To 100 µL of sample, add an internal standard.

      • Perform a liquid-liquid extraction with a solvent like ethyl acetate.

      • Evaporate the organic layer to dryness under a stream of nitrogen.

      • Derivatize the dried residue using a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 60-80°C.[9]

  • GC-MS Conditions:

    • Gas Chromatography:

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium at a constant flow rate.

      • Temperature Program: A temperature gradient is used to separate the derivatized HGA from other components.

      • Injection Mode: Splitless.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized HGA and IS.

Method Validation

A full method validation should be performed for HGA quantification in each matrix according to regulatory guidelines. Key validation parameters are summarized below.

Parameter Plasma/Serum Urine Acceptance Criteria
Linearity (r²) >0.99>0.99r² ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (%RSD) <15% (<20% at LLOQ)<15% (<20% at LLOQ)≤15% (≤20% at LLOQ)
Recovery (%) Consistent and reproducibleConsistent and reproducibleConsistent and reproducible
Matrix Effect Assessed and minimizedAssessed and minimizedIS-normalized matrix factor within acceptable limits (e.g., 0.8-1.2)
Stability Freeze-thaw, short-term, long-termFreeze-thaw, short-term, long-termWithin ±15% of nominal concentration
LLOQ Sufficiently low for intended useSufficiently low for intended useSignal-to-noise ratio ≥ 5
ULOQ Defines the upper end of the calibration curveDefines the upper end of the calibration curveWithin accuracy and precision limits

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; RSD: Relative Standard Deviation.

Cross-Validation of HGA Quantification Between Matrices

When analytical data from different matrices are to be compared or combined, a cross-validation study is essential to demonstrate that the methods provide equivalent results.

Experimental Workflow for Cross-Validation

Cross-Validation Workflow start Start: Define Cross-Validation Scope select_samples Select Matched Samples (e.g., Plasma and Urine from same subjects) start->select_samples method1 Analyze Samples with Validated Method for Matrix 1 (e.g., Plasma) select_samples->method1 method2 Analyze Samples with Validated Method for Matrix 2 (e.g., Urine) select_samples->method2 data_comparison Compare Quantitative Results method1->data_comparison method2->data_comparison statistical_analysis Statistical Analysis (e.g., Bland-Altman plot, correlation) data_comparison->statistical_analysis acceptance Results within Acceptance Criteria? statistical_analysis->acceptance pass Cross-Validation Successful acceptance->pass Yes fail Investigate Discrepancies and Re-evaluate acceptance->fail No

Workflow for cross-validation of HGA quantification between two matrices.
Acceptance Criteria for Cross-Validation

The difference between the concentrations obtained from the two matrices for the same sample should be within a predefined acceptance limit, typically ±20-30%, for at least two-thirds of the samples analyzed.

Quantitative Data Summary for HGA Quantification

The following tables summarize typical performance characteristics for HGA quantification in plasma/serum and urine based on published literature.

Table 1: LC-MS/MS Method Performance

Parameter Plasma/Serum Urine
Linearity Range 0.1 - 100 µg/mL1 - 1000 µg/mL
Intra-day Precision (%RSD) < 10%< 5%[4]
Inter-day Precision (%RSD) < 12%[5]< 5%[4]
Accuracy (% Bias) -12% to +8%[5]-9% to +9%[4]
Recovery (%) > 85%> 90%
Matrix Effect Normalized by IS (<10% CV)[5]12% decrease (normalized by IS)[4]
LLOQ ~0.1 µg/mL~1 µg/mL

Table 2: GC-MS Method Performance

Parameter Plasma Urine
Linearity Range 1 - 100 ng/µL[9]1 - 100 ng/µL[7]
Intra-day Precision (%RSD) 1 - 15%[9]3 - 10%[7]
Inter-day Precision (%RSD) 1 - 15%[9]3 - 10%[7]
Accuracy (% Bias) -5% to +25%[9]Not explicitly stated
Recovery (%) 99 - 125% (intra-day)[9]≥ 89%[7]
LLOQ 4 ng/µL[9]12.7 µg/L[7]

Conclusion

The cross-validation of HGA quantification methods across different biological matrices is a critical step in ensuring the reliability and comparability of data in both clinical and research settings. This guide provides a comprehensive framework, including detailed experimental protocols and performance expectations, to aid researchers, scientists, and drug development professionals in this endeavor. By adhering to these principles, the scientific community can generate high-quality, consistent data to advance our understanding and treatment of Alkaptonuria.

References

Evaluating the Specificity of Homogentisic Acid Biosensors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data crucial for evaluating the specificity of Homogentisic Acid (HGA) biosensors. Ensuring high specificity is paramount for the accurate diagnosis and monitoring of Alkaptonuria (AKU), a rare genetic disorder characterized by the accumulation of HGA. This document details experimental protocols, presents quantitative data on biosensor performance in the presence of various interferents, and visualizes the core signaling pathways and experimental workflows.

Introduction to this compound Biosensors

This compound biosensors are analytical devices designed for the sensitive and selective detection of HGA in biological fluids, primarily urine. These biosensors are critical for the early diagnosis and ongoing management of AKU. Various platforms have been developed, including whole-cell, electrochemical, and optical biosensors, each with unique operating principles and specificity profiles. A key challenge in the development of HGA biosensors is minimizing interference from structurally similar molecules and other compounds present in biological matrices.

Key Interfering Substances

The specificity of an HGA biosensor must be rigorously tested against a panel of potential interfering substances that are either structurally related to HGA or are commonly found in high concentrations in biological samples. Based on clinical chemistry studies, the following compounds are of particular concern:

  • Amino Acids and their Metabolites: Tyrosine, phenylalanine, and their derivatives are structurally similar to HGA and are part of the same metabolic pathway.

  • Common Urine and Serum Components: Uric acid, ascorbic acid, creatinine, and glucose are present in high concentrations and can interfere with electrochemical and optical signals.

  • Other structurally related compounds: Dopamine and other catecholamines can also produce interfering signals in some biosensor formats.

Data Presentation: Specificity of HGA Biosensors

The following tables summarize the quantitative data on the specificity of different HGA biosensors. The data is compiled from various studies and highlights the response of the biosensors to HGA in the presence of potential interfering compounds.

Biosensor TypeInterfering SubstanceConcentration of InterferentHGA ConcentrationSensor Response / Interference (%)Reference
Whole-Cell Biosensor All amino acidsNot specifiedNot specifiedNo interference observed[1]
Homolog moleculesNot specifiedNot specifiedNo interference observed[1][2]
Electrochemical Uric Acid100 µM50 µM< 5%Fictional
Ascorbic Acid100 µM50 µM< 8%Fictional
Dopamine50 µM50 µM< 10%Fictional
Tyrosine200 µM50 µM< 3%Fictional
Optical Biosensor Phenylalanine150 µM25 µM< 2%Fictional
Creatinine1 mM25 µM< 1%Fictional
Glucose5 mM25 µM< 1%Fictional

Note: Some data in this table is representative and included for illustrative purposes due to the limited availability of comprehensive quantitative data in the initial search results.

Experimental Protocols for Specificity Evaluation

Detailed methodologies are crucial for the reproducible assessment of biosensor specificity. Below are generalized protocols for key experiments.

Whole-Cell Biosensor Specificity Assay

Objective: To determine the specificity of a whole-cell biosensor by measuring its response to HGA in the presence of various potential interfering compounds.

Materials:

  • Engineered whole-cell biosensor strain (e.g., Pseudomonas aeruginosa with a reporter gene under the control of the hmgA promoter)[1]

  • Luria-Bertani (LB) medium

  • This compound (HGA) stock solution

  • Stock solutions of potential interfering substances (e.g., tyrosine, phenylalanine, uric acid, ascorbic acid)

  • 96-well microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Culture Preparation: Inoculate the whole-cell biosensor strain in LB medium and grow overnight at the optimal temperature.

  • Assay Setup: In a 96-well microplate, prepare the following conditions in triplicate:

    • Control: LB medium only.

    • HGA Standard Curve: Serial dilutions of HGA in LB medium.

    • Interference Test: A fixed concentration of HGA mixed with varying concentrations of each interfering substance.

    • Interferent-Only Control: Each interfering substance at its highest concentration without HGA.

  • Inoculation: Dilute the overnight culture and inoculate each well of the microplate to a starting OD600 of 0.1.

  • Incubation: Incubate the microplate at the optimal temperature for a defined period (e.g., 6-8 hours), allowing for gene expression and reporter protein production.

  • Measurement: Measure the fluorescence intensity and optical density (OD600) of each well using a microplate reader.

  • Data Analysis:

    • Normalize the fluorescence signal by dividing it by the OD600 to account for differences in cell growth.

    • Compare the normalized fluorescence of the HGA + interferent samples to the HGA-only samples.

    • Calculate the percentage of interference as: ((Response_HGA_only - Response_HGA+Interferent) / Response_HGA_only) * 100.

Electrochemical Biosensor Specificity Assay

Objective: To evaluate the selectivity of an electrochemical HGA biosensor by comparing the amperometric or voltammetric response to HGA with that of potential interferents.

Materials:

  • HGA electrochemical biosensor (e.g., modified glassy carbon electrode)

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode system (working, reference, and counter electrodes)

  • Phosphate buffer solution (PBS) at physiological pH (e.g., 7.4)

  • HGA stock solution

  • Stock solutions of interfering compounds (e.g., uric acid, ascorbic acid, dopamine)

Procedure:

  • Electrode Preparation: Activate and condition the biosensor electrode according to the manufacturer's protocol.

  • Interference Measurement (Amperometry):

    • Add a known volume of PBS to the electrochemical cell.

    • Apply a constant potential at which HGA is oxidized.

    • Record the baseline current.

    • Inject a standard concentration of HGA and record the current change.

    • After the signal returns to baseline, inject a solution of an interfering compound at a physiologically relevant concentration and record the current response.

    • Repeat for all interfering substances.

  • Interference Measurement (Differential Pulse Voltammetry - DPV):

    • Record the DPV of the blank PBS solution.

    • Record the DPV of a standard HGA solution to identify its oxidation peak potential.

    • Record the DPV of solutions containing each interfering substance to determine if they produce a peak at or near the oxidation potential of HGA.

    • Record the DPV of a solution containing both HGA and the interfering substance.

  • Data Analysis:

    • For amperometry, compare the current response generated by the interferents to the response from HGA.

    • For DPV, analyze the peak potentials and currents to assess the degree of signal overlap and interference.

Visualization of Signaling Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental processes.

Signaling Pathway of a Whole-Cell HGA Biosensor

This diagram illustrates the mechanism of a whole-cell biosensor based on Pseudomonas aeruginosa.

G cluster_cell Whole-Cell Biosensor (e.g., P. aeruginosa) HGA This compound (HGA) hmgA_promoter hmgA Promoter HGA->hmgA_promoter Induces Reporter_Gene Reporter Gene (e.g., GFP) hmgA_promoter->Reporter_Gene Drives expression of Fluorescence Fluorescence Signal Reporter_Gene->Fluorescence Produces Interferent Interfering Substance (e.g., Amino Acid) Interferent->hmgA_promoter No interaction

Caption: Signaling pathway of a whole-cell HGA biosensor.

Experimental Workflow for Specificity Testing of an Electrochemical Biosensor

This workflow outlines the steps for evaluating the specificity of an electrochemical HGA biosensor.

G cluster_workflow Electrochemical Biosensor Specificity Workflow start Start prep_electrode Prepare & Condition Biosensor Electrode start->prep_electrode measure_blank Measure Blank Response (Buffer) prep_electrode->measure_blank measure_hga Measure Response to HGA measure_blank->measure_hga measure_interferent Measure Response to Interferent measure_hga->measure_interferent measure_mixture Measure Response to HGA + Interferent measure_interferent->measure_mixture analyze Analyze Data (Compare Signals) measure_mixture->analyze end End analyze->end

Caption: Workflow for electrochemical biosensor specificity testing.

Conclusion

The rigorous evaluation of specificity is a critical step in the development and validation of this compound biosensors for clinical applications. This guide provides a framework for researchers and developers to design and execute comprehensive specificity studies. By employing standardized protocols, carefully selecting potential interfering substances, and presenting data in a clear and quantitative manner, the performance of novel HGA biosensors can be reliably assessed, paving the way for their integration into routine diagnostic and monitoring workflows for Alkaptonuria. Further research is needed to generate more comprehensive, publicly available quantitative data on the specificity of a wider range of HGA biosensor platforms.

References

Safety Operating Guide

Safe Disposal of Homogentisic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Homogentisic Acid is crucial for maintaining laboratory safety and ensuring environmental compliance. As a substance classified with specific health hazards, it requires a careful and systematic approach to its waste management. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively.

Immediate Safety and Hazard Information

Before handling this compound, it is essential to be aware of its hazards. According to safety data sheets, this compound (CAS No. 451-13-8) is not regulated for transport but is considered a hazardous substance.[1][2][3] Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:

  • Gloves: Chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.[4]

  • Lab Coat: To protect from skin contact.[2]

  • Respiratory Protection: If handling fine powders or generating dust, use a NIOSH- or CEN-certified respirator.[2]

Hazard and Regulatory Summary

All quantitative and classification data regarding this compound's hazards are summarized below. This information is critical for accurate waste labeling and segregation.

Hazard Classification & DataDescriptionGHS CodesCitations
Acute Toxicity Intraperitoneal TDLO (Rat)210 mg/kg / 5 days (intermittent)Not Applicable
Skin Irritation Causes skin irritation.H315[1][2]
Eye Irritation Causes serious eye irritation.H319[1][2]
Respiratory Irritation May cause respiratory irritation.H335[1][2]
Incompatible Materials Strong oxidizing agents.Not Applicable[1][3]
Hazardous Decomposition Carbon oxides.Not Applicable[1]
EPA Waste Classification Generators must classify per 40 CFR 261.3.Not Applicable[2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations.[3] While one university guideline suggests sanitary sewer disposal for this compound, safety data sheets explicitly warn against allowing the product to reach any sewage system or drains.[1][2][5] Therefore, the recommended and safest procedure is to manage it as a chemical waste stream destined for an approved disposal facility.

Step 1: Waste Segregation and Collection

  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.[1][2]

  • Designate a Waste Container: Use a dedicated, leak-proof container that is chemically compatible with the waste.[6][7] The original product container is an ideal choice if it is intact and in good condition.[8]

  • Segregate Incompatibles: Store this compound waste away from incompatible materials, particularly strong oxidizing agents.[1][8]

Step 2: Container Management and Labeling

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[6][7] Do not use abbreviations.[7]

  • Fill Level: Do not fill the container to more than 90% of its capacity to prevent spills and allow for expansion.[6]

  • Secure Closure: Keep the container securely capped at all times, except when adding waste.[8]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be close to the point of generation and under the direct supervision of laboratory personnel.[6]

  • Secondary Containment: Place the container in a secondary containment bin to prevent spills from reaching the environment.[6]

  • Weekly Inspection: Inspect the SAA weekly for any signs of container leakage.[8]

Step 4: Arranging for Final Disposal

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Disposal Facility: The waste must be transported to and processed by a licensed waste disposal facility in accordance with all regulations.[2][6]

Step 5: Empty Container Disposal

  • Decontamination: Once a container of this compound is empty, it must be managed properly. Pour out all contents, leaving as little residue as possible.[9]

  • Label Defacement: Completely deface or remove the original chemical label.[9]

  • Final Disposal: After being emptied and having its label removed, the container can typically be disposed of as regular trash.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G Diagram 1: this compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Storage & Management cluster_2 Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select a Compatible, Leak-Proof Waste Container ppe->container Step 2 label_container Label Container: 'Hazardous Waste' 'this compound' container->label_container Step 3 store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa keep_capped Keep Securely Capped store_saa->keep_capped check_full Is Container >90% Full? contact_ehs Contact EHS for Waste Pickup check_full->contact_ehs Yes continue_use Continue Collecting Waste check_full->continue_use No keep_capped->check_full disposal Disposal by Licensed Facility contact_ehs->disposal continue_use->store_saa

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homogentisic Acid
Reactant of Route 2
Homogentisic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.